Vrk-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[5-(3,5-difluoro-4-hydroxyphenyl)-6-methylpyridin-3-yl]-2,6-difluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4NO2/c1-8-12(10-5-15(21)18(25)16(22)6-10)2-11(7-23-8)9-3-13(19)17(24)14(20)4-9/h2-7,24-25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRGRXLXKYUDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC(=C(C(=C2)F)O)F)C3=CC(=C(C(=C3)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of VRK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VRK-IN-1 is a potent and selective small molecule inhibitor of Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase implicated in a multitude of cellular processes critical for cancer cell proliferation and survival. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals investigating VRK1 as a therapeutic target.
Introduction to VRK1
Vaccinia-Related Kinase 1 (VRK1) is a nuclear kinase that plays a pivotal role in cell cycle regulation, DNA damage response, and chromatin remodeling.[1][2] Its activity is essential for the G1/S and G2/M transitions of the cell cycle. VRK1 exerts its effects through the phosphorylation of a variety of downstream substrates, including key regulatory proteins such as histone H3, p53, and Barrier-to-Autointegration Factor (BAF).[2][3][4] Dysregulation of VRK1 activity has been linked to various cancers, making it an attractive target for therapeutic intervention.[1]
This compound: A Potent and Selective VRK1 Inhibitor
This compound is a small molecule inhibitor designed to specifically target the kinase activity of VRK1.
Biochemical Potency and Binding Affinity
This compound demonstrates potent inhibition of VRK1 in biochemical assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Reference |
| IC50 (VRK1) | 150 nM | [4] |
| Kd (VRK1) | 190 nM | [4] |
| IC50 (Histone H3 Phosphorylation) | 250 nM | [3][4] |
| IC50 (p53 Phosphorylation) | 340 nM | [3][4] |
Kinase Selectivity Profile
While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, studies on closely related compounds with the same pteridinone scaffold, such as BI-D1870, provide insights into potential off-target effects. The following table summarizes the inhibitory activity of BI-D1870 against a panel of kinases. It is important to note that this compound was developed to have improved selectivity over BI-D1870.
| Kinase Family | Kinase | Inhibition at 1.0 µM (BI-D1870) | Reference |
| RSK | RSK1 | >80% | [5] |
| RSK2 | >80% | [5] | |
| RSK3 | >80% | [5] | |
| RSK4 | >80% | [5] | |
| CK1 | CSNK1D | >80% | [5] |
| CSNK1E | >80% | [5] | |
| Other | PLK1 | >80% | [5] |
| AURKB | 60-80% | [5] | |
| ROCK1 | 40-60% | [5] | |
| ROCK2 | 40-60% | [5] |
Mechanism of Action: Cellular Pathways
This compound exerts its cellular effects by inhibiting the kinase activity of VRK1, leading to the disruption of several critical signaling pathways.
Inhibition of Cell Cycle Progression
VRK1 is a key regulator of cell cycle progression. By inhibiting VRK1, this compound induces a cell cycle arrest, primarily at the G2/M phase.[2] This is achieved through the modulation of key cell cycle regulators.
Impairment of the DNA Damage Response
VRK1 plays a crucial role in the cellular response to DNA damage. It phosphorylates key proteins involved in DNA repair pathways, including p53 and histone H2AX.[1][6] Inhibition of VRK1 by this compound impairs the DNA damage response, leading to an accumulation of DNA damage and ultimately apoptosis.[3][6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro VRK1 Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of VRK1.[7][8][9][10][11]
Materials:
-
Recombinant active VRK1 enzyme
-
VRK1 substrate (e.g., Histone H3, p53 peptide, or a generic kinase substrate like Myelin Basic Protein)
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, the VRK1 substrate, and the desired concentration of this compound.
-
Add recombinant active VRK1 enzyme to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of this compound to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against a range of this compound concentrations.
Immunofluorescence Staining for Phosphorylated Histone H3
This method is used to visualize the inhibition of VRK1 activity in cells by detecting changes in the phosphorylation of its substrate, histone H3.[3][12][13][14][15]
Materials:
-
Cells cultured on coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against phosphorylated Histone H3 (e.g., anti-phospho-H3 Ser10)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate the cells with the primary antibody against phospho-histone H3 overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Immunoprecipitation of VRK1 and its Substrates
Immunoprecipitation is used to isolate VRK1 and its interacting proteins to study the effect of this compound on these interactions and the phosphorylation state of the substrates.[3][11][16]
Materials:
-
Cell lysate from cells treated with this compound or vehicle
-
Antibody against VRK1 or a specific substrate
-
Protein A/G agarose or magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Lyse the treated cells and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against VRK1 and its potential substrates.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, induced by this compound treatment.[17][18][19][20][21]
Materials:
-
Cells treated with this compound or vehicle
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation and permeabilization reagents (as for immunofluorescence)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Fix and permeabilize the cells as described for immunofluorescence.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's protocol. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI if required.
-
Analyze the cells by fluorescence microscopy to visualize apoptotic cells with fluorescently labeled nuclei or by flow cytometry to quantify the percentage of apoptotic cells.
Conclusion
This compound is a valuable research tool for probing the function of VRK1 and a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the inhibition of VRK1 kinase activity, leads to the disruption of fundamental cellular processes such as cell cycle progression and DNA damage response, ultimately resulting in cancer cell death. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and the broader role of VRK1 in health and disease.
References
- 1. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential Inhibitor Sensitivity between Human Kinases VRK1 and VRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomics Identification of Nuclear Ran GTPase as an Inhibitor of Human VRK1 and VRK2 (Vaccinia-related Kinase) Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocare.net [biocare.net]
- 13. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 14. flowcytometry-embl.de [flowcytometry-embl.de]
- 15. ptglab.com [ptglab.com]
- 16. Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) to Explore Kinase-Substrate Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 18. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. TUNEL staining [abcam.com]
- 21. biotna.net [biotna.net]
Vrk-IN-1 Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Vrk-IN-1 signaling pathway, focusing on its mechanism of action as a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1). This document details the core components of the pathway, quantitative data on this compound's inhibitory effects, detailed experimental protocols for studying the pathway, and visualizations to aid in understanding its complex interactions.
Core Signaling Pathway
VRK1 is a serine/threonine kinase that plays a crucial role in regulating a variety of cellular processes, including cell cycle progression, DNA damage response (DDR), and chromatin remodeling.[1] Its activity is tightly controlled by upstream signals and, in turn, it modulates the function of a multitude of downstream substrates. This compound is a small molecule inhibitor that specifically targets the kinase activity of VRK1, making it a valuable tool for research and a potential therapeutic agent.[2]
Upstream Regulation of VRK1
The expression and activity of VRK1 are modulated by mitogenic signals, primarily through the MAPK signaling pathway. Key upstream regulators include:
-
BRAF, MEK, and ERK: These kinases are part of a cascade that leads to the activation of VRK1 gene expression.[3]
-
Polo-like kinase 3 (Plk3): Plk3 directly phosphorylates VRK1 at Serine 342, a modification essential for Golgi fragmentation during the cell cycle.[3]
Downstream Effectors of VRK1
VRK1 phosphorylates a diverse array of nuclear proteins, influencing their function and stability. This compound, by inhibiting VRK1, effectively blocks these phosphorylation events. Key downstream targets include:
-
Histones: VRK1 phosphorylates histone H3 at Threonine 3 (H3T3), a mark associated with chromatin condensation and cell cycle progression.[4][5] It also phosphorylates H2AX at Serine 139 (γH2AX), a critical event in the DNA damage response.[1][4]
-
DNA Damage Response Proteins: VRK1 is an upstream regulator in the DDR pathway, phosphorylating key proteins such as NBS1 (at Ser343) and 53BP1 (at Ser25/29) independently of ATM.[4]
-
Transcription Factors: VRK1 modulates the activity of several transcription factors, including p53 (at Threonine 18), CREB, c-Jun, and ATF2, thereby influencing gene expression related to cell cycle arrest and apoptosis.[1][4][6]
-
Chromatin Remodeling Proteins: VRK1 phosphorylates Barrier-to-Autointegration Factor (BAF) at Serine 4 and Threonine 3, regulating its interaction with DNA and the nuclear envelope.[4]
-
Tip60/KAT5: VRK1-mediated phosphorylation of the histone acetyltransferase Tip60/KAT5 is crucial for its activity and subsequent acetylation of histone H4.[4]
Quantitative Data
This compound has been characterized as a potent and selective inhibitor of VRK1. The following table summarizes key quantitative data regarding its inhibitory activity.
| Parameter | Value | Substrate | Assay Type | Reference |
| IC50 | 150 nM | - | In vitro kinase assay | [2] |
| Kd | 190 nM | - | Isothermal Titration Calorimetry | [2] |
| IC50 | 250 nM | Histone H3 | In vitro kinase assay | [5] |
| IC50 | 340 nM | p53 | In vitro kinase assay | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.
In Vitro Kinase Assay
This assay is used to directly measure the inhibitory effect of this compound on the kinase activity of VRK1.
Materials:
-
Recombinant active VRK1 (e.g., GST-tagged)
-
VRK1 substrate (e.g., Histone H3, p53)
-
This compound
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphocellulose paper (P81)
-
1% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, recombinant VRK1, and the desired substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.
-
Pre-incubate the mixtures for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or [γ-³³P]ATP). The final ATP concentration should be around the Km of VRK1 for ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Immunofluorescence Staining
This method is used to visualize the subcellular localization of VRK1 and its substrates and to assess the effect of this compound on phosphorylation events within the cell.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-phospho-Histone H3 (Thr3))
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding with 1% BSA for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the fluorescence using a fluorescence microscope.
TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, which can be induced by the inhibition of VRK1's role in the DNA damage response.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound to induce apoptosis. Include positive (e.g., DNase I treated) and negative controls.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells on ice for 2 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the this compound signaling pathway and experimental workflows.
Caption: this compound signaling pathway overview.
Caption: In Vitro Kinase Assay Workflow.
Caption: Immunofluorescence Workflow.
Caption: TUNEL Assay Workflow.
References
- 1. genscript.com [genscript.com]
- 2. genecards.org [genecards.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Inhibitor Sensitivity between Human Kinases VRK1 and VRK2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Vrk-IN-1 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine kinase that has emerged as a critical regulator of cell cycle progression, chromatin dynamics, and the DNA damage response. Its multifaceted roles in cellular proliferation have positioned it as a compelling target for therapeutic intervention in oncology. Vrk-IN-1, a potent and selective inhibitor of VRK1, offers a powerful tool to probe the biological functions of this kinase and presents a promising avenue for drug development. This technical guide provides an in-depth overview of the biological role of this compound in the cell cycle, detailing its mechanism of action, effects on key cellular processes, and relevant experimental protocols.
Introduction to VRK1 in the Cell Cycle
VRK1 is a nuclear kinase that plays a pivotal role in multiple phases of the cell cycle, from G0/G1 entry to mitotic completion.[1][2] Its expression is tightly regulated, often correlating with proliferative markers, and its activity is essential for the orderly transition between cell cycle stages.[3][4] VRK1 exerts its influence through the phosphorylation of a diverse array of substrates, including transcription factors, histone proteins, and components of the nuclear envelope.[5][6]
Key functions of VRK1 in the cell cycle include:
-
G0/G1 Transition: VRK1 is an early response gene, induced by mitogenic signals, and is required for the exit from quiescence (G0) and entry into the G1 phase.[3][7] It contributes to the expression of Cyclin D1, a key regulator of the G1/S transition.[2][8]
-
G1/S Progression: By phosphorylating transcription factors such as c-Jun and ATF2, VRK1 influences the expression of genes necessary for DNA replication.[3][9] Inhibition of VRK1 leads to a block in the G1 phase of the cell cycle.[3][8]
-
G2/M Transition and Mitosis: VRK1 is involved in chromatin condensation during the G2/M transition through the phosphorylation of histone H3.[1][2][10] It also plays a crucial role in the disassembly and reassembly of the nuclear envelope by phosphorylating Barrier-to-Autointegration Factor (BAF).[2][11]
This compound: A Selective VRK1 Inhibitor
This compound is a small molecule inhibitor designed to specifically target the kinase activity of VRK1.[8] It has demonstrated high potency and selectivity for VRK1, making it an invaluable tool for studying the kinase's function and for preclinical assessment as a potential therapeutic agent.[12][13]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of VRK1 and preventing the transfer of a phosphate group to its substrates.[8] This inhibition of VRK1's catalytic activity disrupts the downstream signaling pathways that are dependent on VRK1-mediated phosphorylation.[14][15]
Biological Effects of this compound on the Cell Cycle
Inhibition of VRK1 by this compound elicits a range of effects on cell cycle progression and related processes, primarily stemming from the disruption of VRK1's phosphorylation-dependent functions.
Cell Cycle Arrest
A primary consequence of this compound treatment is the induction of cell cycle arrest, most notably at the G1/S transition.[8][16] This is consistent with the role of VRK1 in promoting the expression of G1 cyclins and the phosphorylation of key G1/S regulators.[3]
Inhibition of Chromatin Remodeling
This compound blocks the VRK1-mediated phosphorylation of histone H3 at Threonine 3 (Thr3).[8] This phosphorylation event is a critical step in the initiation of chromatin condensation required for entry into mitosis.[1][7] Consequently, this compound can impede the proper packaging of chromosomes, potentially leading to mitotic defects.
Disruption of the DNA Damage Response
VRK1 is an important player in the cellular response to DNA damage, where it phosphorylates key proteins such as p53 and H2AX.[1][14][15] this compound has been shown to inhibit the phosphorylation of p53 at Threonine 18 (Thr18), a modification that stabilizes p53 and promotes its tumor-suppressive functions.[8] By inhibiting VRK1, this compound can sensitize cancer cells to DNA-damaging agents.[1]
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 150 nM | VRK1 | In vitro kinase assay | [12][13] |
| IC50 | 250 nM | Phosphorylation of Histone H3 (Thr3) | In vitro kinase assay | [8] |
| IC50 | 340 nM | Phosphorylation of p53 (Thr18) | In vitro kinase assay | [8] |
| Kd | 190 nM | VRK1 | Isothermal Titration Calorimetry (ITC) | [12] |
Table 1: In vitro activity of this compound.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving VRK1 that are disrupted by this compound.
References
- 1. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. VRK1 signaling pathway in the context of the proliferation phenotype in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization of human Vaccinia-Related Kinases (VRK) bound to small-molecule inhibitors identifies different P-loop conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Nuclear functions regulated by the VRK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VRK1 VRK serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Vaccinia-related kinase 1 promotes hepatocellular carcinoma by controlling the levels of cell cycle regulators associated with G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
Vrk-IN-1 and the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A key player in this response is the Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase that is activated by various forms of DNA damage, including double-strand breaks (DSBs). VRK1 is implicated in the phosphorylation of several critical DDR proteins, thereby facilitating the recruitment of repair machinery to the sites of damage.
Vrk-IN-1 is a potent and selective small molecule inhibitor of VRK1. Its ability to disrupt the VRK1-mediated signaling cascade makes it a valuable tool for studying the intricacies of the DDR and a potential therapeutic agent for sensitizing cancer cells to DNA-damaging therapies. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on the DNA damage response, with a focus on quantitative data and detailed experimental protocols.
This compound: Potency and Specificity
This compound exhibits high potency and selectivity for VRK1. The following table summarizes its key quantitative data.
| Parameter | Value | Reference(s) |
| IC50 (VRK1) | 150 nM | [1][2][3][4] |
| Kd (VRK1) | 190 nM | [1][2][5] |
| IC50 (Histone H3 Thr3 phosphorylation) | 250 nM | [6][7] |
| IC50 (p53 Thr18 phosphorylation) | 340 nM | [6][7] |
Mechanism of Action: Inhibition of the VRK1 Signaling Pathway
This compound functions as an ATP-competitive inhibitor of VRK1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates. This inhibition disrupts the early stages of the DNA damage response, particularly the Non-Homologous End Joining (NHEJ) pathway for repairing double-strand breaks.
Upon DNA damage, VRK1 is activated and phosphorylates key proteins, including Histone H2AX (to form γH2AX), p53, and 53BP1. The phosphorylation of these substrates is crucial for the recruitment and stabilization of the DNA repair machinery at the damage site. By inhibiting VRK1, this compound prevents these critical phosphorylation events, leading to a defective DNA damage response. This is evidenced by a reduction in the formation of γH2AX and 53BP1 foci, which are hallmarks of an active DDR.[6][7][8] The inhibition of VRK1 by this compound ultimately leads to an accumulation of DNA damage, which can trigger apoptosis in cancer cells.[6][7]
Signaling Pathway of VRK1 in the DNA Damage Response
Caption: this compound inhibits VRK1, blocking downstream phosphorylation and DDR.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the DNA damage response.
In Vitro VRK1 Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by VRK1 in a cell-free system.
Materials:
-
Recombinant active VRK1 protein
-
Substrate (e.g., Histone H3, p53)
-
This compound
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Phosphocellulose paper or 96-well plates
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, the VRK1 substrate, and varying concentrations of this compound.
-
Add recombinant active VRK1 to initiate the reaction.
-
Add [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay) and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction. For radioactive assays, spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP. For ADP-Glo™ assay, add the ADP-Glo™ reagent.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a luminometer.
-
Calculate the IC50 value of this compound by plotting the percentage of kinase activity against the inhibitor concentration.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of this compound on VRK1 activity.
Immunofluorescence for 53BP1 Foci Formation
This method visualizes the recruitment of the DNA repair protein 53BP1 to sites of double-strand breaks, a process inhibited by this compound.
Materials:
-
Cells cultured on coverslips
-
DNA damaging agent (e.g., doxorubicin, ionizing radiation)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against 53BP1
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Pre-treat cells with this compound for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating with a DNA damaging agent.
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody against 53BP1.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the number of 53BP1 foci per nucleus using a fluorescence microscope and image analysis software.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis, which is induced by this compound in combination with DNA damaging agents.
Materials:
-
Cells treated with this compound and a DNA damaging agent
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation and permeabilization reagents
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound and a DNA damaging agent to induce apoptosis.
-
Fix and permeabilize the cells.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs. The TdT enzyme will incorporate the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal from the incorporated dUTPs. An increase in the TUNEL-positive cell population indicates an increase in apoptosis.
Conclusion
This compound is a powerful research tool for dissecting the role of VRK1 in the DNA damage response. Its ability to inhibit the phosphorylation of key DDR proteins and disrupt the formation of repair foci highlights the critical role of VRK1 in maintaining genomic stability. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting the DDR for therapeutic benefit. Further investigation into the synthetic lethal interactions of this compound with other DDR inhibitors may pave the way for novel cancer therapies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sileks.com [sileks.com]
- 5. TUNEL assay - Wikipedia [en.wikipedia.org]
- 6. Nuclear functions regulated by the VRK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Vrk-IN-1: A Potent Inhibitor of Vaccinia-Related Kinase 1 (VRK1) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vrk-IN-1 is a potent and selective small-molecule inhibitor of Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase implicated in a multitude of cellular processes including cell cycle regulation, DNA damage response, and chromatin remodeling. VRK1 is overexpressed in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways.
This compound demonstrates high affinity for VRK1, effectively blocking its kinase activity and modulating downstream signaling pathways. Its ability to impede the phosphorylation of crucial VRK1 substrates, such as p53 and histone H3, underscores its potential as a valuable tool for both basic research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and binding affinity.
| Parameter | Value | Substrate | Assay Type | Reference |
| IC₅₀ | ~150 nM | - | In vitro kinase assay | [1][2] |
| IC₅₀ | 250 nM | Histone H3 (Thr3) | In vitro kinase assay | [1] |
| IC₅₀ | 340 nM | p53 (Thr18) | In vitro kinase assay | [1] |
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Method | Reference |
| K_d_ | 190 nM | Isothermal Titration Calorimetry (ITC) | [2] |
Table 2: Binding Affinity of this compound to VRK1
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the VRK1 signaling pathway and a general experimental workflow for evaluating the cellular effects of this compound.
Caption: VRK1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Characterization.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro VRK1 Kinase Assay
This protocol is for determining the inhibitory effect of this compound on the phosphorylation of histone H3 and p53 by VRK1.[1]
Materials:
-
Recombinant GST-tagged VRK1 (and kinase-dead VRK1 K179E as a negative control)
-
Recombinant human histone H3 or GST-p53 (1-84) fragment
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[3]
-
ATP solution
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-Histone H3 (Thr3), anti-phospho-p53 (Thr18)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Prepare a reaction mixture containing GST-VRK1 and the substrate (histone H3 or GST-p53) in kinase assay buffer.
-
Add increasing concentrations of this compound (e.g., 0-1 µM) or DMSO (vehicle control) to the reaction mixtures.[1]
-
Incubate the mixtures for 2 hours at 37°C.[1]
-
Initiate the kinase reaction by adding ATP.
-
Incubate for an additional 30-60 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the appropriate phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the IC₅₀ of this compound.
Immunoprecipitation for In Vitro Kinase Assay
This protocol describes the immunoprecipitation of endogenous VRK1 from cell lysates for use in kinase assays.
Materials:
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄, 1 µg/ml Leupeptin, and 1 mM PMSF added fresh)
-
Anti-VRK1 antibody
-
Protein A/G agarose beads
-
Kinase assay components (as described in Protocol 1)
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with an anti-VRK1 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours or overnight at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with lysis buffer and then with kinase assay buffer.
-
The immunoprecipitated VRK1 on the beads can now be used in an in vitro kinase assay as described in Protocol 1.
Immunofluorescence for DNA Damage Foci (γH2AX and 53BP1)
This protocol is for visualizing DNA double-strand break markers in cells treated with this compound and a DNA damaging agent like doxorubicin.[4]
Materials:
-
Cells cultured on coverslips
-
This compound
-
Doxorubicin
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: mouse anti-γH2AX (Ser139), rabbit anti-53BP1
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with this compound (e.g., 600 nM) for 24 hours.[1]
-
Induce DNA damage by treating with doxorubicin (e.g., 3 µM) for 2 hours.[1]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the foci using a fluorescence or confocal microscope.
Cell Viability Assay (AlamarBlue)
This protocol measures the effect of this compound on cell viability and proliferation.[5][6]
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
AlamarBlue reagent
-
Fluorescence or absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Treat the cells with a range of this compound concentrations (e.g., 0.4-25 µM) for 24-96 hours.[2]
-
Add AlamarBlue reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
TUNEL Assay for Apoptosis
This protocol detects DNA fragmentation associated with apoptosis in cells treated with this compound.[1]
Materials:
-
Cells cultured on coverslips
-
This compound
-
Doxorubicin (as a positive control for DNA damage)
-
TUNEL assay kit (following the manufacturer's instructions, e.g., Roche In Situ Cell Death Detection Kit)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound (e.g., 600 nM for 24 hours) with or without a DNA damaging agent like doxorubicin (e.g., 3 µM for 2 hours).[1]
-
Fix and permeabilize the cells as per the TUNEL kit protocol.
-
Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., fluorescein-dUTP).
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei if desired (e.g., with DAPI).
-
Mount the coverslips and visualize the fluorescent signal of apoptotic cells using a fluorescence microscope.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of VRK1. Its high potency and selectivity make it a suitable tool for dissecting the role of VRK1 in cell proliferation, DNA damage response, and other cellular processes. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting VRK1 and to aid in the development of novel anti-cancer agents.
References
- 1. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [biopioneer.com.tw]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Vrk-IN-1: A Technical Guide to its Selectivity and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity and core mechanisms of Vrk-IN-1, a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1). This document details the quantitative inhibitory profile of this compound, outlines the experimental protocols for its characterization, and visualizes its role within key signaling pathways.
Executive Summary
This compound has emerged as a valuable chemical probe for elucidating the cellular functions of VRK1, a serine/threonine kinase implicated in cell cycle progression, DNA damage response, and chromatin remodeling. Understanding the precise selectivity of this compound is paramount for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide consolidates the currently available data on its kinase inhibition profile and the methodologies used for its assessment.
Data Presentation: Quantitative Inhibition Profile of this compound
The inhibitory activity of this compound has been quantified against its primary target, VRK1, and profiled across a panel of other human kinases to establish its selectivity.
| Target | Parameter | Value (nM) | Reference |
| VRK1 | IC50 | 150 | [1][2][3][4] |
| VRK1 | Kd | 190 | [2][4] |
| VRK1 (Histone H3 Phosphorylation) | IC50 | 250 | [5][6] |
| VRK1 (p53 Phosphorylation) | IC50 | 340 | [5][6] |
Table 1: Potency of this compound against VRK1. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values highlight the potent interaction of this compound with its primary target.
A broader assessment of this compound's selectivity was conducted against a panel of 48 human kinases. The following table summarizes the kinases that were significantly inhibited by this compound at a concentration of 1 µM.
| Kinase | Residual Activity (%) at 1 µM |
| VRK1 | <10 |
| CAMKK2 | <10 |
| STK17B | 10-20 |
| MAP4K3 | 20-30 |
| MAP4K5 | 20-30 |
| STK3 | 30-40 |
| TSSK6 | 30-40 |
| BRSK2 | 40-50 |
| CAMK1D | 40-50 |
| MARK1 | 40-50 |
| MARK2 | 40-50 |
| MARK3 | 40-50 |
| MARK4 | 40-50 |
| NUAK1 | 40-50 |
| SIK1 | 40-50 |
Table 2: Selectivity Profile of this compound. Residual activity of a panel of 48 human kinases in the presence of 1 µM this compound. Data extracted from the supplementary information of Serafim et al., ACS Med. Chem. Lett. 2019.[1] A lower residual activity indicates stronger inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines a general protocol for an in vitro VRK1 kinase inhibition assay, based on methodologies reported in the literature.
In Vitro VRK1 Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as this compound, against VRK1.
Materials:
-
Recombinant human VRK1 enzyme
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT, 150 mM KCl)
-
Substrate (e.g., Histone H3 or a specific peptide substrate)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or luminescence plate reader
-
Stop solution (e.g., phosphoric acid for radioactive assays)
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, recombinant VRK1 enzyme, and the substrate.
-
Inhibitor Addition: Add serial dilutions of this compound (or other test compounds) to the wells. Include a control with no inhibitor (100% activity) and a control with no enzyme (background). The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 5 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution. For radioactive assays, this is typically done by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.
-
Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter. For non-radioactive assays, the detection method will depend on the specific assay format (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways involving VRK1 and a generalized workflow for determining kinase inhibitor selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Vrk-IN-1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vrk-IN-1 is a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase implicated in a variety of cellular processes including cell cycle regulation, DNA damage response, and chromatin remodeling.[1][2][3] Overexpression of VRK1 has been linked to poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[4][5] this compound emerged from a structure-based drug design effort aimed at developing specific inhibitors for the VRK family of kinases.[5][6] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data, experimental protocols, and the signaling pathways it modulates.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its effects.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Substrate | Assay Type | Reference |
| IC50 | 150 nM | VRK1 | In vitro kinase assay | [1][7][8] |
| IC50 | 250 nM | Histone H3 (Thr3) phosphorylation | In vitro kinase assay | [9][10][11] |
| IC50 | 340 nM | p53 (Thr18) phosphorylation | In vitro kinase assay | [9][10][11] |
| Kd | 190 nM | VRK1-FL | Isothermal Titration Calorimetry (ITC) | [1][4][7] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| Cell Viability | Slight decrease at 3.2 µM | HeLa | Cell viability assay | [1][7][12] |
| H4K16 Acetylation | Reduction | A549 | Immunofluorescence | [10] |
| DNA Strand Breaks | Accumulation of 3'-OH ends | A549 | TUNEL assay | [9][10] |
| DNA Damage Foci | Reduced γH2AX and 53BP1 foci formation | A549 | Immunofluorescence | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro VRK1 Kinase Assay
This protocol is adapted from methodologies described in the literature for assessing VRK1 kinase activity and inhibition.[9][10][13][14][15]
Materials:
-
Recombinant active VRK1 protein (e.g., GST-tagged)
-
Substrate: Myelin Basic Protein (MBP), Histone H3, or a specific peptide substrate
-
This compound (or other inhibitors) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
10 mM ATP solution
-
Phosphocellulose P81 paper
-
1% Phosphoric acid solution
-
Scintillation counter and vials
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube. For a 25 µL reaction, combine:
-
5 µL of Kinase Assay Buffer (5x)
-
5 µL of substrate solution (e.g., 1 mg/mL MBP)
-
1 µL of this compound at various concentrations (final DMSO concentration should be ≤1%)
-
Diluted active VRK1 enzyme in Kinase Dilution Buffer
-
Make up the volume to 20 µL with sterile distilled water.
-
-
Initiate the reaction by adding 5 µL of the [γ-³³P]ATP Assay Cocktail (containing unlabeled ATP and radiolabeled ATP).
-
Incubate the reaction mixture at 30°C for 15-30 minutes.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid solution with gentle stirring to remove unincorporated ATP.
-
Perform a final wash with acetone and let the strips air dry.
-
Place the dried P81 strips in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.[1][7][16]
Materials:
-
HeLa cells (or other cell lines of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., AlamarBlue, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or DMSO vehicle control.
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for AlamarBlue or MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the DMSO-treated control cells and plot the results to determine the concentration at which this compound affects cell viability.
Immunofluorescence for DNA Damage Foci
This protocol is for visualizing the formation of γH2AX and 53BP1 foci, which are markers of DNA double-strand breaks.[9][10][17]
Materials:
-
A549 cells (or other suitable cell line)
-
Coverslips in a 24-well plate
-
This compound
-
DNA damaging agent (e.g., Doxorubicin or ionizing radiation)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1-0.5% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-γH2AX, mouse anti-53BP1)
-
Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed A549 cells on coverslips in a 24-well plate and grow to the desired confluency.
-
Treat the cells with this compound (e.g., 600 nM) for 24 hours.
-
Induce DNA damage by treating with doxorubicin (e.g., 3 µM) for 2 hours or by exposing to ionizing radiation.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize and quantify the foci using a fluorescence microscope and appropriate image analysis software.
Signaling Pathways and Experimental Workflows
VRK1 Signaling in DNA Damage Response
VRK1 is a key upstream kinase in the DNA damage response (DDR). Upon DNA damage, VRK1 is activated and phosphorylates several key proteins to initiate the repair cascade. This compound, by inhibiting VRK1, disrupts these critical signaling events.
Caption: VRK1 signaling in the DNA damage response.
This compound Discovery and Development Workflow
The development of this compound was a rational, structure-guided process that began with a known kinase inhibitor scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitotic histone H3 phosphorylation by vaccinia-related kinase 1 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound [mdpi.com]
- 10. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. xcessbio.com [xcessbio.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. mdpi.com [mdpi.com]
- 17. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
VRK1 as a Therapeutic Target: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine kinase that has emerged as a compelling therapeutic target, particularly in oncology. As a key regulator of fundamental cellular processes including cell cycle progression, DNA damage response (DDR), and chromatin remodeling, its dysregulation is frequently associated with tumorigenesis, cancer progression, and resistance to therapy.[1][2][3] VRK1 is overexpressed in a wide array of human cancers, and this high expression often correlates with a poorer prognosis.[3][4][5] The kinase exerts its influence by phosphorylating a host of critical nuclear substrates, such as p53, Barrier-to-Autointegration Factor (BAF), and several histone variants, thereby controlling their function.[6][7] A particularly promising therapeutic strategy involves the concept of synthetic lethality, where cancer cells with a deficiency in the VRK1 paralog, VRK2 (often silenced by promoter methylation), become uniquely dependent on VRK1 for survival.[8][9] This guide provides an in-depth overview of VRK1's biological roles, the signaling pathways it governs, quantitative data on its inhibition, and detailed experimental protocols for its study.
The Biological Rationale for Targeting VRK1
VRK1 is a nuclear kinase that functions as a critical node in cellular signaling, integrating mitogenic and stress-related inputs to control cell fate. Its pro-tumorigenic roles are multifaceted, stemming from its core functions.[3]
-
Cell Cycle Control: VRK1 is an early response gene activated by mitogenic signals downstream of the MAPK pathway.[10] It is essential for the G0/G1 transition, partly by regulating the expression of Cyclin D1.[10][11] Furthermore, it participates in chromatin condensation during the G2/M phase and is required for the proper disassembly and reassembly of the nuclear envelope and Golgi apparatus during mitosis.[3][6] Depletion of VRK1 leads to cell cycle arrest and defects in cell division.[2][11]
-
DNA Damage Response (DDR): In response to genotoxic stress from agents like ionizing radiation or chemotherapy, VRK1 acts as an early signaling component.[2] It functions upstream of, and independently from, the canonical DDR kinases ATM and DNA-PK.[10][12] VRK1 directly phosphorylates key DDR proteins, including histone H2AX (to form γH2AX), NBS1, and 53BP1, facilitating the formation of DNA repair foci and promoting the non-homologous end joining (NHEJ) repair pathway.[2][3][10] High levels of VRK1 can therefore confer resistance to DNA-damaging cancer therapies.[13]
-
Regulation of Tumor Suppressor p53: VRK1 directly interacts with and phosphorylates the tumor suppressor protein p53 at threonine 18 (Thr18).[7] This phosphorylation event sterically hinders the binding of the E3 ubiquitin ligase MDM2, leading to p53 stabilization, accumulation, and activation of its transcriptional program.[7][10] This positions VRK1 as a key regulator of p53-mediated apoptosis and cell cycle arrest.
-
Synthetic Lethality with VRK2 Deficiency: A significant therapeutic window for VRK1 inhibition exists in cancers that have lost the function of its paralog, VRK2.[1][3] VRK2 expression is frequently silenced via promoter hypermethylation in cancers of the nervous system, such as glioblastoma and neuroblastoma.[1][14] In these VRK2-deficient cells, survival becomes critically dependent on VRK1 to phosphorylate shared essential substrates, most notably BANF1 (BAF).[1][3] Inhibition of VRK1 in this context leads to mitotic catastrophe, characterized by failed nuclear envelope reformation, DNA damage, and apoptosis, selectively killing the cancer cells.[1][2]
Key Signaling Pathways Involving VRK1
VRK1 is a central kinase in multiple nuclear signaling pathways. Understanding these pathways is crucial for identifying biomarkers and predicting the downstream consequences of VRK1 inhibition.
Mitogenic Signaling and Cell Cycle Entry
Mitogenic signals, such as growth factors, trigger the MAPK cascade, leading to the activation of ERK. This pathway stimulates the transcription of the VRK1 gene. Activated VRK1 then phosphorylates transcription factors and histone H3, promoting the expression of key cell cycle genes like Cyclin D1, thereby driving the cell out of quiescence (G0) and into the proliferative cycle (G1).[10]
DNA Damage Response (DDR) Pathway
Upon DNA double-strand breaks (DSBs), VRK1 is rapidly activated and initiates a phosphorylation cascade that is critical for the recruitment of repair machinery. It acts as a primary kinase for H2AX, NBS1, and 53BP1, setting the stage for the assembly of repair complexes. This role is upstream of the canonical ATM/ATR kinases, highlighting VRK1 as a master initiator of the DDR.[10][12]
p53 Stabilization and Autoregulatory Feedback Loop
In response to stress, VRK1 phosphorylates p53 on Thr18, blocking MDM2-mediated ubiquitination and degradation. This leads to p53 accumulation and transcriptional activation of its target genes, including DRAM (Damage-Regulated Autophagy Modulator). DRAM then initiates an autophagic process that leads to the degradation of VRK1 in the lysosome. This negative feedback loop serves to reset the system once the DNA damage has been resolved.[12][15]
References
- 1. VRK1 as a synthetic lethal target in VRK2 promoter–methylated cancers of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. JCI Insight - VRK1 as a synthetic lethal target in VRK2 promoter–methylated cancers of the nervous system [insight.jci.org]
- 7. p53 Stabilization and Accumulation Induced by Human Vaccinia-Related Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. VRK1 Polyclonal Antibody (PA5-81115) [thermofisher.com]
- 15. Downregulation of VRK1 by p53 in Response to DNA Damage Is Mediated by the Autophagic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
VRK-IN-1: A Technical Primer for Researchers
An In-depth Guide to the Potent and Selective VRK1 Inhibitor
Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine protein kinase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, DNA damage response, and chromatin remodeling.[1][2][3] Its overexpression is associated with poor prognosis in several cancers, making it a compelling target for therapeutic development.[4][5] VRK-IN-1 has emerged as a first-in-class, potent, and selective inhibitor of VRK1, providing a critical tool for elucidating VRK1 function and a foundation for future drug development.[4][6]
This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and related cellular pathways.
Quantitative Data Summary
The following tables summarize the key inhibitory and binding constants for this compound as reported in the literature.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Source |
| VRK1 | Enzyme Inhibition Assay | 150 nM | [4][7] |
| VRK1-mediated Histone H3 (Thr3) Phosphorylation | In Vitro Kinase Assay | 250 nM | [6][8] |
| VRK1-mediated p53 (Thr18) Phosphorylation | In Vitro Kinase Assay | 340 nM | [6][8] |
Table 2: Binding Affinity of this compound
| Target Protein | Method | Binding Constant (Kd) | Source |
| Full-Length VRK1 (VRK1-FL) | Isothermal Titration Calorimetry (ITC) | 190 nM | [4][7] |
Table 3: Cellular Activity of this compound
| Cell Line | Experiment | Concentration | Effect | Source |
| HeLa (Human) | Cell Viability | 3.2 µM (after 24h) | Slight decrease in viability | [7] |
| A549 (Human) | H4K16 Acetylation Reduction | 600 nM (after 24h) | Significant loss of H4K16ac | [6][8] |
| A549 (Human) | DNA Damage (in combination with Doxorubicin) | 600 nM (this compound), 3 µM (Doxorubicin) | Increased DNA strand breaks; Impaired DDR foci formation | [6][8] |
| MEF (Murine) | Type I Interferon Induction (stimulated with HT-DNA) | 1 µM | Suppression of Ifnb and ISG mRNA induction | [9] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly binding to and inhibiting the kinase activity of VRK1. This inhibition disrupts multiple downstream signaling pathways critical for cell function and survival.
1. Inhibition of VRK1 Substrate Phosphorylation
VRK1 phosphorylates a range of nuclear proteins to regulate cell cycle progression and stress responses. This compound directly blocks the phosphorylation of key VRK1 substrates, including Histone H3 at threonine 3 (H3T3) and the tumor suppressor p53 at threonine 18 (p53T18).[6][8] The inhibition of these phosphorylation events disrupts normal cell cycle progression and cellular responses to DNA damage.
Caption: this compound inhibits VRK1, blocking phosphorylation of p53 and Histone H3.
2. Role in DNA Damage Response (DDR) and Chromatin Remodeling
VRK1 plays a critical role in the DNA damage response by regulating chromatin structure. It activates the acetyltransferase Tip60 (KAT5), which acetylates histone H4 at lysine 16 (H4K16ac).[6][8] This acetylation leads to chromatin relaxation, a necessary step for the recruitment of DNA repair proteins like 53BP1 and the phosphorylation of H2AX (γH2AX) at sites of DNA double-strand breaks.[1][6]
By inhibiting VRK1, this compound prevents the activation of Tip60, leading to a reduction in H4K16ac levels.[6][8] This impairs the recruitment of the DNA repair machinery, causing an accumulation of DNA damage and sensitizing cells to genotoxic agents like doxorubicin.[6][8]
Caption: this compound impairs the DNA damage response by inhibiting VRK1-mediated Tip60 activation.
3. Synthetic Lethality with VRK2
A promising therapeutic strategy involving VRK1 inhibition is the concept of synthetic lethality with its paralog, VRK2.[5][10] In certain cancers, such as glioblastoma and neuroblastoma, the VRK2 gene is silenced, often through promoter methylation.[5][10] These cancer cells become highly dependent on the remaining VRK1 activity for survival. Inhibition of VRK1 with a compound like this compound is lethal to these VRK2-deficient cancer cells while having a minimal effect on healthy cells where VRK2 is functional. This creates a therapeutic window for targeting specific cancer types.[10]
Caption: this compound induces synthetic lethality in cancer cells with inactive VRK2.
Experimental Protocols
This section provides a generalized methodology for key experiments used to characterize this compound, based on published studies.
1. In Vitro Kinase Assay for Substrate Phosphorylation
This assay directly measures the ability of this compound to inhibit the phosphorylation of a known VRK1 substrate.
-
Objective: To determine the IC50 of this compound against VRK1-mediated phosphorylation of substrates like Histone H3 or p53.
-
Materials:
-
Purified recombinant GST-VRK1 protein.
-
Recombinant substrate protein (e.g., Histone H3).
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT).
-
ATP and radiolabeled [γ-³²P]ATP.
-
This compound at various concentrations.
-
-
Protocol:
-
Incubate GST-VRK1, the substrate protein (e.g., Histone H3), and varying concentrations of this compound (e.g., 0-1 µM) in kinase buffer.[6][8]
-
Initiate the kinase reaction by adding a mix of ATP and [γ-³²P]ATP.[11]
-
Allow the reaction to proceed at 37°C for a set time (e.g., 2 hours).[8]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detect the phosphorylated substrate via autoradiography (for ³²P) or with a phospho-specific antibody (e.g., anti-H3T3ph) via Western Blot.[6]
-
Quantify the signal intensity to determine the level of inhibition at each concentration and calculate the IC50 value.
-
Caption: Workflow for a typical in vitro kinase assay to measure this compound potency.
2. Immunofluorescence Assay for H4K16 Acetylation
This cell-based assay visualizes the effect of this compound on a key chromatin mark in cells.
-
Objective: To assess the impact of this compound on the levels of H4K16ac in cells.
-
Materials:
-
A549 cells or another suitable cell line.
-
This compound.
-
Doxorubicin (optional, for inducing DNA damage).
-
Primary antibody against H4K16ac.
-
Fluorescently-labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Microscope slides and fluorescence microscope.
-
-
Protocol:
-
Culture A549 cells on coverslips. For basal level assessment, serum-deprive the cells for 48 hours.[8]
-
Treat the cells with the desired concentration of this compound (e.g., 600 nM) or DMSO (vehicle control) for 24 hours.[6][8]
-
(Optional) Induce DNA damage by treating with an agent like doxorubicin (e.g., 3 µM for 2 hours).[6][8]
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-H4K16ac antibody.
-
Wash and incubate with the fluorescent secondary antibody and DAPI.
-
Mount the coverslips onto slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity per nucleus to determine the change in H4K16ac levels.[6]
-
3. TUNEL Assay for DNA Strand Breaks
This assay is used to detect DNA fragmentation resulting from impaired DNA repair.
-
Objective: To measure the accumulation of DNA strand breaks in cells treated with this compound.
-
Materials:
-
A549 cells.
-
This compound and Doxorubicin.
-
A commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit.
-
Fluorescence microscope.
-
-
Protocol:
-
Treat A549 cells with this compound (e.g., 600 nM for 24h) and/or Doxorubicin (e.g., 3 µM for 2h) to induce DNA damage.[8]
-
Fix and permeabilize the cells according to the TUNEL kit manufacturer's instructions.
-
Perform the TUNEL reaction, where the enzyme Terminal deoxynucleotidyl Transferase (TdT) labels the free 3'-OH ends of DNA fragments with fluorescently-labeled dUTPs.[8]
-
Counterstain nuclei with DAPI.
-
Analyze the cells using fluorescence microscopy to detect and quantify the fluorescent signal indicative of DNA breaks.[6]
-
References
- 1. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Nuclear functions regulated by the VRK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VRK1 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. VRK1 as a synthetic lethal target in VRK2 promoter–methylated cancers of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Differential Inhibitor Sensitivity between Human Kinases VRK1 and VRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Vrk-IN-1 in Different Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccinia-related kinase 1 (VRK1) is a serine/threonine kinase that has emerged as a critical regulator of cell cycle progression, DNA damage response, and chromatin dynamics.[1] Its overexpression has been linked to poor prognosis in a variety of cancers, including those of the breast, lung, and nervous system, making it an attractive target for therapeutic intervention.[2][3] Vrk-IN-1 is a potent and selective inhibitor of VRK1, showing promise as a tool for cancer research and potential therapeutic development.[4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects across different cancer cell lines, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying signaling pathways.
Data Presentation
The following table summarizes the available quantitative data on the inhibitory activity of this compound. It is important to note that while biochemical IC50 values are available, published data on cell viability IC50 values across a broad range of cancer cell lines is limited.
| Inhibitor | Assay Type | Target/Substrate | Cell Line | IC50 (nM) | Reference |
| This compound | Biochemical Kinase Assay | VRK1 | - | 150 | [4] |
| This compound | In vitro Kinase Assay | VRK1 / Histone H3 | - | 250 | [5] |
| This compound | In vitro Kinase Assay | VRK1 / p53 | - | 340 | [5] |
| This compound | Cell Viability Assay | - | HeLa | >3200* | [4] |
*Slight decrease in viability observed at 3.2 µM.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involving VRK1 and the experimental approaches to study its inhibition, the following diagrams have been generated using Graphviz (DOT language).
References
Vrk-IN-1 as a Chemical Probe for Elucidating VRK1-Mediated Chromatin Remodeling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine kinase that has emerged as a critical regulator of fundamental cellular processes, including cell cycle progression, DNA damage response, and chromatin dynamics. Its dysregulation is implicated in various cancers and neurological disorders, making it a compelling therapeutic target. Vrk-IN-1, a potent and selective inhibitor of VRK1, serves as an invaluable chemical tool to dissect the nuanced roles of VRK1 in cellular signaling and chromatin remodeling. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying VRK1-dependent chromatin modifications. It includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts.
Introduction to VRK1 and the this compound Inhibitor
VRK1 is a nuclear kinase that influences chromatin structure both directly, by phosphorylating histones, and indirectly, by regulating other chromatin-modifying enzymes.[1][2] It is involved in critical cellular events such as nuclear envelope assembly, chromosome condensation, and the transcriptional regulation of key genes.[3][4] Given its role in cell proliferation and maintaining genomic integrity, VRK1 is overexpressed in numerous cancers, often correlating with poor prognosis.[5][6]
This compound is a novel, selective, and potent small-molecule inhibitor targeting VRK1.[7] Developed as a high-affinity chemical probe, it allows for the acute inhibition of VRK1 kinase activity, enabling researchers to study the direct consequences of its functional loss in various cellular contexts.
Quantitative Data for this compound
This compound demonstrates high potency and selectivity for VRK1. The following table summarizes its inhibitory activity from in vitro kinase assays.
| Target | Substrate | IC50 (nM) | Assay Notes | Reference(s) |
| VRK1 | - | 150 | Potent and selective inhibition. | [7] |
| VRK1 | Histone H3 | 250 | In vitro kinase assay measuring phosphorylation of Histone H3 at Threonine 3. | [8] |
| VRK1 | p53 | 340 | In vitro kinase assay measuring phosphorylation of p53 at Threonine 18. | [8] |
VRK1's Role in Chromatin Remodeling and DNA Damage Response
VRK1 is a central player in maintaining chromatin architecture and responding to genotoxic stress. Its functions are multifaceted, involving direct phosphorylation of chromatin components and regulation of other signaling pathways.
Direct Chromatin Modification:
-
Histone Phosphorylation: VRK1 directly phosphorylates histone H3 at Threonine 3 (H3T3ph), a modification involved in chromatin condensation during mitosis.[1] It also phosphorylates histone H2AX at Serine 139 (γH2AX), a critical early event in the DNA damage response (DDR).[1]
Indirect Chromatin Regulation:
-
Regulation of Acetylation: VRK1 phosphorylates and activates the histone acetyltransferase Tip60/KAT5. Activated Tip60 then acetylates Histone H4 at Lysine 16 (H4K16ac), a mark associated with chromatin relaxation and accessibility, which is crucial for DNA repair processes.[8] Inhibition of VRK1 with this compound leads to a reduction in H4K16ac levels.[8]
DNA Damage Response (DDR):
-
Upon DNA damage, VRK1 is activated and phosphorylates key DDR proteins, including NBS1 and 53BP1, promoting the formation of DNA repair foci independently of ATM.[5][8] This places VRK1 as an upstream regulator in the DDR cascade.
Nuclear Envelope Dynamics:
-
VRK1 regulates the disassembly and reassembly of the nuclear envelope during mitosis by phosphorylating the Barrier-to-Autointegration Factor (BAF/BANF1).[3][9] Phosphorylation of BANF1 by VRK1 causes its dissociation from DNA and LEM-domain proteins of the inner nuclear membrane, a crucial step for mitotic progression.[1][9]
Signaling Pathways
The following diagrams illustrate the key signaling roles of VRK1 in chromatin remodeling and the DNA damage response.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Depletion of the protein kinase VRK1 disrupts nuclear envelope morphology and leads to BAF retention on mitotic chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Downregulation of VRK1 by p53 in Response to DNA Damage Is Mediated by the Autophagic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccinia-related kinase 1 (VRK1) confers resistance to DNA-damaging agents in human breast cancer by affecting DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downregulation of VRK1 reduces the expression of BANF1 and suppresses the proliferative and migratory activity of esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VRK-IN-1 In Vitro Kinase Assay
These application notes provide a detailed protocol for determining the in vitro potency and selectivity of VRK-IN-1, a potent inhibitor of Vaccinia-Related Kinase 1 (VRK1). This document is intended for researchers, scientists, and drug development professionals working on the characterization of kinase inhibitors.
Introduction
Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine kinase that plays a crucial role in several cellular processes, including cell cycle regulation, DNA damage response, and chromatin remodeling.[1] Dysregulation of VRK1 activity has been implicated in various diseases, including cancer and neurological disorders, making it an attractive target for therapeutic intervention. This compound is a potent and selective inhibitor of VRK1, with reported IC50 values in the nanomolar range.[2][3] This document outlines a robust in vitro kinase assay protocol to measure the inhibitory activity of this compound against VRK1.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against VRK1
| Substrate | IC50 (nM) | Assay Method | Reference |
| Generic | 150 | Not Specified | [2][3][4] |
| Histone H3 | 250 | Western Blot | [5] |
| p53 (1-84) | 340 | Western Blot | [5] |
Experimental Protocols
This protocol describes a common method for assessing VRK1 kinase activity and its inhibition by this compound using a luminescence-based ADP-Glo™ Kinase Assay. This method quantifies the amount of ADP produced during the kinase reaction.
Materials and Reagents
-
Enzyme: Recombinant human VRK1 (GST-tagged)
-
Substrate: Myelin Basic Protein (MBP)
-
Inhibitor: this compound
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)
-
Buffer: 5x Kinase Assay Buffer 1 (e.g., 200 mM Tris-HCl, pH 7.5, 100 mM MgCl2, 0.5 mg/mL BSA)
-
ATP: 500 µM ATP solution
-
DTT: 1 M Dithiothreitol (optional)
-
Solvent: 100% DMSO
-
Plate: White, opaque 96-well plates
-
Instrumentation: Microplate reader capable of measuring luminescence
Preparation of Reagents
-
1x Kinase Assay Buffer: Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. If required, add DTT to a final concentration of 1 mM.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[4] Sonication may be required to fully dissolve the compound.[6] Store at -20°C in aliquots.
-
This compound Dilutions: Prepare serial dilutions of this compound in 1x Kinase Assay Buffer containing a constant final DMSO concentration (e.g., 1%). It is recommended to prepare a 10-fold intermediate dilution of the inhibitor in the assay buffer before making the final serial dilutions.
-
Enzyme Preparation: Thaw recombinant VRK1 on ice. Dilute the enzyme to the desired concentration (e.g., 20 ng/µl) in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically.
-
Substrate and ATP Master Mix: Prepare a master mix containing the substrate (MBP, e.g., 0.2 mg/mL final concentration) and ATP (e.g., 25 µM final concentration) in 1x Kinase Assay Buffer.
Assay Procedure
-
Add Master Mix: To each well of a 96-well plate, add 12.5 µl of the Substrate and ATP Master Mix.
-
Add Inhibitor or Vehicle: Add 2.5 µl of the serially diluted this compound or vehicle (1x Kinase Assay Buffer with the same final DMSO concentration) to the respective wells.
-
Initiate Kinase Reaction: Add 10 µl of the diluted VRK1 enzyme to each well to start the reaction. For the "no enzyme" control, add 10 µl of 1x Kinase Assay Buffer.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 40-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Terminate Reaction and Detect Signal:
-
Add 25 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Visualizations
VRK1 Signaling Pathway
// Nodes Mitogenic_Signals [label="Mitogenic Signals\n(e.g., Growth Factors)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(BRAF, MEK, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; VRK1_Gene [label="VRK1 Gene Expression", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; VRK1_Protein [label="VRK1 Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Downstream Targets p53 [label="p53", fillcolor="#F1F3F4", fontcolor="#202124"]; Histone_H3 [label="Histone H3", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; BAF [label="BAF", fillcolor="#F1F3F4", fontcolor="#202124"];
// Cellular Outcomes Cell_Cycle_Progression [label="Cell Cycle Progression\n(G1/S, G2/M)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin_Remodeling [label="Chromatin Remodeling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Arrest [label="Cell Cycle Arrest / Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Mitogenic_Signals -> MAPK_Pathway [color="#5F6368"]; MAPK_Pathway -> VRK1_Gene [color="#5F6368"]; VRK1_Gene -> VRK1_Protein [label="Translation", color="#5F6368"]; DNA_Damage -> VRK1_Protein [label="Activates", color="#EA4335"];
VRK1_Protein -> p53 [label="P", color="#4285F4"]; VRK1_Protein -> Histone_H3 [label="P", color="#4285F4"]; VRK1_Protein -> CREB [label="P", color="#4285F4"]; VRK1_Protein -> BAF [label="P", color="#4285F4"];
p53 -> Apoptosis_Arrest [color="#5F6368"]; Histone_H3 -> Chromatin_Remodeling [color="#5F6368"]; CREB -> Cell_Cycle_Progression [color="#5F6368"]; BAF -> Cell_Cycle_Progression [color="#5F6368"]; VRK1_Protein -> DNA_Repair [color="#4285F4"]; } .enddot Caption: VRK1 Signaling Pathway Overview.
Experimental Workflow for this compound In Vitro Kinase Assay
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents\n(Buffer, VRK1, Substrate, ATP, this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Master_Mix [label="Add Substrate/ATP Master Mix to Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Inhibitor [label="Add this compound or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Enzyme [label="Add VRK1 Enzyme to Initiate Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Reaction [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="Add ADP-Glo™ Reagent\n(Stop Reaction & Deplete ATP)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Stop [label="Incubate at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; Develop_Signal [label="Add Kinase Detection Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Develop [label="Incubate at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Luminescence [label="Measure Luminescence", shape=trapezium, fillcolor="#202124", fontcolor="#FFFFFF"]; Analyze_Data [label="Data Analysis (IC50 determination)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Add_Master_Mix; Add_Master_Mix -> Add_Inhibitor; Add_Inhibitor -> Add_Enzyme; Add_Enzyme -> Incubate_Reaction; Incubate_Reaction -> Stop_Reaction; Stop_Reaction -> Incubate_Stop; Incubate_Stop -> Develop_Signal; Develop_Signal -> Incubate_Develop; Incubate_Develop -> Read_Luminescence; Read_Luminescence -> Analyze_Data; } .enddot Caption: In Vitro Kinase Assay Workflow.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Vrk-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Vrk-IN-1, a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1), in a variety of cell culture applications. VRK1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, DNA damage response, and chromatin remodeling.[1][2][3] Its inhibition by this compound offers a valuable tool for studying these fundamental cellular processes and for potential therapeutic development.
Mechanism of Action
This compound is a selective inhibitor of VRK1 kinase activity.[4][5] It competitively binds to the ATP-binding pocket of VRK1, preventing the phosphorylation of its downstream substrates.[6] This inhibition disrupts key cellular signaling pathways involved in cell proliferation and DNA repair.[3][7]
Key Downstream Effects of this compound:
-
Inhibition of Substrate Phosphorylation: this compound blocks the phosphorylation of known VRK1 substrates, including histone H3 at threonine 3 (H3T3) and p53 at threonine 18 (p53T18).[1]
-
Reduction of Histone Acetylation: Treatment with this compound leads to a decrease in the acetylation of histone H4 at lysine 16 (H4K16ac), suggesting an impairment of chromatin remodeling processes.[1][8]
-
Induction of DNA Strand Breaks: Inhibition of VRK1 by this compound can lead to an accumulation of DNA strand breaks.[1][8]
-
Cell Cycle Arrest: By interfering with VRK1's role in cell cycle progression, this compound can induce a G1 phase arrest in cancer cells.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (VRK1) | 150 nM | In vitro kinase assay | [4][5] |
| IC50 (H3T3 phos.) | 250 nM | In vitro kinase assay | [1] |
| IC50 (p53T18 phos.) | 340 nM | In vitro kinase assay | [1] |
| Binding Affinity (Kd) | 190 nM | VRK1-FL | [5] |
Table 1: In Vitro Efficacy of this compound
| Application | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cell Viability | HeLa | 0.4 - 25 µM | 24 hours | Slight decrease at 3.2 µM | [5] |
| H4K16ac Reduction | A549 | 300 - 600 nM | 24 hours | Dose-dependent decrease | [1] |
| DNA Damage Response | A549 | 600 nM | 24 hours | Impaired γH2AX and 53BP1 foci formation | [1][8] |
| DNA Strand Breaks | A549 | 600 nM | 24 hours | Increased 3'-OH DNA ends (TUNEL assay) | [1][8] |
Table 2: Cellular Activity of this compound
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 20 mM) by dissolving the powder in DMSO.
-
Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability Assay
This protocol describes a general method to assess the effect of this compound on cell viability using a resazurin-based assay (e.g., alamarBlue).
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Resazurin-based viability reagent
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 50 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of VRK1 Substrate Phosphorylation
This protocol is designed to detect changes in the phosphorylation of VRK1 substrates, such as histone H3 and p53, upon treatment with this compound.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-H3T3, anti-phospho-p53T18, total H3, total p53, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 100 nM to 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Immunofluorescence Staining for Cellular Markers
This protocol allows for the visualization of the subcellular localization and expression of proteins affected by this compound treatment, such as markers of DNA damage (γH2AX) or histone modifications (H4K16ac).
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound stock solution
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-γH2AX, anti-H4K16ac)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and treat with this compound as desired (e.g., 600 nM for 24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 30-60 minutes.
-
Incubate with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
Caption: VRK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VRK1 Polyclonal Antibody (PA5-81115) [thermofisher.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of p53 Modulation by Vrk-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, DNA damage response, and transcription.[1] A key substrate of VRK1 is the tumor suppressor protein p53.[1] VRK1 directly phosphorylates p53 at Threonine 18 (Thr18).[2][3] This phosphorylation event is critical as it disrupts the interaction between p53 and its negative regulator, the E3 ubiquitin ligase MDM2, leading to p53 stabilization, accumulation, and enhanced transcriptional activity.[2][4]
Vrk-IN-1 is a potent and selective small molecule inhibitor of VRK1.[5][6][7] By inhibiting VRK1 kinase activity, this compound prevents the phosphorylation of p53 at Thr18, thereby promoting its interaction with MDM2 and subsequent degradation.[3] This makes this compound a valuable tool for studying the VRK1-p53 signaling axis and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on total p53 and phospho-p53 (Thr18) levels in cultured cells.
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the reported in vitro inhibitory concentrations of this compound against its target kinase, VRK1, and its effect on the phosphorylation of p53. This data is essential for designing experiments and selecting appropriate treatment concentrations.
| Target | Parameter | Value (nM) | Notes |
| VRK1 Kinase | IC₅₀ | 150 | Potent and selective inhibition of VRK1.[5][6][7] |
| p53 Phosphorylation (Thr18) | IC₅₀ | 340 | In vitro kinase assay measuring the inhibition of VRK1-mediated p53 phosphorylation.[3] |
| VRK1 Binding Affinity | K_d_ | 190 | Enthalpy-driven binding to VRK1.[5][7] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of VRK1-mediated p53 regulation and the general workflow for its analysis by Western blot.
Caption: VRK1-p53 signaling pathway and the inhibitory action of this compound.
Caption: Standard workflow for Western blot analysis.
Experimental Protocols
This protocol is a general guideline and should be optimized for your specific cell line. A549 cells are a suitable model as they have been used in previous studies.[3][8]
-
Cell Seeding: Plate cells (e.g., A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C.[7]
-
Treatment: The following day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0, 100 nM, 300 nM, 600 nM, 1 µM).[3] Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[5][7]
-
Optional DNA Damage: To study the role of VRK1 in the DNA damage response, cells can be treated with a DNA damaging agent like doxorubicin (e.g., 3 µM for 2 hours) following this compound incubation.[3]
-
Harvest: After incubation, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) and proceed immediately to protein extraction.
-
Lysis Buffer Preparation: Prepare an appropriate lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. Keep the buffer on ice.
-
Cell Lysis: Add 100-150 µL of ice-cold lysis buffer to each well of the 6-well plate.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the whole-cell protein extract, to a new pre-chilled tube.
-
Storage: Store the protein extract at -80°C or proceed to protein quantification.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm the transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-total p53: (e.g., Clone DO-1 or DO-7)
-
Anti-phospho-p53 (Thr18): (Specific antibody required)
-
Loading Control: (e.g., anti-β-actin or anti-GAPDH)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-mouse or anti-rabbit) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins (total p53, p-p53) to the loading control.
Expected Results and Interpretation
-
Phospho-p53 (Thr18): Treatment with this compound is expected to cause a dose-dependent decrease in the signal for p53 phosphorylated at Thr18. This directly reflects the inhibition of VRK1 kinase activity.[3]
-
Total p53: A corresponding dose-dependent decrease in total p53 levels may be observed. This is because the inhibition of Thr18 phosphorylation allows MDM2 to bind and target p53 for proteasomal degradation, thus reducing its stability and steady-state levels.[2]
-
Loading Control: The signal for the loading control (e.g., β-actin) should remain consistent across all lanes, confirming equal protein loading.
By following these protocols, researchers can effectively use Western blotting to characterize the impact of this compound on the VRK1-p53 signaling pathway, providing valuable insights for cancer biology and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. p53 Stabilization and Accumulation Induced by Human Vaccinia-Related Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. glpbio.com [glpbio.com]
- 8. Downregulation of VRK1 by p53 in Response to DNA Damage Is Mediated by the Autophagic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Vrk-IN-1 Immunofluorescence Staining of DNA Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Vrk-IN-1, a potent inhibitor of Vaccinia-Related Kinase 1 (VRK1), in conjunction with immunofluorescence (IF) staining to analyze DNA damage in mammalian cells. The primary focus is on the detection of γH2AX foci, a well-established marker for DNA double-strand breaks (DSBs).
Introduction
Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR).[1] VRK1 is known to directly phosphorylate histone H2AX at serine 139 (γH2AX), a critical early event in the signaling cascade initiated by DNA double-strand breaks.[2][3][4] The formation of nuclear foci containing γH2AX serves as a platform for the recruitment of DNA repair proteins to the site of damage.
This compound is a specific inhibitor of VRK1. By inhibiting VRK1 kinase activity, this compound is expected to impair the formation of γH2AX foci, thereby disrupting the DNA damage response. This makes this compound a valuable tool for studying the role of VRK1 in genome integrity and a potential therapeutic agent for sensitizing cancer cells to DNA-damaging agents. These notes provide a comprehensive protocol for researchers to investigate the effects of this compound on DNA damage using immunofluorescence microscopy.
Signaling Pathway of VRK1 in DNA Damage Response
The following diagram illustrates the central role of VRK1 in the DNA damage response and the mechanism of action for this compound.
Caption: VRK1-mediated DNA damage response and its inhibition by this compound.
Experimental Workflow
The general workflow for assessing the effect of this compound on DNA damage-induced γH2AX foci formation is depicted below.
Caption: Immunofluorescence workflow for γH2AX staining after this compound treatment.
Quantitative Data Summary
The following tables summarize the expected outcomes based on published data. Researchers should perform their own experiments to confirm these findings in their specific systems.
Table 1: Effect of this compound on Doxorubicin-Induced γH2AX and 53BP1 Foci Formation in A549 Cells. [5][6]
| Treatment Group | Average γH2AX Foci per Cell (Normalized) | Average 53BP1 Foci per Cell (Normalized) |
| Vehicle Control | 1.0 | 1.0 |
| Doxorubicin (3 µM) | Increased | Increased |
| Doxorubicin (3 µM) + this compound (600 nM) | Significantly Reduced | Significantly Reduced |
Note: This table is a representation of expected qualitative results. Actual quantitative values should be determined experimentally.
Table 2: Recommended Concentration and Incubation Times for this compound.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 100 nM - 1 µM | Optimal concentration may vary between cell lines. A dose-response experiment is recommended. A concentration of 600 nM has been shown to be effective in A549 cells.[5][6] |
| Incubation Time | 12 - 24 hours | 24 hours is a commonly used incubation time to ensure sufficient inhibition of VRK1 prior to inducing DNA damage.[5][6] |
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: A549 (human lung carcinoma), U2OS (human osteosarcoma), or other relevant cell line.
-
Culture Medium: Appropriate complete growth medium for the chosen cell line.
-
This compound: Prepare a stock solution in DMSO.
-
DNA Damaging Agent: Doxorubicin, Etoposide, or ionizing radiation source.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody: Rabbit anti-γH2AX (pS139) antibody.
-
Secondary Antibody: Alexa Fluor 488 or 594 conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Glass Coverslips and Microscope Slides.
Protocol: Immunofluorescence Staining of γH2AX in A549 Cells Treated with this compound
This protocol is optimized for A549 cells and can be adapted for other adherent cell lines.
1. Cell Seeding:
-
Culture A549 cells in complete growth medium.
-
Trypsinize and seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of staining.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
2. This compound Treatment:
-
Prepare working solutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the wells and replace it with the medium containing this compound at the desired concentration (e.g., 600 nM). Include a vehicle control (DMSO only).
-
Incubate the cells for 24 hours.
3. Induction of DNA Damage:
-
Prepare a working solution of Doxorubicin in the culture medium (e.g., 3 µM).
-
Add the Doxorubicin solution to the wells already containing this compound or vehicle.
-
Incubate for 2 hours at 37°C.
4. Cell Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
5. Immunostaining:
-
Block non-specific antibody binding by adding Blocking Solution and incubating for 1 hour at room temperature.
-
Dilute the primary anti-γH2AX antibody in the Blocking Solution according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the Blocking Solution.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST for 5 minutes each in the dark.
6. Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
7. Imaging and Quantification:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and γH2AX (green or red) channels.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler. At least 50-100 cells should be counted per condition for statistical significance.
Adaptation for U2OS Cells
U2OS cells are also commonly used for DNA damage studies. The protocol for A549 cells can be adapted for U2OS cells with minor modifications. It is recommended to perform an initial optimization of cell seeding density, this compound concentration, and DNA damaging agent concentration and duration for U2OS cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Staining | Incomplete blocking, insufficient washing, or high antibody concentration. | Increase blocking time, increase the number and duration of washes, and titrate the primary and secondary antibody concentrations. |
| No or Weak γH2AX Signal | Ineffective DNA damage induction, inactive primary antibody, or incorrect filter sets on the microscope. | Confirm the activity of the DNA damaging agent, use a new aliquot of the primary antibody, and ensure the correct excitation and emission filters are being used. |
| Foci are Difficult to Distinguish | Overlapping cells or suboptimal imaging parameters. | Seed cells at a lower density to avoid clumping. Optimize microscope settings, such as exposure time and gain, to resolve individual foci. |
| Cell Detachment | Harsh washing steps or unhealthy cells. | Be gentle during washing steps. Ensure cells are healthy and not overly confluent before starting the experiment. |
Conclusion
This document provides a comprehensive guide for utilizing this compound to study the role of VRK1 in the DNA damage response through immunofluorescence analysis of γH2AX foci. The provided protocols and data serve as a starting point for researchers to design and execute their experiments. Optimization of the protocol for specific cell lines and experimental conditions is encouraged to obtain the most reliable and robust results.
References
- 1. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VRK1 chromatin kinase phosphorylates H2AX and is required for foci formation induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VRK1 chromatin kinase phosphorylates H2AX and is required for foci formation induced by DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Vrk-IN-1 In Vivo Study Design: A Comprehensive Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the design and execution of in vivo studies investigating the efficacy, pharmacokinetics, and pharmacodynamics of Vrk-IN-1, a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1). VRK1 is a serine/threonine kinase implicated in cell cycle regulation, DNA damage response, and chromatin remodeling, making it a compelling target in oncology. While specific in vivo data for this compound is limited in publicly available literature, this guide synthesizes information from in vitro studies, the known functions of VRK1, and in vivo studies involving genetic inhibition of VRK1 to propose a robust framework for preclinical investigation.
Introduction to VRK1 and the Inhibitor this compound
Vaccinia-Related Kinase 1 (VRK1) is a crucial regulator of cell proliferation and is overexpressed in a variety of human cancers, often correlating with poor prognosis. Its multifaceted role in cellular processes includes the phosphorylation of key proteins involved in cell cycle progression and DNA repair. Inhibition of VRK1 presents a promising therapeutic strategy for cancer treatment.
This compound is a selective inhibitor of VRK1 with a reported in vitro IC50 of 150 nM.[1] It has been shown to decrease the viability of cancer cell lines in vitro.[1] Preclinical studies using genetic approaches to inhibit VRK1 have demonstrated significant anti-proliferative effects and tumor growth inhibition in xenograft models, supporting the rationale for in vivo testing of pharmacological inhibitors like this compound.[1][2][3]
This compound Signaling Pathway
VRK1 is a nuclear kinase that influences multiple signaling pathways critical for cancer cell proliferation and survival. A simplified representation of the VRK1 signaling pathway is depicted below. Inhibition of VRK1 by this compound is expected to disrupt these downstream events, leading to cell cycle arrest and apoptosis.
Caption: VRK1 Signaling Pathway and Point of Inhibition by this compound.
In Vivo Study Design and Dosage Considerations
The following sections outline a proposed in vivo study design for evaluating this compound in a tumor xenograft model. This design is based on best practices and data from related studies involving VRK1 inhibition.
Quantitative Data Summary
Due to the absence of specific published in vivo dosage and efficacy data for this compound, the following table provides a template for data collection and presentation based on hypothetical experimental groups. The proposed dose ranges are starting points for dose-finding studies and are informed by typical concentrations used for novel small molecule inhibitors in early preclinical development.
| Group | Treatment | Dosage (mg/kg) | Dosing Frequency | Administration Route | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Body Weight Change (%) at Day 21 (Mean ± SD) |
| 1 | Vehicle Control | N/A | Daily | Intraperitoneal (i.p.) | Data to be collected | Data to be collected |
| 2 | This compound | 10 | Daily | Intraperitoneal (i.p.) | Data to be collected | Data to be collected |
| 3 | This compound | 25 | Daily | Intraperitoneal (i.p.) | Data to be collected | Data to be collected |
| 4 | This compound | 50 | Daily | Intraperitoneal (i.p.) | Data to be collected | Data to be collected |
| 5 | Positive Control | Standard-of-care drug | As per literature | As per literature | Data to be collected | Data to be collected |
Experimental Protocols
-
Animal Strain: Immunocompromised mice (e.g., NOD/SCID or Nu/Nu) are recommended for xenograft studies.
-
Cell Line Selection: Choose a cancer cell line with high VRK1 expression and demonstrated sensitivity to VRK1 inhibition in vitro.
-
Implantation: Subcutaneously implant 1 x 10⁶ to 5 x 10⁶ tumor cells in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups.
Based on information from suppliers, a potential in vivo formulation for this compound is as follows.[4]
-
Stock Solution: Prepare a stock solution of this compound in 100% DMSO.
-
Working Solution: For a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water, the following steps can be taken:
-
Add the required volume of the this compound stock solution to PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Add sterile water to the final volume and mix.
-
-
Administration: Administer the freshly prepared formulation via intraperitoneal (i.p.) injection at the designated dosage. The vehicle control group should receive the same formulation without this compound.
-
Tumor Volume Measurement: Continue to measure tumor volume every 2-3 days using the formula: (Length x Width²)/2.
-
Body Weight: Monitor and record the body weight of each animal every 2-3 days as an indicator of general health and toxicity.
-
Clinical Observations: Perform daily clinical observations for any signs of distress or toxicity.
-
Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis.
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be used for Western blotting or immunohistochemistry to assess the levels of phosphorylated downstream targets of VRK1 to confirm target engagement.
Experimental Workflow Diagram
The following diagram illustrates the proposed experimental workflow for an in vivo efficacy study of this compound.
Caption: Proposed Experimental Workflow for this compound In Vivo Efficacy Study.
Conclusion
This application note provides a comprehensive, though theoretical, framework for conducting in vivo studies with the VRK1 inhibitor, this compound. The provided protocols and diagrams are intended to serve as a starting point for researchers. It is critical to perform initial dose-finding and toxicity studies to determine the optimal and safe dose of this compound before proceeding to full-scale efficacy studies. The successful in vivo validation of this compound could pave the way for its further development as a novel cancer therapeutic.
References
Application Notes and Protocols for Vrk-IN-1 CRISPR Screen to Identify Synthetic Lethal Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic lethality arises when the simultaneous loss of two genes results in cell death, while the loss of either gene alone is viable. This concept presents a powerful therapeutic strategy in oncology, particularly for targeting cancer cells with specific genetic alterations, such as tumor suppressor gene mutations. Vaccinia-related kinase 1 (VRK1) is a serine/threonine kinase involved in crucial cellular processes, including cell cycle progression, DNA damage response, and chromatin remodeling. The small molecule Vrk-IN-1 is a potent inhibitor of VRK1 kinase activity. This document provides detailed protocols and application notes for conducting a CRISPR-Cas9-based screen to identify synthetic lethal partners of VRK1, potentiated by the activity of this compound. This approach can uncover novel drug targets for combination therapies in cancers where VRK1 inhibition is a therapeutic strategy.
A well-established synthetic lethal interaction exists between VRK1 and its paralog, VRK2. In a significant subset of cancers, including glioblastoma, the VRK2 gene is silenced via promoter hypermethylation.[1][2] These VRK2-deficient cancer cells become highly dependent on VRK1 for survival. Inhibition or knockout of VRK1 in this context leads to mitotic catastrophe and apoptosis, driven by the impaired phosphorylation of the Barrier-to-Autointegration Factor (BAF), a key regulator of nuclear envelope dynamics.[1][2][3] This validated synthetic lethal pair serves as a positive control and a mechanistic foundation for broader screens.
Signaling Pathway of VRK1 in DNA Damage Response
VRK1 is a critical upstream regulator in the DNA damage response (DDR) pathway. Upon DNA damage, VRK1 is activated and phosphorylates several key proteins to initiate a signaling cascade that leads to cell cycle arrest and DNA repair. Understanding this pathway is crucial for interpreting the results of a synthetic lethality screen with this compound, as genes within this pathway may emerge as significant hits.
References
Vrk-IN-1 Apoptosis Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Vrk-IN-1, a potent inhibitor of Vaccinia-Related Kinase 1 (VRK1), to induce and quantify apoptosis in cancer cell lines using the Annexin V assay.
Introduction
Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine kinase that plays a critical role in cell cycle progression, DNA damage response, and chromatin remodeling.[1][2] Overexpression of VRK1 has been implicated in the proliferation and survival of various cancer cells, making it a promising target for anti-cancer therapies.[2][3] this compound is a selective inhibitor of VRK1 that has been shown to induce cell cycle arrest and apoptosis in cancer cells by blocking the phosphorylation of key downstream targets.[4]
The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. In healthy cells, PS is exclusively located on the cytoplasmic side of the cell membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label apoptotic cells for detection by flow cytometry.[5][6][7] Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, is often used concurrently to differentiate between early apoptotic, late apoptotic, and necrotic cells.[5][8]
This document provides detailed protocols for treating cells with this compound and subsequently performing an Annexin V/PI apoptosis assay, along with representative data and visualizations of the underlying signaling pathways and experimental workflow.
Data Presentation
The following tables summarize representative quantitative data from dose-response and time-course experiments where cancer cells were treated with this compound and analyzed for apoptosis using an Annexin V/PI flow cytometry assay.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in A549 Cells (48-hour treatment)
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (DMSO control) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.1 |
| 1 | 85.3 ± 3.5 | 8.2 ± 1.5 | 6.5 ± 1.8 |
| 5 | 68.7 ± 4.2 | 18.5 ± 2.9 | 12.8 ± 2.5 |
| 10 | 45.1 ± 5.5 | 35.6 ± 4.1 | 19.3 ± 3.7 |
| 25 | 22.4 ± 4.8 | 48.9 ± 5.3 | 28.7 ± 4.9 |
Data are presented as mean ± standard deviation from three independent experiments and are representative of typical results.
Table 2: Time-Course of Apoptosis Induction by this compound (10 µM) in A549 Cells
| Treatment Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 | 95.2 ± 1.5 | 2.1 ± 0.5 | 2.7 ± 0.7 |
| 12 | 80.1 ± 3.8 | 12.4 ± 2.2 | 7.5 ± 1.9 |
| 24 | 65.4 ± 4.1 | 22.8 ± 3.5 | 11.8 ± 2.8 |
| 48 | 45.1 ± 5.5 | 35.6 ± 4.1 | 19.3 ± 3.7 |
| 72 | 28.9 ± 4.9 | 32.5 ± 4.8 | 38.6 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments and are representative of typical results.
Experimental Protocols
Materials:
-
This compound (MedChemExpress, HY-101563 or equivalent)
-
Cancer cell line of interest (e.g., A549, human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometer
Protocol 1: Treatment of Cells with this compound
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. For A549 cells, a density of 2 x 10^5 cells per well is recommended. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment: The following day, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). For the vehicle control, prepare a medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Harvesting: Following the treatment period, collect both the floating and adherent cells.
-
Aspirate the culture medium (containing floating cells) and transfer it to a 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the medium collected in the previous step.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. The recommended cell concentration is 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour of staining.
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect FITC fluorescence in the FL1 channel (typically ~530 nm) and PI fluorescence in the FL2 or FL3 channel (typically >670 nm).
-
Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
For each sample, collect a minimum of 10,000 events.
-
-
Data Interpretation: The flow cytometry data will be displayed as a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. The cell populations can be gated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage during sample preparation).
-
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflow for the Annexin V apoptosis assay.
References
- 1. Protein kinase Cδ regulates vaccinia-related kinase 1 in DNA damage–induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. VRK1 Depletion Facilitates the Synthetic Lethality of Temozolomide and Olaparib in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying VRK1 in Neuroblastoma with Vrk-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective VRK1 inhibitor, Vrk-IN-1, to investigate the role of Vaccinia-Related Kinase 1 (VRK1) in neuroblastoma. This document includes detailed protocols for key experiments, quantitative data for the inhibitor, and visual diagrams of pertinent signaling pathways and experimental workflows.
Introduction to VRK1 in Neuroblastoma
Neuroblastoma, a common pediatric cancer, often presents with a poor prognosis, particularly in high-risk cases.[1][2][3] The serine/threonine kinase VRK1 has been identified as a significant contributor to neuroblastoma progression.[1][2][3] High expression of VRK1 is correlated with tumor aggressiveness and poor patient survival.[1][2] VRK1 plays a crucial role in regulating cell cycle progression, DNA replication, and DNA repair pathways.[1][4] While it is a transcriptional target of the MYCN oncogene, VRK1's prognostic significance is independent of MYCN amplification status, suggesting it is a key driver of tumor progression in a broader range of neuroblastoma subtypes.[2][3][4] The depletion of VRK1 has been shown to decrease neuroblastoma cell proliferation both in laboratory settings and in animal models, highlighting it as a promising therapeutic target.[1][3]
This compound: A Selective VRK1 Inhibitor
This compound is a potent and selective small molecule inhibitor of VRK1.[1][2][5][6] It offers a valuable tool for the chemical-genetic interrogation of VRK1 function in neuroblastoma.
Quantitative Data for this compound
The following table summarizes the known quantitative parameters for this compound. Note that the cell viability data was obtained in HeLa cells and IC50 values in neuroblastoma cell lines should be determined empirically.
| Parameter | Value | Reference |
| VRK1 IC50 | ~150 nM | [1][2][3][5] |
| Binding Affinity (Kd) | 190 nM | [2][5] |
| HeLa Cell Viability | Slight decrease at 3.2 µM (24h) | [2][5] |
| Inhibition of Histone H3 (Thr3) Phosphorylation IC50 | 250 nM | [7] |
| Inhibition of p53 (Thr18) Phosphorylation IC50 | 340 nM | [7] |
Signaling Pathways and Experimental Logic
VRK1 Signaling in Neuroblastoma
The following diagram illustrates the central role of VRK1 in neuroblastoma cell proliferation, highlighting its relationship with MYCN and its downstream effects on the cell cycle and DNA damage response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vrk-IN-1 Treatment in Cell Synchronization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vrk-IN-1 is a potent and selective inhibitor of Vaccinia-related kinase 1 (VRK1), a serine/threonine kinase that plays a crucial role in cell cycle progression.[1][2] VRK1 is involved in multiple processes essential for cell division, including the G1/S transition, chromatin condensation, and DNA damage response.[3][4][5] Inhibition of VRK1 has been shown to induce cell cycle arrest, primarily in the G1 phase, making this compound a valuable tool for synchronizing cell populations for various research applications.[4][6][7] These application notes provide detailed protocols for utilizing this compound to achieve cell synchronization, along with expected outcomes and relevant biological context.
Mechanism of Action: VRK1 in Cell Cycle Control
VRK1 is an early response gene whose expression is induced by mitogenic signals, promoting entry into the cell cycle.[6][7] It functions upstream of key G1/S phase regulators. The kinase activity of VRK1 is essential for the expression of Cyclin D1, a critical component of the cell cycle machinery that drives cells through the G1 phase.[3][4] Subsequently, the Cyclin D1-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and the expression of genes required for DNA synthesis. By inhibiting VRK1, this compound effectively blocks this cascade, leading to a G1 phase arrest.
Signaling Pathway of VRK1 Inhibition by this compound
Caption: VRK1 signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the expected, hypothetical cell cycle distribution following this compound treatment. These values are based on published data from VRK1 knockdown studies and may vary depending on the cell line and experimental conditions.
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45 ± 5 | 35 ± 5 | 20 ± 3 |
| This compound (Low Dose) | 65 ± 7 | 20 ± 5 | 15 ± 4 |
| This compound (High Dose) | 80 ± 8 | 10 ± 4 | 10 ± 3 |
Experimental Protocols
Note: The following protocols are suggested starting points. Optimization of this compound concentration and incubation time is recommended for each cell line.
Protocol 1: Cell Synchronization in G1 Phase using this compound
Objective: To enrich a cell population in the G1 phase of the cell cycle.
Materials:
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Cell line of interest
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth for the duration of the experiment (typically 30-40% confluency).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 100 nM to 1 µM) to determine the optimal concentration for your cell line.
-
Treatment: Once cells have adhered, replace the medium with the this compound containing medium. Include a vehicle control group treated with the same concentration of DMSO.
-
Incubation: Incubate the cells for a period of 16-24 hours. The optimal incubation time may need to be determined empirically.
-
Cell Harvest:
-
Aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells and discard the supernatant.
-
-
Fixation and Staining:
-
Resuspend the cell pellet in cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow for Cell Synchronization
Caption: Experimental workflow for cell synchronization using this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low synchronization efficiency | Suboptimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Increased cell death | This compound concentration is too high. | Reduce the concentration of this compound. |
| Inconsistent results | Variation in cell density at the start of the experiment. | Ensure consistent cell seeding density across all experiments. |
Conclusion
This compound is a powerful tool for inducing G1 phase cell cycle arrest, enabling the synchronization of cell populations for downstream applications. The protocols provided here offer a starting point for researchers to effectively utilize this inhibitor in their studies. Careful optimization of experimental parameters will ensure reproducible and reliable results.
References
- 1. mdpi.com [mdpi.com]
- 2. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Vaccinia-related kinase 1 promotes hepatocellular carcinoma by controlling the levels of cell cycle regulators associated with G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Human VRK1 Is an Early Response Gene and Its Loss Causes a Block in Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human VRK1 is an early response gene and its loss causes a block in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: VRK-IN-1 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, chromatin remodeling, and the DNA damage response (DDR).[1] Overexpression of VRK1 has been linked to poor prognosis in various cancers, making it an attractive target for therapeutic intervention.[2] VRK-IN-1 is a potent and selective inhibitor of VRK1 with an IC50 of 150 nM. These application notes provide an overview of the preclinical rationale and experimental protocols for utilizing this compound in combination with other anticancer agents to enhance therapeutic efficacy. The primary strategies for combination therapy with this compound include synergy with DNA-damaging agents, synthetic lethality with PARP inhibitors, and targeted therapy in VRK2-deficient cancers.
Data Presentation
The following tables summarize the quantitative and semi-quantitative data from studies investigating the combination of VRK1 inhibition or depletion with other cancer drugs.
Table 1: Effects of VRK1 Inhibition/Depletion in Combination with DNA-Damaging Agents
| Cancer Type | Cell Line | VRK1 Inhibition Method | Combination Drug | Effect | Reference |
| Lung Adenocarcinoma | A549 | This compound (600 nM) | Doxorubicin (3 µM) | Increased accumulation of 3'-OH DNA ends (TUNEL assay) | [3] |
| Lung Adenocarcinoma | A549 | This compound (600 nM) | Doxorubicin (3 µM) | Impaired 53BP1 and γH2AX foci formation | [3] |
| Breast Cancer | MCF7, MDA-MB-231 | siRNA | Doxorubicin | Reduced formation of 53BP1 foci | [4] |
| Breast Cancer | MDA-MB-231 | siRNA | Doxorubicin | Reduced cell number increase | [4] |
Table 2: Effects of VRK1 Inhibition/Depletion in Combination with PARP Inhibitors
| Cancer Type | Cell Line | VRK1 Inhibition Method | Combination Drug | Effect | Reference |
| Glioblastoma | LN-18, LN-229 | siRNA | Temozolomide (50 µM) + Olaparib (5 µM) | Increased DNA damage (TUNEL assay) | [5][6] |
| Glioblastoma | LN-18, LN-229 | siRNA | Temozolomide (50 µM) + Olaparib (5 µM) | Increased apoptosis (cleaved PARP-1 and caspase-3) | [5][7] |
| Glioblastoma | LN-18, LN-229 | siRNA | Temozolomide (50 µM) + Olaparib (5 µM) | Impaired γH2AX and 53BP1 foci formation | [5][6] |
| Ovarian Cancer | Not specified | siRNA | Olaparib | Enhanced sensitivity, promoted apoptosis | [8] |
Table 3: Synthetic Lethality of VRK1 Inhibition in VRK2-Deficient Cancers
| Cancer Type | Cell Line | VRK1 Inhibition Method | Key Finding | Effect | Reference |
| Glioblastoma | LNZ308, LN443 (VRK2-low) | CRISPR/Cas9 | Greater VRK1 dependency in VRK2-low cells | Decreased cell fitness | [9][10] |
| Glioblastoma | LNZ308, LN443 (VRK2-low) | CRISPR/Cas9 | Increased DNA damage (phospho-H2AX) | Apoptosis | [9][10] |
| Neuroblastoma | NB-1 | CRISPR/Cas9 | VRK1 is a strong genetic dependency | Decreased cell fitness | [9] |
Note: Specific IC50 values for this compound in combination therapies and quantitative synergy scores (e.g., Combination Index) are not yet widely available in the published literature. The data presented here are largely based on studies using VRK1 depletion (siRNA or CRISPR), which serves as a strong indicator of the potential synergistic effects of a potent inhibitor like this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of VRK1 in DNA Damage Response
Caption: VRK1 in the DNA Damage Response.
Synthetic Lethality of VRK1 Inhibition in VRK2-Deficient Cancer
Caption: Synthetic lethality of VRK1 and VRK2.
Experimental Workflow for Combination Studies
Caption: Workflow for combination drug studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound in combination with another anticancer drug on the viability of cancer cells and to calculate IC50 values.
Materials:
-
Cancer cell line of interest (e.g., A549, LN-18)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Combination drug (e.g., Doxorubicin, Olaparib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete growth medium.
-
Treat the cells with this compound alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment condition.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with another anticancer drug.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, the combination drug, or both for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Immunofluorescence for DNA Damage Foci (γH2AX and 53BP1)
Objective: To visualize and quantify the formation of DNA damage foci in response to treatment with this compound and a DNA-damaging agent.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in 24-well plates
-
This compound and DNA-damaging agent (e.g., Doxorubicin)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX (Ser139) and anti-53BP1
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treat the cells with this compound and/or the DNA-damaging agent for the desired time (e.g., 2 hours for doxorubicin treatment).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on glass slides and visualize the foci using a fluorescence microscope.
-
Quantify the number of foci per cell using image analysis software.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of small-molecule kinase inhibitors and irinotecan in cancer clinical trials: efficacy and safety considerations - Kichenadasse - Translational Cancer Research [tcr.amegroups.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. VRK1 Depletion Facilitates the Synthetic Lethality of Temozolomide and Olaparib in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | VRK1 Depletion Facilitates the Synthetic Lethality of Temozolomide and Olaparib in Glioblastoma Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. VRK1 as a synthetic lethal target in VRK2 promoter–methylated cancers of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VRK1 as a synthetic lethal target in VRK2 promoter-methylated cancers of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Vrk-IN-1 Stock Solutions: Application Notes and Protocols for Researchers
Abstract
These application notes provide detailed protocols for the preparation of Vrk-IN-1 stock solutions for use in both in vitro and in vivo research settings. This compound is a potent and selective inhibitor of Vaccinia-related kinase 1 (VRK1), a serine/threonine kinase implicated in cell cycle regulation, DNA damage response, and chromatin remodeling.[1][2][3] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary materials, step-by-step procedures, and storage conditions, and includes a summary of the compound's relevant chemical and biological properties. Additionally, it provides diagrams of the VRK1 signaling pathway and a general experimental workflow for utilizing this compound.
Introduction to this compound
This compound is a small molecule inhibitor that targets the kinase activity of VRK1 with a reported IC50 of approximately 150 nM.[1][2][4][5][6] VRK1 is a key regulator of cell proliferation and is overexpressed in various cancers.[7][8] It participates in critical cellular processes by phosphorylating a range of downstream targets, including transcription factors like p53 and c-Jun, as well as proteins involved in the DNA damage response such as H2AX, 53BP1, and NBS1.[8][9] Inhibition of VRK1 with this compound can disrupt these pathways, leading to cell cycle arrest and apoptosis, making it a valuable tool for cancer research and drug development.[3]
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference(s) |
| Molecular Weight | 349.28 g/mol | [4][7] |
| Formula | C₁₈H₁₁F₄NO₂ | [4][7] |
| CAS Number | 2378855-09-3 | [4][7] |
| Appearance | Solid Powder | [4][7] |
| Purity | ≥98% | [4] |
| IC50 | ~150 nM for VRK1 | [1][2][4][5][6] |
| Solubility in DMSO | 70-100 mg/mL (200.41-286.30 mM) | [1][8] |
| Solubility in Ethanol | 4 mg/mL | [8] |
| Solubility in Water | Insoluble | [8] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: For accurate concentrations, it is recommended to start with at least 10 mg of this compound to minimize weighing errors.[7]
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). Refer to the table below for common stock concentrations.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes is recommended.[1][7] Gentle warming to 37°C can also aid in solubilization.[1]
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1][7]
-
Storage: Store the aliquots at -80°C for long-term storage (stable for up to one year).[7][8] For short-term storage (up to one month), -20°C is acceptable.[1][8]
Stock Solution Dilution Table (in DMSO):
| Desired Stock Concentration | Volume of DMSO to add to 1 mg this compound | Volume of DMSO to add to 5 mg this compound | Volume of DMSO to add to 10 mg this compound |
| 1 mM | 2.863 mL | 14.315 mL | 28.630 mL |
| 5 mM | 572.6 µL | 2.863 mL | 5.726 mL |
| 10 mM | 286.3 µL | 1.432 mL | 2.863 mL |
| 20 mM | 143.2 µL | 715.8 µL | 1.432 mL |
| 50 mM | 57.3 µL | 286.3 µL | 572.6 µL |
Preparation of this compound Formulation for In Vivo Experiments
This protocol provides an example of how to formulate this compound for administration in animal models. Note: This formulation should be validated for the specific animal model and administration route.
Materials:
-
This compound high-concentration stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or ddH₂O
-
Sterile tubes and syringes
Procedure:
-
Prepare the vehicle components: Ensure all components (PEG300, Tween 80, saline/ddH₂O) are sterile.
-
Solvent Addition Sequence: It is critical to add the solvents in the correct order to ensure the compound remains in solution.[8]
-
Step 1: In a sterile tube, add the required volume of your this compound DMSO stock solution.
-
Step 2: Add the PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Step 3: Add the Tween 80 to the DMSO/PEG300 mixture and mix until clear.
-
Step 4: Add the sterile saline or ddH₂O to the solution and mix to achieve the final desired volume and concentration.
-
Administration: The final formulation should be prepared fresh on the day of use and administered immediately for optimal results.[8]
Example In Vivo Formulation (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O): [8]
To prepare 1 mL of a 3.5 mg/mL this compound working solution:[8]
-
Start with a 70 mg/mL this compound stock in DMSO.[8]
-
Take 50 µL of the 70 mg/mL DMSO stock.
-
Add 400 µL of PEG300 and mix until clear.[8]
-
Add 50 µL of Tween 80 and mix until clear.[8]
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.[8]
Visualized Signaling Pathway and Workflows
VRK1 Signaling Pathway
The following diagram illustrates the central role of VRK1 in cell cycle progression and the DNA damage response. Mitogenic signals lead to VRK1 activation, which in turn phosphorylates downstream targets to promote cell division. In response to DNA damage, VRK1 phosphorylates key proteins to initiate repair pathways.
Caption: VRK1 signaling in cell cycle and DNA damage response.
Experimental Workflow for this compound
This diagram outlines a general workflow for characterizing the effects of this compound, from initial stock preparation to in vitro and in vivo testing.
Caption: General experimental workflow for this compound inhibitor studies.
Conclusion
Proper preparation and storage of this compound stock solutions are fundamental for the successful execution of experiments investigating the VRK1 signaling pathway. By following the detailed protocols and considering the chemical properties outlined in these notes, researchers can ensure the integrity of the compound and generate high-quality, reproducible data. The provided diagrams offer a conceptual framework for understanding the mechanism of action of this compound and for designing comprehensive experimental plans.
References
- 1. tandfonline.com [tandfonline.com]
- 2. VRK1 chromatin kinase phosphorylates H2AX and is required for foci formation induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cicancer.org [cicancer.org]
Application Notes and Protocols: Vrk-IN-1 for Inducing Synthetic Lethality in VRK2-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic lethality has emerged as a powerful strategy in cancer therapy, offering a targeted approach to eliminate cancer cells while sparing normal tissues.[1][2] This principle relies on the co-occurrence of two genetic alterations—neither of which is lethal on its own—resulting in cell death. A promising synthetic lethal relationship has been identified between the serine/threonine kinases VRK1 (Vaccinia-Related Kinase 1) and VRK2.[1][2] In a significant subset of cancers, particularly those of the nervous system like glioblastoma and neuroblastoma, the VRK2 gene is silenced, often via promoter methylation.[1][2] This renders these cancer cells exclusively dependent on the paralog kinase VRK1 for survival.[1][2]
Vrk-IN-1 is a potent and selective small molecule inhibitor of VRK1, with a reported IC50 of 150 nM in biochemical assays.[3] Inhibition of VRK1 in VRK2-deficient cancer cells has been shown to induce catastrophic DNA damage during mitosis, leading to apoptosis. This targeted approach presents a promising therapeutic window for treating VRK2-deficient malignancies.
These application notes provide a comprehensive overview of the mechanism of action of this compound in the context of VRK1/VRK2 synthetic lethality and detailed protocols for key experiments to evaluate its efficacy.
Mechanism of Action: VRK1/VRK2 Synthetic Lethality
In healthy cells, both VRK1 and VRK2 are expressed and share overlapping functions, particularly in the regulation of mitotic events. A key substrate of both kinases is the Barrier-to-Autointegration Factor (BAF).[1][4][5] During mitosis, phosphorylation of BAF by VRK1 or VRK2 is crucial for the proper disassembly of the nuclear envelope.[1][4]
In VRK2-deficient cancer cells, VRK1 is the sole kinase responsible for phosphorylating BAF.[1] Inhibition of VRK1 in these cells, either genetically or pharmacologically with an inhibitor like this compound, prevents BAF phosphorylation. This leads to aberrant nuclear envelope formation, impaired chromosome segregation, DNA damage, and ultimately, apoptotic cell death.[1][2]
Caption: VRK1/VRK2 Synthetic Lethality Signaling Pathway.
Quantitative Data
While direct dose-response data for this compound in isogenic VRK2-deficient vs. VRK2-proficient cell lines is not yet widely published, the principle of synthetic lethality has been demonstrated using genetic approaches. The following tables summarize key findings from such studies, which provide a strong rationale for the use of this compound.
Table 1: In Vitro Efficacy of VRK1 Knockdown in VRK2-Deficient vs. VRK2-Proficient Cancer Cell Lines
| Cell Line | Cancer Type | VRK2 Status | VRK1 Knockdown Effect on Viability | Reference |
| HAP1 | - | Wild-Type | No significant effect | [2] |
| HAP1 | - | Null | Lethal | [2] |
| U251MG | Glioblastoma | Methylated (Low) | Lethal | [6] |
| U251MG | Glioblastoma | Unmethylated (High) | No significant effect | [6] |
| LNZ308 | Glioblastoma | Methylated (Low) | Lethal | [7] |
| LN443 | Glioblastoma | Methylated (Low) | Lethal | [7] |
| GAMG | Glioblastoma | Unmethylated (High) | No significant effect | [7] |
| SF172 | Glioblastoma | Unmethylated (High) | No significant effect | [7] |
| NB-1 | Neuroblastoma | Methylated (Low) | Lethal | [8] |
| Kelly | Neuroblastoma | Methylated (Low) | Lethal | [8] |
Table 2: Biochemical and In Vitro Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 vs. VRK1 | 150 nM | In vitro kinase assay | [3] |
| Binding Affinity (Kd) to VRK1 | 190 nM | Isothermal Titration Calorimetry | [3] |
| Inhibition of Histone H3 Phosphorylation | IC50 = 250 nM | In vitro kinase assay with Histone H3 as substrate | [9] |
| Inhibition of p53 Phosphorylation | IC50 = 340 nM | In vitro kinase assay with p53 as substrate | [9] |
| Effect on HeLa Cell Viability | Slight decrease at 3.2 µM | 24-hour treatment | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synthetic lethal effects of this compound in VRK2-deficient cancer cells.
Protocol 1: Cell Viability Assay
This protocol is designed to determine the differential cytotoxic effects of this compound on VRK2-deficient versus VRK2-proficient cancer cell lines.
References
- 1. VRK1 as a synthetic lethal target in VRK2 promoter–methylated cancers of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VRK1 Is a Synthetic–Lethal Target in VRK2-Deficient Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caenorhabditis elegans BAF-1 and its kinase VRK-1 participate directly in post-mitotic nuclear envelope assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Vaccinia-related Kinases Phosphorylate the N′ Terminus of BAF, Regulating Its Interaction with DNA and Its Retention in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. researchgate.net [researchgate.net]
- 9. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Vrk-IN-1: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vrk-IN-1 is a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase implicated in a variety of cellular processes including cell cycle regulation, DNA damage response, and chromatin remodeling.[1][2] Overexpression of VRK1 has been linked to poor prognosis in several cancers, making it an attractive therapeutic target.[3] this compound offers a valuable tool for researchers engaged in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of VRK1 activity. These application notes provide detailed protocols for both biochemical and cell-based HTS assays utilizing this compound as a reference compound.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the kinase's active site. This blockade of ATP binding prevents the autophosphorylation of VRK1 and the subsequent phosphorylation of its downstream substrates.[4] Key substrates of VRK1 include histone H3, p53, and other transcription factors involved in cell proliferation and DNA repair pathways.[1][4] By inhibiting VRK1, this compound can disrupt these critical cellular signaling cascades.
Signaling Pathways
VRK1 is a key regulator in several signaling pathways, most notably the DNA damage response (DDR) pathway. Upon DNA damage, VRK1 is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest and DNA repair.[5][6] this compound can effectively block this response, sensitizing cancer cells to DNA-damaging agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. VRK1 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaccinia-related kinase 1 (VRK1) confers resistance to DNA-damaging agents in human breast cancer by affecting DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vrk-IN-1 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to effectively handle and solubilize Vrk-IN-1 for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common solubility challenges in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is practically insoluble in water.[2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum reported solubility of this compound in DMSO varies slightly among suppliers, but it is generally high. For optimal results, it is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication may also be beneficial to achieve complete dissolution.[1][3]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a high-concentration stock solution, dissolve this compound powder in fresh, anhydrous DMSO. It is advisable to prepare a stock solution of at least 10 mM. For example, to prepare a 10 mM stock solution, dissolve 3.49 mg of this compound (Molecular Weight: 349.28 g/mol ) in 1 mL of DMSO. To ensure accuracy with small quantities, it is recommended to use the entire contents of the vial for preparing the initial stock solution rather than weighing out smaller amounts.
Q4: How should I store the this compound stock solution?
A4: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[2][3][4]
Q5: I observed precipitation when I diluted my this compound stock solution into my cell culture media. What should I do?
A5: This is a common issue with compounds that have low aqueous solubility. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent and resolve this issue.
Solubility Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 70 - 100 | 200.41 - 286.30 | Sonication and fresh DMSO are recommended.[1][2][3] |
| Ethanol | 4 | 11.45 | [2] |
| Water | Insoluble | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound, add 286.3 µL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid freeze-thaw cycles.
-
Store the aliquots at -80°C.
Troubleshooting Guide: Preventing Precipitation in Cell Culture Media
Precipitation of this compound upon dilution into aqueous-based cell culture media is a common challenge due to its hydrophobic nature. The following workflow and troubleshooting steps can help mitigate this issue.
Caption: Experimental workflow for preparing this compound working solutions and troubleshooting precipitation.
Detailed Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is kept low, typically below 0.5%, as higher concentrations can be toxic to cells and may also contribute to compound precipitation. To achieve this, you may need to prepare a more concentrated intermediate stock solution.
-
Temperature of Media: Always add the this compound intermediate stock solution to pre-warmed (37°C) cell culture media. Adding the compound to cold media can decrease its solubility and promote precipitation.
-
Mixing Technique: When preparing the final working solution, add the small volume of the this compound intermediate stock to the larger volume of pre-warmed media while gently vortexing or swirling the tube. This ensures rapid and uniform dispersion of the compound, preventing localized high concentrations that can lead to precipitation.
-
Serial Dilutions: Avoid making large single dilutions directly from a very high concentration stock into the aqueous media. Performing one or more intermediate dilution steps in DMSO can be beneficial.
-
Use Immediately: It is best practice to prepare the final working solution of this compound in cell culture media immediately before it is added to the cells. Do not store the diluted compound in media for extended periods.
This compound Signaling Pathway Context
This compound is a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1).[1][3][5] VRK1 is a serine/threonine kinase that plays a crucial role in regulating cell cycle progression, DNA damage response, and chromatin remodeling.[6][7]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. VRK1 promotes epithelial-mesenchymal transition in hepatocellular carcinoma mediated by SNAI1 via phosphorylating CHD1L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vrk-IN-1 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Vrk-IN-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1).[1][2][3][4][5] VRK1 is a serine/threonine kinase involved in regulating various cellular processes, including cell cycle progression, DNA damage response, and chromatin remodeling.[6][7][8] this compound works by directly binding to VRK1 and inhibiting its kinase activity, thereby preventing the phosphorylation of its downstream substrates.[6]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: A good starting point for this compound concentration in cell-based assays is in the low micromolar range. For example, in HeLa cells, a slight decrease in cell viability was observed at a concentration of 3.2 µM after 24 hours of treatment.[1][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[2][9] For example, a stock solution of 70 mg/mL in fresh DMSO can be prepared.[2] It is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[4][9] For short-term storage (up to a month), -20°C is suitable, while -80°C is recommended for long-term storage (up to a year or more).[2][4][5]
Troubleshooting Guide
Issue 1: No or low activity of this compound observed in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration for your specific cell line and assay endpoint. |
| Poor Cell Permeability | While many small molecule inhibitors can penetrate cells, this can be a limiting factor. Consider increasing the incubation time or using a different cell line. Biochemical assays can confirm direct enzyme inhibition. |
| Incorrect Target Engagement | Confirm target engagement in your cellular model. This can be done by assessing the phosphorylation status of known VRK1 substrates, such as histone H3 (at Thr3) or p53 (at Thr18), via Western blot or other immunoassays.[10][11] |
| Compound Degradation | Ensure proper storage of this compound stock solutions (aliquoted at -80°C).[4][9] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Assay Interference | Some compounds can interfere with assay readouts (e.g., fluorescence).[12] Run appropriate controls, such as vehicle-only (DMSO) and cells treated with a known inactive compound, to rule out artifacts. |
Issue 2: Significant cytotoxicity observed at the desired effective concentration.
| Possible Cause | Troubleshooting Step |
| High Concentration | The effective concentration may be too high for the specific cell line, leading to off-target effects and toxicity. Try to use the lowest effective concentration determined from your dose-response curve. |
| Prolonged Incubation Time | Reduce the incubation time. A shorter exposure to this compound might be sufficient to achieve the desired biological effect with minimal toxicity. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to inhibitors. Consider testing this compound in a different, potentially less sensitive, cell line if your experimental design allows. |
| Off-Target Effects | While this compound is selective for VRK1, high concentrations can lead to off-target inhibition. If possible, use a secondary, structurally different VRK1 inhibitor to confirm that the observed phenotype is due to VRK1 inhibition. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / Kd | Reference |
| VRK1 | Kinase Assay | IC50: 150 nM | [1][2][3][4] |
| VRK1-FL | Binding Assay | Kd: 190 nM | [1][3] |
| Histone H3 (Thr3) Phosphorylation | In Vitro Kinase Assay | IC50: 250 nM | [10][11] |
| p53 (Thr18) Phosphorylation | In Vitro Kinase Assay | IC50: 340 nM | [10][11] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Observation | Reference |
| HeLa | Viability Assay | 3.2 µM (24h) | Slight decrease in viability | [1][3] |
| A549 | Immunofluorescence | 600 nM (24h) | Reduction in H4K16 acetylation | [10] |
| A549 | TUNEL Assay | 600 nM (24h) | Increased DNA strand breaks | [11] |
Experimental Protocols & Visualizations
General Experimental Workflow for this compound Treatment
The following diagram outlines a general workflow for treating cells with this compound and assessing its effects.
Figure 1. General workflow for cell-based assays using this compound.
VRK1 Signaling Pathway and Point of Inhibition
VRK1 is a nuclear kinase that phosphorylates several transcription factors and histone proteins, thereby playing a crucial role in cell cycle regulation and DNA damage response.[7][8][13] this compound inhibits these downstream effects by blocking the kinase activity of VRK1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. VRK1 signaling pathway in the context of the proliferation phenotype in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. aacrjournals.org [aacrjournals.org]
Troubleshooting Vrk-IN-1 instability in solution
Welcome to the technical support center for Vrk-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experiments involving this potent and selective VRK1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter with this compound in solution, helping you ensure the stability and reliability of your experiments.
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: this compound has high solubility in DMSO, but precipitation can occur upon dilution into aqueous buffers or cell culture media. Here are some troubleshooting steps:
-
Ensure Complete Initial Dissolution: When preparing your stock solution in DMSO, ensure the compound is fully dissolved. Sonication is recommended to aid dissolution.[1] You can also gently warm the solution to 37°C.
-
Optimize Dilution into Aqueous Solutions: When diluting the DMSO stock into aqueous buffers, do so dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.
-
Consider Co-solvents for In Vivo Use: For in vivo experiments, a formulation containing co-solvents like PEG300 and Tween-80 can improve solubility. A typical formulation might be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.[2]
-
Check for DMSO Hydration: Ensure you are using fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[2]
Q2: I'm observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. What could be the cause?
A2: Loss of activity can be due to several factors, from improper storage to potential instability in your experimental setup.
-
Improper Storage: this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1][2] For frequent use, a stock solution can be stored at 4°C for up to a week.[1]
-
Potential Aqueous Instability: While specific data on the aqueous stability of this compound is limited, small molecules can be susceptible to hydrolysis or other forms of degradation in aqueous solutions over time. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from your DMSO stock for each experiment. Avoid storing this compound in aqueous solutions for extended periods.
-
Adsorption to Plastics: Highly hydrophobic compounds can sometimes adsorb to plastic surfaces. When working with very dilute solutions, consider using low-adhesion microplates or tubes.
-
Cell Density and Assay Duration: The observed potency of an inhibitor can be influenced by cell density and the duration of the assay. Ensure you are using a consistent cell seeding density and treatment time across your experiments.
Q3: How can I be sure that my this compound is active and inhibiting VRK1 in my experiments?
A3: To confirm the activity of this compound, you can perform a Western blot to look at the phosphorylation of a known downstream target of VRK1. VRK1 has been shown to phosphorylate histone H3 at Threonine 3 (H3T3ph) and p53 at Threonine 18 (p53T18ph). Treatment of cells with active this compound should lead to a decrease in the levels of these phosphorylated proteins.
Quantitative Data Summary
The following table summarizes the solubility and storage information for this compound.
| Parameter | Solvent | Concentration | Storage (Powder) | Storage (Stock Solution) |
| Solubility | DMSO | Up to 100 mg/mL (286.30 mM)[3] | -20°C for up to 3 years[1] | -80°C for up to 1 year[1][2] |
| Ethanol | 4 mg/mL[2] | -20°C for up to 1 month[2][3] | ||
| Water | Insoluble[2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability Assay (MTT/AlamarBlue)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in your cell culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and add the 2X this compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). One study noted a slight decrease in HeLa cell viability at 3.2 µM after 24 hours.[1][3][4]
-
Viability Reagent Addition: Add the viability reagent (e.g., MTT or AlamarBlue) to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-p53 (Thr18)
-
Cell Culture and Treatment: Plate your cells and, once they reach the desired confluency, treat them with this compound at various concentrations for a specified time. Include a positive control (e.g., a DNA damaging agent that induces p53 phosphorylation) and a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p53 (Thr18) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody for total p53 and/or a housekeeping protein like GAPDH or β-actin.
Visualizations
VRK1 Signaling Pathway
Caption: VRK1 signaling pathway and its inhibition by this compound.
Troubleshooting Workflow for this compound Instability
Caption: A workflow for troubleshooting this compound instability issues.
Factors Affecting this compound Stability in Solution
References
Interpreting unexpected results with Vrk-IN-1
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Vrk-IN-1 and to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase.[1][2] VRK1 is involved in several critical cellular processes, including cell cycle progression, DNA damage response, and chromatin remodeling.[3][4][5] this compound exerts its effects by binding to the ATP-binding pocket of VRK1, thereby preventing the phosphorylation of its downstream substrates.[6]
Q2: What are the known downstream targets of VRK1 that are affected by this compound?
A2: VRK1 has several known substrates. Inhibition by this compound is expected to decrease the phosphorylation of these targets. Key substrates include:
-
p53: VRK1 phosphorylates p53 at Threonine 18 (Thr18), which contributes to its stability and activation in response to DNA damage.[4][7][8]
-
Histone H3: VRK1 phosphorylates Histone H3 at Threonine 3 (Thr3), a modification associated with chromatin condensation and cell cycle progression.[7]
-
Barrier-to-Autointegration Factor (BAF): Phosphorylation of BAF by VRK1 regulates its interaction with DNA and components of the nuclear envelope, playing a role in nuclear envelope dynamics during mitosis.[8][9]
-
c-Jun and ATF2: VRK1 can phosphorylate these transcription factors, implicating it in the c-Jun N-terminal kinase (JNK) pathway.[3]
-
Coilin: A key component of Cajal bodies, its phosphorylation by VRK1 is important for their assembly.[10]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO.[1][11][12] For stock solutions, it is recommended to dissolve in DMSO at a concentration of 10 mM or higher.[2] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][11] When stored at -80°C, the stock solution is stable for at least one year.[11] For short-term use, a solution stored at 4°C is typically stable for over a week.[11]
Troubleshooting Guides
Unexpected Phenotypic Results
Q4: I treated my cells with this compound and observed less apoptosis than expected. What could be the reason?
A4: While inhibition of VRK1 can lead to apoptosis in some cancer cell lines, particularly those with VRK2 promoter methylation (synthetic lethality), a reduced apoptotic response can be due to several factors:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, which may precede apoptosis.[13] Cells might accumulate at a specific phase of the cell cycle, and apoptosis may only become evident at later time points. It is advisable to perform a time-course experiment and analyze both cell cycle progression and apoptosis markers.
-
Cell Line Specificity: The cellular context is crucial. The dependence on VRK1 for survival can be linked to the expression levels of its paralog, VRK2. Cells with high VRK2 expression may be less sensitive to VRK1 inhibition.
-
Inhibitor Concentration: The concentration of this compound may be suboptimal. A dose-response experiment is recommended to determine the optimal concentration for inducing apoptosis in your specific cell line.
-
Apoptosis Assay Limitations: The timing of your apoptosis assay is critical. Early apoptotic events (e.g., Annexin V staining) should be measured at earlier time points, while late-stage events (e.g., DNA fragmentation) should be assessed later.[13][14]
Q5: My this compound-treated cells are arresting at a different phase of the cell cycle than reported. Why might this be?
A5: VRK1 is involved in multiple stages of the cell cycle, including G1/S and G2/M transitions.[3][7] The specific point of arrest can depend on the cellular background and the activity of other cell cycle checkpoint proteins.
-
p53 Status: The p53 status of your cells can influence the cell cycle checkpoint response. In p53-proficient cells, DNA damage induced by this compound treatment may lead to a G1 arrest. In p53-deficient cells, this checkpoint is absent, and cells might progress to G2/M before arresting.
-
Off-Target Effects: At high concentrations, kinase inhibitors can have off-target effects.[15][16][17] Consider performing a dose-response analysis and using a more selective concentration. It is also good practice to validate key findings with a second, structurally distinct VRK1 inhibitor if available, or by using genetic approaches like siRNA-mediated knockdown of VRK1.
Unexpected Molecular Results
Q6: I am not seeing the expected decrease in phosphorylation of a known VRK1 substrate after this compound treatment in my Western blot. What should I do?
A6: This is a common issue in kinase inhibitor experiments. Here is a checklist to troubleshoot this problem:
-
Antibody Validation: Ensure that the phospho-specific antibody you are using is specific and sensitive enough to detect the changes. It is recommended to include a positive control (e.g., cells overexpressing active VRK1) and a negative control (e.g., phosphatase-treated lysate) to validate the antibody's performance.[18]
-
Inhibitor Activity: Confirm the activity of your this compound stock. If it has been stored improperly or for a long time, it may have degraded.
-
Time Course and Dose Response: The kinetics of dephosphorylation can vary. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) and a dose-response experiment to identify the optimal conditions for observing the effect.
-
Redundant Kinase Activity: It is possible that another kinase is compensating for the loss of VRK1 activity and phosphorylating the same residue on your protein of interest. A literature search for other kinases that target the same phosphorylation site may be helpful.
-
Western Blotting Technique: Review your Western blotting protocol for potential technical issues, such as inefficient protein transfer, inappropriate antibody dilutions, or issues with the blocking buffer.[19][20][21][22]
Q7: I am observing an increase in phosphorylation of a protein that is not a known VRK1 substrate. What does this mean?
A7: This could be an interesting and biologically significant finding. Here are some possible explanations:
-
Feedback Loops: Inhibition of a kinase can sometimes lead to the activation of compensatory signaling pathways through feedback mechanisms.[16][17] For example, inhibiting a downstream component of a pathway might relieve negative feedback on an upstream kinase, leading to its activation and the phosphorylation of its substrates.
-
Off-Target Effects: this compound, while selective, may inhibit other kinases at higher concentrations.[23] This off-target inhibition could indirectly lead to the phosphorylation of the observed protein. Kinase inhibitor profiling assays can help identify potential off-target kinases.
-
"Rewiring" of Signaling Networks: Cells can adapt to kinase inhibition by "rewiring" their signaling networks, leading to unexpected changes in protein phosphorylation.
To investigate this further, you could:
-
Confirm the finding with a different VRK1 inhibitor or VRK1 siRNA.
-
Use inhibitors of other signaling pathways to see if you can block the unexpected phosphorylation event.
-
Perform a phosphoproteomics experiment to get a broader view of the signaling changes induced by this compound.[24][25]
Data Presentation
Table 1: this compound Activity and Cellular Effects
| Parameter | Value | Cell Line | Reference |
| IC50 (VRK1) | 150 nM | In vitro | [1][2] |
| Kd (VRK1) | 190 nM | In vitro | [2] |
| Effect on Cell Viability | Slight decrease at 3.2 µM | HeLa | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of VRK1 Substrate Phosphorylation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for the indicated times. Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p53 Thr18, anti-phospho-Histone H3 Thr3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-p53, anti-Histone H3) or a loading control (e.g., anti-GAPDH, anti-β-actin).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: VRK1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Unexpected this compound Results.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulation of Cellular VRK1, BAF, and Innate Immune Signaling by the Vaccinia Virus B12 Pseudokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. VRK1 (human) [phosphosite.org]
- 9. Depletion of the protein kinase VRK1 disrupts nuclear envelope morphology and leads to BAF retention on mitotic chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Set - VRK1 [maayanlab.cloud]
- 11. This compound | TargetMol [targetmol.com]
- 12. This compound Supplier | CAS 2378855-09-3 | AOBIOUS [aobious.com]
- 13. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. southernbiotech.com [southernbiotech.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. JCI Insight - VRK1 as a synthetic lethal target in VRK2 promoter–methylated cancers of the nervous system [insight.jci.org]
Vrk-IN-1 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the VRK1 inhibitor, Vrk-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly concerning cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase. It functions by competing with ATP to bind to the kinase domain of VRK1, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts signaling pathways essential for cell cycle progression, DNA damage response, and chromatin remodeling.
Q2: What are the known downstream targets of VRK1 that are affected by this compound?
A2: VRK1 phosphorylates a variety of proteins involved in crucial cellular processes. By inhibiting VRK1, this compound blocks the phosphorylation of key substrates including:
-
p53: this compound has been shown to inhibit the VRK1-mediated phosphorylation of p53 at Threonine 18.
-
Histone H3: The inhibitor also blocks the phosphorylation of Histone H3 at Threonine 3, a modification important for chromatin dynamics.
-
c-Jun and ATF2: VRK1 is known to phosphorylate these transcription factors, and this compound is expected to interfere with these events.
Q3: Is this compound selective for VRK1?
A3: this compound is reported to be a selective inhibitor of VRK1. A compound with the same aminopyridine scaffold demonstrated high selectivity for VRK1 when tested against a panel of 48 different kinases. It has a high affinity for VRK1 and, to a lesser extent, for its paralog VRK2. However, at higher concentrations, the potential for off-target effects on other kinases cannot be entirely ruled out.
Q4: What is the expected cytotoxic effect of this compound at high concentrations?
A4: The cytotoxic effects of this compound are cell-type dependent and concentration-dependent. While it has a potent inhibitory effect on VRK1 at nanomolar concentrations, significant cytotoxicity is generally observed at micromolar concentrations. For example, one study reported a slight decrease in the viability of HeLa cells at a concentration of 3.2 µM after 24 hours of treatment. Combining this compound with DNA damaging agents, such as doxorubicin, has been shown to enhance tumor cell death.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity observed at low micromolar concentrations.
Possible Cause 1: High sensitivity of the cell line to VRK1 inhibition.
-
Troubleshooting Step: Determine the IC50 value of this compound in your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). This will establish a baseline for cytotoxic concentrations in your experimental model.
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: If significant cytotoxicity is observed at concentrations well above the IC50 for VRK1 inhibition, consider potential off-target effects. Reviewing available kinome scan data for this compound or similar compounds can provide insights into potential off-target kinases. If possible, test the effect of inhibitors targeting suspected off-target kinases to see if they replicate the observed phenotype.
Possible Cause 3: Solvent toxicity.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (cells treated with the solvent alone at the same concentration used for this compound) to rule out solvent-induced cytotoxicity.
Issue 2: Inconsistent results in cell viability or apoptosis assays.
Possible Cause 1: Suboptimal cell health or confluency.
-
Troubleshooting Step: Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Cell confluency should be consistent across all wells and plates. For most assays, a starting confluency of 50-70% is recommended.
Possible Cause 2: Inaccurate drug concentration.
-
Troubleshooting Step: Verify the stock concentration of this compound and ensure accurate serial dilutions. Use freshly prepared dilutions for each experiment to avoid degradation of the compound.
Possible Cause 3: Assay-specific issues.
-
Troubleshooting Step for MTT Assay: Ensure complete solubilization of the formazan crystals. Incomplete solubilization is a common source of variability. Also, be aware that compounds that affect cellular metabolism can interfere with the MTT assay. Consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo) or live/dead cell staining.
-
Troubleshooting Step for Annexin V Assay: Ensure that cells are handled gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive results. Always include appropriate controls, such as unstained cells, cells stained only with Annexin V, and cells stained only with the viability dye (e.g., Propidium Iodide).
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| VRK1 | In Vitro Kinase Assay | 150 |
| VRK1-mediated Histone H3 Phosphorylation | In Vitro Kinase Assay | 250 |
| VRK1-mediated p53 Phosphorylation | In Vitro Kinase Assay | 340 |
Table 2: Reported Cytotoxicity of this compound
| Cell Line | Assay | Concentration | Incubation Time | Result |
| HeLa | Cell Viability | 3.2 µM | 24 hours | Slight decrease in viability |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-20 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V Apoptosis Assay
This protocol provides a general framework for assessing apoptosis using Annexin V staining and flow cytometry.
Materials:
-
Cells of interest treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
How to minimize Vrk-IN-1 precipitation in culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Vrk-IN-1 and minimize its precipitation in culture.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in aqueous culture media is a common issue due to its low water solubility. The following guide provides a systematic approach to troubleshooting and preventing this problem.
Observation: Precipitate or cloudiness observed in the culture medium after adding this compound.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | Determine the optimal working concentration for your cell line through a dose-response experiment. Start with a low concentration and gradually increase it to find the highest soluble and effective dose. |
| Direct Dilution of Concentrated DMSO Stock into Aqueous Medium | Avoid direct dilution. Prepare an intermediate dilution of the this compound stock solution in a small volume of serum-free culture medium or phosphate-buffered saline (PBS) before adding it to the final culture volume. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%, to maintain cell health and improve compound solubility.[1] A DMSO control should always be included in your experiments. |
| Improper Stock Solution Preparation | Prepare a high-concentration stock solution of this compound in anhydrous, high-quality DMSO.[2] Sonication or gentle warming (up to 37°C) can aid in complete dissolution.[1][3] |
| Incorrect Storage of Stock Solution | Store this compound stock solutions in small, single-use aliquots at -80°C to prevent repeated freeze-thaw cycles, which can lead to precipitation.[3][4] |
| Interaction with Media Components | Some components of the culture medium, such as high concentrations of serum proteins, may contribute to the precipitation of hydrophobic compounds. If precipitation persists, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if appropriate for your cell line. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 349.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add 286.3 µL of anhydrous DMSO to 1 mg of this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or warm it gently at 37°C.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3][4][5]
Protocol for Preparing this compound Working Solution in Cell Culture
This protocol provides a step-by-step method for diluting the this compound DMSO stock solution into cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Serum-free cell culture medium or PBS
-
Complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of this compound. For example, to achieve a final concentration of 10 µM in your culture, first dilute the 10 mM stock solution 1:100 in serum-free medium or PBS to make a 100 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
Final Dilution: Add the intermediate dilution to your complete culture medium to achieve the desired final concentration. For a 1:10 final dilution, add 1 mL of the 100 µM intermediate solution to 9 mL of complete medium for a final concentration of 10 µM.
-
Gently mix the final working solution by swirling the culture plate or flask.
-
Always include a vehicle control (DMSO at the same final concentration) in your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is high-quality, anhydrous DMSO.[1][2][6] this compound is highly soluble in DMSO, with reported solubilities up to 80-100 mg/mL.[3][6]
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions should be stored in small aliquots at -80°C for long-term storage (up to a year or more) or at -20°C for shorter periods (up to one month).[3][4][5] It is crucial to avoid repeated freeze-thaw cycles.
Q3: My this compound precipitated in the culture medium. What can I do?
A3: If you observe precipitation, it is likely due to the low aqueous solubility of this compound. To resolve this, you can try the following:
-
Use an intermediate dilution step: Instead of adding the concentrated DMSO stock directly to your culture medium, first, create an intermediate dilution in a smaller volume of serum-free medium or PBS.
-
Lower the final concentration: Your working concentration may be too high. Perform a dose-response experiment to determine the optimal concentration for your experiment.
-
Ensure a low final DMSO concentration: The final DMSO concentration in your culture should ideally be below 0.1%.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase.[4][6] By inhibiting VRK1, this compound disrupts signaling pathways involved in cell cycle progression, DNA damage response, and chromatin remodeling.[7]
VRK1 Signaling Pathway and the Action of this compound
The following diagrams illustrate the central role of VRK1 in cellular signaling and the experimental workflow for using this compound.
Caption: VRK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound to avoid precipitation.
References
Vrk-IN-1 experimental variability and reproducibility
Welcome to the technical support center for VRK-IN-1, a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of VRK1, a serine/threonine kinase involved in cell cycle regulation, DNA damage response, and chromatin remodeling.[1][2] Its primary mechanism of action is the inhibition of the kinase activity of VRK1, preventing the phosphorylation of its downstream substrates.[3][4]
Q2: What are the key cellular processes affected by this compound?
A2: By inhibiting VRK1, this compound impacts several critical cellular processes, including:
-
Cell Cycle Progression: Inhibition of VRK1 can lead to a blockage in cell cycle progression.[5]
-
DNA Damage Response: this compound can impair the DNA damage response by preventing the phosphorylation of key proteins such as p53 and histone H2AX.[3][4][6] This can lead to an accumulation of DNA strand breaks.[7]
-
Chromatin Remodeling: VRK1 plays a role in chromatin organization. This compound can affect histone modifications, such as reducing H4K16 acetylation.[3][7]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO).[8][9] It is recommended to use fresh, non-hygroscopic DMSO to ensure optimal solubility.[10] Sonication may be required to fully dissolve the compound.[8][9]
-
Powder: Store at -20°C for up to 3 years.[8]
-
Stock Solution (in DMSO): Aliquot and store at -80°C for up to 1 year.[7][8] Avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (Variable IC50 values).
Potential Causes & Solutions:
-
Inaccurate Concentration of this compound:
-
Solubility Issues: this compound may not be fully dissolved in DMSO.
-
Solution: Use fresh, high-quality DMSO. Warm the solution gently (e.g., to 37°C) and use sonication to ensure complete dissolution.[9]
-
-
Purity of the Compound: The purity of the this compound lot can affect its potency.
-
Solution: Always refer to the purity information on the Certificate of Analysis provided by the supplier.
-
-
-
Assay Conditions:
-
ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.
-
Solution: For in vitro kinase assays, it is recommended to use an ATP concentration that is close to the Km value for VRK1 to obtain more comparable and reproducible IC50 values.[3]
-
-
Enzyme and Substrate Concentrations: Variations in the concentrations of the VRK1 enzyme or the substrate can lead to inconsistent results.
-
Solution: Carefully optimize and standardize the concentrations of both the enzyme and the substrate for your specific assay.
-
-
-
Cell-based Assay Variability:
-
Cell Density: The efficacy of some drugs can be affected by cell confluence.[11]
-
Solution: Standardize cell seeding density and ensure consistent confluence at the time of treatment.
-
-
Serum Protein Binding: Components in the cell culture serum may bind to the inhibitor, reducing its effective concentration.
-
Solution: Consider reducing the serum concentration during treatment or using serum-free media if your cell line tolerates it.
-
-
Issue 2: High background signal or off-target effects.
Potential Causes & Solutions:
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and may interfere with assay readouts.
-
Solution: Keep the final DMSO concentration in your cell-based assays as low as possible, typically below 0.5%. Ensure that all experimental conditions, including vehicle controls, have the same final DMSO concentration.
-
-
Inhibitor Concentration: Using this compound at excessively high concentrations can lead to off-target effects. While this compound is selective, its parent compound, BI-D1870, has known off-targets like bromodomain proteins.[6]
-
Solution: Perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay. It is advisable to use the lowest concentration that gives the desired biological effect.
-
-
Cell Line Specificity: The cellular response to VRK1 inhibition can be influenced by the expression levels of other proteins, such as its paralog VRK2 or the status of p53.[6][12]
-
Solution: Characterize the expression of relevant proteins (e.g., VRK1, VRK2, p53) in your cell model. Be aware that the effects of this compound may differ between cell lines.
-
Issue 3: Poor reproducibility between experiments.
Potential Causes & Solutions:
-
Reagent Stability: Improper storage or handling of this compound stock solutions can lead to degradation.
-
Solution: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[9] Store aliquots at -80°C for long-term storage.
-
-
Experimental Workflow: Inconsistencies in incubation times, cell passage number, or other experimental parameters can introduce variability.
-
Solution: Maintain a detailed and consistent experimental protocol. Monitor cell passage numbers and avoid using cells that have been in culture for extended periods.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes |
| IC50 (VRK1) | ~150 nM | In vitro kinase assay.[2] |
| Kd (VRK1-FL) | 190 nM | Isothermal Titration Calorimetry (ITC).[9] |
| IC50 (Histone H3 phosphorylation) | 250 nM | In vitro kinase assay with Histone H3 as substrate.[3] |
| IC50 (p53 phosphorylation) | 340 nM | In vitro kinase assay with p53 as substrate.[3] |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Cell Line | Concentration Range | Observation | Duration |
| HeLa | 0.4 - 25 µM | Slight decrease in viability at 3.2 µM.[2][9] | 24 hours |
| A549 | Up to 1 µM | Used for studying effects on H4K16 acetylation.[3] | 24 hours |
| A549 | 600 nM | Used in combination with doxorubicin to study DNA damage response.[3] | 24 hours |
Experimental Protocols
Protocol 1: In Vitro VRK1 Kinase Assay
This protocol is a general guideline for an in vitro kinase assay to determine the IC50 of this compound.
-
Reagents:
-
Recombinant human VRK1 protein
-
Substrate (e.g., recombinant Histone H3 or a specific peptide)
-
This compound (dissolved in 100% DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (at a concentration close to the Km for VRK1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure: a. Prepare a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells. b. In a 96-well plate, add the VRK1 enzyme and the substrate to each well. c. Add the serially diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP to all wells. e. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP production. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for VRK1 Inhibition (Western Blotting for Phospho-Substrates)
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of a downstream target in cells.
-
Cell Culture and Treatment: a. Seed cells (e.g., A549 or HeLa) in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. b. The next day, treat the cells with various concentrations of this compound (and a vehicle control). c. Incubate for the desired duration (e.g., 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Denature equal amounts of protein by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with a primary antibody specific for the phosphorylated form of the VRK1 substrate (e.g., phospho-p53 Thr18 or phospho-Histone H3 Thr3). f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., beta-actin or GAPDH) to confirm equal loading and to normalize the phospho-protein signal.
Visualizations
Caption: VRK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
- 10. sciobs.upr.edu.cu [sciobs.upr.edu.cu]
- 11. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Validating Vrk-IN-1 Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of Vrk-IN-1, a selective inhibitor of Vaccinia-Related Kinase 1 (VRK1), in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of Vaccinia-Related Kinase 1 (VRK1).[1] VRK1 is a serine/threonine kinase that plays crucial roles in cell cycle progression, chromatin remodeling, and the DNA damage response (DDR).[2][3] this compound exerts its effects by binding to the ATP-binding site of VRK1, thereby preventing the phosphorylation of its downstream substrates.[3]
Q2: What are the expected downstream effects of this compound treatment in a responsive cell line?
A2: Inhibition of VRK1 by this compound is expected to produce several measurable downstream effects, including:
-
Reduced Phosphorylation of VRK1 Substrates: A decrease in the phosphorylation of key VRK1 targets such as histone H3, p53, and Barrier-to-Autointegration Factor (BAF).[4]
-
Impaired DNA Damage Response: A reduction in the formation of DNA damage foci, specifically γH2AX (phosphorylated H2AX at Ser139) and 53BP1, following the induction of DNA damage.[4]
-
Altered Chromatin State: A decrease in histone H4K16 acetylation (H4K16ac).[5]
-
Inhibition of Cell Proliferation: A dose-dependent decrease in cell viability and proliferation.[1]
Q3: How do I determine an effective concentration range for this compound in my new cell line?
A3: The effective concentration can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability. A typical starting range for this compound is from 100 nM to 25 µM.[1] Based on the viability assay, you can select concentrations at and around the IC50 value for subsequent mechanistic experiments.
Experimental Validation Workflow
A logical workflow is essential for systematically validating this compound activity. The process begins with assessing the inhibitor's effect on cell viability to establish a working concentration range, followed by mechanistic assays to confirm on-target activity.
VRK1 Signaling Pathway and Point of Inhibition
VRK1 is a nuclear kinase that phosphorylates various substrates to regulate key cellular processes. This compound directly inhibits the kinase activity of VRK1, leading to the disruption of these downstream signaling events.
Troubleshooting and Data Interpretation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No effect on cell viability | 1. Cell line is resistant to VRK1 inhibition. 2. This compound is inactive or degraded. 3. Incorrect inhibitor concentration. 4. Insufficient incubation time. | 1. Confirm VRK1 expression in your cell line via Western Blot or qPCR. 2. Use a fresh aliquot of this compound; verify solubility in the chosen solvent (e.g., DMSO).[5] 3. Expand the dose-response range. 4. Increase incubation time (e.g., 48h, 72h). |
| High background in Western Blots | 1. Insufficient blocking. 2. Primary/secondary antibody concentration too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA for phospho-antibodies). 2. Titrate antibodies to optimal concentrations. 3. Increase the number and duration of wash steps. |
| No change in p-H3 or p-p53 levels | 1. Target is not phosphorylated basally in the cell line. 2. Lysates collected at the wrong time point. 3. Poor antibody quality. | 1. Treat cells with a positive control stimulus (e.g., a phosphatase inhibitor like Calyculin A for p-H3) to confirm the pathway is active.[6] 2. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours). 3. Validate the antibody using positive and negative controls. |
| High variability in immunofluorescence | 1. Uneven cell seeding. 2. Cells became dry during staining. 3. Inconsistent fixation or permeabilization. | 1. Ensure a single-cell suspension before seeding; check for clumps. 2. Perform staining in a humidified chamber.[7] 3. Standardize all incubation times and reagent volumes. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)[8]
-
Luminometer
Procedure:
-
Seed cells in the opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Final DMSO concentration should be kept constant and low (<0.1%).
-
Remove the old medium and add 100 µL of the medium containing the different this compound concentrations to the appropriate wells. Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Record luminescence using a plate reader.
-
Subtract the background ("no cells") luminescence, normalize the data to the vehicle control, and plot the dose-response curve to calculate the IC50.
Western Blot for Phospho-H3 (Ser10)
This protocol is for detecting changes in the phosphorylation of Histone H3, a direct substrate of VRK1.
Materials:
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-H3 Ser10, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for the selected time.
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 15-25 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-H3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total Histone H3 as a loading control.
Immunofluorescence for γH2AX Foci
This protocol visualizes DNA double-strand breaks by staining for phosphorylated H2AX.
Materials:
-
This compound
-
DNA damaging agent (e.g., 3 µM Doxorubicin)
-
Glass coverslips in a 12-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.3% Triton X-100 in PBS)[10]
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody (anti-γH2AX Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (for nuclear counterstain)
-
Mounting medium
Procedure:
-
Seed cells on sterile glass coverslips in a 12-well plate and allow them to attach overnight.
-
Pre-treat cells with this compound for 24 hours.
-
Induce DNA damage by adding Doxorubicin for 2 hours.[4]
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.[10]
-
Wash three times with PBS.
-
Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[10]
-
Incubate with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[10]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[10]
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5-10 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number of foci per nucleus using software like ImageJ/Fiji.[10]
This document is for research use only and is not intended for diagnostic or therapeutic purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
- 7. crpr-su.se [crpr-su.se]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. ch.promega.com [ch.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in Vrk-IN-1 experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Vrk-IN-1, a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of VRK1, a serine/threonine kinase.[1][2] Its primary mechanism of action is the inhibition of VRK1's kinase activity, thereby preventing the phosphorylation of its downstream substrates.[1][2] This disruption of VRK1 signaling affects various cellular processes, including cell cycle progression, DNA damage response, and chromatin remodeling.[3][4][5]
Q2: What are the key cellular processes affected by this compound?
This compound has been shown to impact several critical cellular functions:
-
Cell Cycle Arrest: Inhibition of VRK1 can lead to a block in cell cycle progression.
-
Impaired DNA Damage Response: this compound can hinder the cellular response to DNA damage by preventing the phosphorylation of key repair proteins.[4][5]
-
Modulation of Histone Acetylation: The inhibitor can lead to a reduction in H4K16 acetylation levels.[4][5]
-
Induction of Apoptosis: In some cancer cell lines, inhibition of VRK1 can promote programmed cell death.
Q3: In which research areas is this compound most commonly used?
This compound is primarily utilized in cancer research due to the overexpression of VRK1 in various tumor types. It is also a valuable tool in studying cell cycle regulation, DNA damage repair pathways, and neurodegenerative disorders where VRK1 has been implicated.[6]
Troubleshooting Guide
Solubility and Stock Solution Preparation
Q: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
A: this compound is soluble in dimethyl sulfoxide (DMSO).[2][7][8] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[7] Sonication may be required to fully dissolve the compound.[8]
-
Problem: Precipitate forms in my stock solution upon storage.
-
Problem: The inhibitor precipitates when I add it to my aqueous cell culture medium.
-
Cause: this compound has low aqueous solubility. The final DMSO concentration in your assay should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.
-
Solution: Prepare a high-concentration stock solution in DMSO and then perform serial dilutions in your cell culture medium to reach the desired final concentration. Ensure thorough mixing after each dilution step.
-
In Vitro Kinase Assays
Q: I am observing inconsistent or no inhibition of VRK1 in my in vitro kinase assay. What are some potential causes and solutions?
A: Inconsistent results in kinase assays can stem from several factors.
-
Problem: High background signal or no inhibition.
-
Cause 1: Inactive Enzyme. The recombinant VRK1 enzyme may have lost activity due to improper storage or handling.
-
Solution 1: Ensure the enzyme is stored at -80°C and handled on ice. Perform a control experiment with a known VRK1 substrate to confirm enzyme activity.
-
Cause 2: ATP Concentration. The concentration of ATP in your assay can compete with the ATP-competitive inhibitor this compound.
-
Solution 2: Determine the Km of ATP for your specific VRK1 enzyme preparation and use an ATP concentration at or below the Km to maximize inhibitor potency.
-
Cause 3: Incorrect Buffer Composition. The kinase assay buffer composition is critical for optimal enzyme activity.
-
Solution 3: Use a validated kinase assay buffer for VRK1. A typical buffer might contain Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor.
-
-
Problem: High variability between replicates.
-
Cause: Inaccurate pipetting, especially of the inhibitor at low concentrations.
-
Solution: Use calibrated pipettes and perform serial dilutions of the inhibitor to ensure accurate final concentrations. Prepare a master mix of reagents where possible to minimize pipetting errors.
-
Cell-Based Assays
Q: My results from cell-based assays with this compound are not as expected. What should I troubleshoot?
A: Cell-based assays introduce additional complexities compared to in vitro assays.
-
Problem: No observable phenotype at expected active concentrations.
-
Cause 1: Low Cell Permeability. The compound may not be efficiently entering the cells.
-
Solution 1: While this compound is generally cell-permeable, you can try increasing the incubation time or the concentration of the inhibitor. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations.
-
Cause 2: Short Incubation Time. The observed phenotype may require a longer duration to manifest.
-
Solution 2: Perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint.
-
Cause 3: Cell Line Resistance. The targeted pathway may be redundant or compensated for in your specific cell line.
-
Solution 3: Confirm VRK1 expression in your cell line by Western blot or qPCR. Consider using a positive control cell line known to be sensitive to VRK1 inhibition.
-
-
Problem: High levels of cytotoxicity observed, even at low concentrations.
-
Cause 1: Off-Target Effects. At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to non-specific toxicity.
-
Solution 1: Perform a dose-response curve to determine the optimal concentration range that inhibits VRK1 without causing excessive cytotoxicity. Include a negative control (e.g., vehicle-treated cells) and a positive control for cytotoxicity.
-
Cause 2: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.
-
Solution 2: Ensure the final DMSO concentration in your cell culture medium is as low as possible, ideally below 0.1%. Include a vehicle control with the same DMSO concentration as your inhibitor-treated samples.
-
-
Problem: Inconsistent results between experiments.
-
Cause: Variations in cell density, passage number, or experimental conditions.
-
Solution: Standardize your cell culture and experimental protocols. Use cells within a consistent passage number range and ensure a uniform cell density at the time of treatment.
-
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| VRK1 | In Vitro Kinase Assay | 150 | - | [1][2] |
| VRK1 | In Vitro Kinase Assay (Histone H3) | 250 | - | [4] |
| VRK1 | In Vitro Kinase Assay (p53) | 340 | - | [4] |
| VRK1-FL | Isothermal Titration Calorimetry (ITC) | - | 190 | [2] |
Table 2: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Recommended Solvent | Stability | Reference |
| Powder | -20°C | - | 3 years | [7][8] |
| Stock Solution (in DMSO) | -80°C | DMSO | 1 year | [7][8] |
| Stock Solution (in DMSO) | -20°C | DMSO | 1 month | [2][7] |
Experimental Protocols
Detailed Methodology: In Vitro VRK1 Kinase Assay
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM DTT).
-
Prepare a stock solution of ATP at 10 mM in water.
-
Prepare a stock solution of the VRK1 substrate (e.g., Histone H3, MBP) at 1 mg/mL in water.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in 1X kinase assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO in kinase buffer).
-
Add 10 µL of the VRK1 enzyme (e.g., 5-10 ng) diluted in 1X kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix (containing the substrate and ATP at the desired final concentrations).
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 2X SDS-PAGE loading buffer or a kinase detection reagent).
-
-
Detection:
-
The results can be quantified using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using commercial kits that measure the amount of ADP produced (e.g., ADP-Glo™).
-
Western blot: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Detailed Methodology: Cellular Viability Assay (MTT/XTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours) to allow for the conversion of the reagent by viable cells.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC₅₀ value.
-
Visualizations
Caption: VRK1 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | TargetMol [targetmol.com]
Vrk-IN-1 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Vrk-IN-1, a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1). Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific issues that may be encountered during experiments.
This compound Storage and Stability
Proper storage of this compound is crucial for maintaining its activity and ensuring experimental reproducibility. The following table summarizes the recommended storage conditions for this compound in both powder and solvent forms.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1][2] | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | Up to 1 month[2][3] | For short-term storage. |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute this compound powder?
A1: this compound is typically reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in the calculated volume of high-purity DMSO. Sonication may be used to aid dissolution.[1]
Q2: What is the solubility of this compound in common solvents?
A2: this compound has good solubility in DMSO, with concentrations of up to 80 mg/mL (229.04 mM) being reported.[1] Its solubility in aqueous solutions is poor.
Q3: Can I store my this compound stock solution at -20°C?
A3: For long-term storage (up to 1 year), it is highly recommended to store this compound stock solutions at -80°C.[1][2] Storage at -20°C is suitable for short-term use, typically up to one month.[2][3] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[1][2]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: If precipitation is observed, gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves.[4] To prevent precipitation, ensure that the stock solution is not stored at concentrations exceeding its solubility limit and that it is properly mixed before each use.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommendation |
| Inconsistent or no inhibitory effect | Degraded this compound: Improper storage or multiple freeze-thaw cycles. | Ensure this compound is stored according to the recommended conditions. Prepare fresh aliquots from a new powder stock if degradation is suspected. |
| Incorrect concentration: Calculation error during dilution. | Double-check all calculations for the preparation of stock and working solutions. | |
| Insolubility in assay buffer: this compound precipitating out of the final assay medium. | Ensure the final concentration of DMSO in the assay medium is compatible with your experimental system and does not exceed a level that causes precipitation (typically ≤ 0.5%). The use of a carrier solvent may be necessary for in vivo studies.[4] | |
| Cell toxicity or off-target effects | High concentration of this compound: Using a concentration that is toxic to the cells. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and assay. |
| High concentration of DMSO: The solvent used to dissolve this compound can be toxic to cells at higher concentrations. | Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically below 0.5%. Include a vehicle control (DMSO alone) in your experiments. | |
| Precipitation of this compound in cell culture media | Low solubility in aqueous media: this compound has poor aqueous solubility. | Do not exceed the solubility limit of this compound in your final assay buffer. Ensure thorough mixing when adding the this compound stock solution to the media. |
Experimental Protocols
In Vitro Kinase Assay with this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound against VRK1 kinase.
Materials:
-
Recombinant human VRK1 protein
-
VRK1 substrate (e.g., Histone H3, p53)[5]
-
This compound
-
Kinase assay buffer
-
ATP
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the VRK1 enzyme to each well, followed by the this compound dilutions.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the VRK1 substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Include appropriate controls (no enzyme, no inhibitor, and vehicle control).
Cell Viability (MTS/MTT) Assay
This protocol outlines the use of this compound in a cell-based assay to determine its effect on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and treat the cells with the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Signaling Pathways and Workflows
VRK1 Signaling Pathway
The following diagram illustrates a simplified VRK1 signaling pathway, highlighting key substrates and downstream cellular processes. VRK1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, DNA damage response, and chromatin remodeling.[3][6] It phosphorylates various substrates, including the transcription factor p53, the chromatin-binding protein Barrier-to-Autointegration Factor (BAF), and Histone H3.[3][6]
Caption: Simplified VRK1 signaling pathway showing upstream activators and downstream effects.
Experimental Workflow for this compound Screening
This diagram outlines a typical workflow for screening the effects of this compound on a specific cellular process.
Caption: A general experimental workflow for assessing the effects of this compound.
References
- 1. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Vrk-IN-1 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Vrk-IN-1 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase involved in cell division and neurological disorders.[1] It functions by competing with ATP for the binding site on the VRK1 enzyme, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, such as histone H3 and p53, which are involved in processes like chromatin remodeling and DNA damage response.[2][3]
Q2: What is the typical IC50 of this compound against VRK1?
A2: The reported IC50 of this compound against VRK1 is approximately 150 nM.[1] However, this value can vary depending on the specific experimental conditions, such as ATP concentration.
Q3: What are the recommended starting concentrations for a this compound dose-response experiment?
A3: Based on its IC50, a good starting point for a dose-response curve would be a serial dilution series that brackets the expected IC50. A suggested range is from 1 nM to 10 µM, with 10-12 data points. In cellular assays, concentrations up to 25 µM have been used.[1]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[4] For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage. When preparing working solutions, dilute the DMSO stock in the appropriate assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity.
Troubleshooting Guide
Problem 1: No or very weak inhibition observed.
| Possible Cause | Recommended Solution |
| Inactive this compound | Ensure the compound has been stored correctly and has not degraded. If possible, verify the identity and purity of the compound using analytical methods like LC-MS or NMR. |
| Inactive VRK1 Enzyme | The purity of a kinase does not always correlate with its activity. Verify the activity of your VRK1 enzyme preparation using a known substrate and positive control inhibitor. Ensure proper storage and handling of the enzyme.[5] |
| High ATP Concentration | This compound is an ATP-competitive inhibitor. High concentrations of ATP in the assay will require higher concentrations of the inhibitor to achieve 50% inhibition. Determine the Km of ATP for your specific VRK1 enzyme preparation and consider running the assay at an ATP concentration close to the Km value.[6][7] |
| Incorrect Assay Conditions | Optimize buffer components, pH, and incubation time. Ensure that the assay is running in the linear range with respect to time and enzyme concentration. |
Problem 2: The dose-response curve is not sigmoidal (e.g., flat, U-shaped).
| Possible Cause | Recommended Solution |
| This compound Solubility Issues | At higher concentrations, this compound may precipitate out of the assay buffer, leading to a loss of activity. Visually inspect the wells for any precipitation. Consider using a lower top concentration or adding a small amount of a non-ionic detergent like Tween-20 to the assay buffer to improve solubility. |
| Compound Interference with Assay Readout | The compound may interfere with the detection method (e.g., fluorescence quenching, light scattering). Run a control experiment with the this compound dilutions in the absence of the enzyme to check for any direct effects on the assay signal. |
| Off-target Effects | At high concentrations, this compound may have off-target effects that can lead to unexpected curve shapes. Focus on the data points around the expected IC50 and consider if the high-concentration data points are biologically relevant. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and free from contamination. |
Problem 3: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multi-channel pipette or an automated liquid handler to minimize variability. |
| Inconsistent Mixing | Ensure thorough mixing of all components in the assay wells. After adding reagents, gently tap or briefly centrifuge the plate. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can lead to increased concentrations of reagents and higher variability. Avoid using the outermost wells or fill them with buffer to create a humidity barrier. |
| Inconsistent Incubation Temperature | Use an incubator with stable and uniform temperature control. Avoid stacking plates, as this can lead to temperature gradients. |
Experimental Protocols
In Vitro VRK1 Kinase Assay (Radiometric)
This protocol is adapted from a general method for VRK1 kinase activity.[8]
Materials:
-
Active VRK1 enzyme
-
This compound
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT added fresh)
-
Substrate (e.g., Histone H3, 1 mg/mL in water)
-
[γ-³³P]ATP
-
10 mM ATP stock solution
-
P81 phosphocellulose paper
-
1% Phosphoric acid solution
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the Kinase Assay Buffer.
-
In a reaction tube, combine the Kinase Assay Buffer, the this compound dilution, and the VRK1 enzyme.
-
Add the substrate (e.g., Histone H3).
-
Initiate the reaction by adding the [γ-³³P]ATP Assay Cocktail (final ATP concentration should be at or near the Km).
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the VRK1 signaling pathway and a general experimental workflow for determining the IC50 of this compound.
Caption: VRK1 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound [mdpi.com]
- 4. glpbio.com [glpbio.com]
- 5. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting lack of effect with Vrk-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Vrk-IN-1, a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase.[1][2][3][4] VRK1 is involved in crucial cellular processes such as cell cycle progression, DNA damage response, and chromatin remodeling.[5][6][7] By inhibiting the kinase activity of VRK1, this compound disrupts these signaling pathways.[5] For instance, VRK1 phosphorylates key proteins like p53, histone H3, and CREB.[8][9][10] Inhibition of VRK1 by this compound can therefore lead to cell cycle arrest and increased genome instability, particularly in p53-deficient cells.[11]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[1] Once dissolved, stock solutions are typically stored at -80°C and are stable for over a year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1][4] For frequent use, a stock solution can be stored at 4°C for up to a week.[1]
Q3: In which solvents is this compound soluble?
This compound is highly soluble in DMSO.[1][4][12] For example, a stock solution of up to 80 mg/mL (229.04 mM) can be prepared in DMSO, where sonication may be required to fully dissolve the compound.[1] It is sparingly soluble in ethanol and generally considered insoluble in water.[12]
Troubleshooting Guide
Problem 1: No observable effect of this compound in my cell-based assay.
If you do not observe the expected cellular phenotype after treatment with this compound, consider the following potential causes and solutions:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. While the IC50 for VRK1 is approximately 150 nM, higher concentrations may be needed in cellular assays.[2][3][4] It has been noted that at 3.2 µM, this compound slightly decreases the viability of HeLa cells after 24 hours.[1][2][3]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
-
Low VRK1 Expression in the Cell Line: The effect of a targeted inhibitor is dependent on the presence and activity of its target.
-
Recommendation: Verify the expression level of VRK1 in your cell line of interest via Western blot or qPCR. If VRK1 expression is low, consider using a cell line with higher endogenous VRK1 levels.
-
-
Inhibitor Inactivity: Improper storage or handling can lead to the degradation of the compound.
-
Recommendation: Ensure that the compound has been stored correctly. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
-
Cellular Efflux or Metabolism: Cells may actively transport the inhibitor out of the cell or metabolize it into an inactive form.
-
Recommendation: While specific data on this compound efflux or metabolism is limited, co-treatment with inhibitors of common drug efflux pumps could be explored as a diagnostic tool.
-
Problem 2: this compound precipitates in my cell culture medium.
Precipitation of small molecule inhibitors in aqueous solutions is a common issue that can significantly impact experimental results.
-
High Final Concentration of DMSO: While this compound is soluble in DMSO, a high final concentration of DMSO in the cell culture medium can be toxic to cells.
-
Recommendation: Aim to keep the final DMSO concentration in your culture medium below 0.5% (v/v), and ideally below 0.1%. Ensure your vehicle control contains the same final concentration of DMSO as your experimental conditions.
-
-
Poor Aqueous Solubility: this compound has poor solubility in water.[12]
-
Recommendation: When preparing your working solution, add the this compound stock solution to the pre-warmed cell culture medium dropwise while gently vortexing to ensure rapid and even dispersion. Avoid adding the concentrated stock directly to a small volume of medium.
-
Problem 3: Observing unexpected or off-target effects.
While this compound is reported to be a selective VRK1 inhibitor, off-target effects can occur, especially at higher concentrations.
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 can lead to the inhibition of other kinases or cellular processes.
-
Recommendation: Use the lowest effective concentration determined from your dose-response experiments.
-
-
Distinguishing from Dual-Specificity Inhibitors: Another compound, VRK1/CK1-IN-1, is a known dual inhibitor of VRK1 and Casein Kinase 1 (CK1).[13]
-
Recommendation: Ensure you are using this compound and not a different inhibitor with a broader specificity. If you suspect off-target effects related to CK1 inhibition, you can use a specific CK1 inhibitor as a control.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Vaccinia-Related Kinase 1 (VRK1) | [1][2][3] |
| IC50 | ~150 nM | [2][3][4] |
| Binding Affinity (Kd) | 190 nM | [2][3][4] |
| Molecular Weight | 349.28 g/mol | [1][3] |
| Solubility in DMSO | Up to 80 mg/mL (229.04 mM) | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for VRK1 Inhibition
This protocol is adapted from a study that tested the effect of this compound on the phosphorylation of known VRK1 substrates.[9]
-
Reaction Setup: In a microcentrifuge tube, combine purified active GST-VRK1 with its substrate (e.g., histone H3 or a p53 fragment) in a kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., from 0 to 1 µM) or DMSO as a vehicle control. Incubate for 2 hours at 37°C.
-
Kinase Reaction Initiation: Start the kinase reaction by adding ATP.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Detect the phosphorylated substrate using a phospho-specific antibody (e.g., anti-phospho-Histone H3 (Thr3) or anti-phospho-p53 (Thr18)).
Protocol 2: Cellular Assay for H4K16 Acetylation
This protocol is based on the finding that VRK1 inhibition can lead to a reduction in histone H4K16 acetylation.[9][14]
-
Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to adhere. Serum-starve the cells if necessary for your experimental design. Treat the cells with varying concentrations of this compound or DMSO for 24 hours.
-
Cell Lysis and Histone Extraction: Harvest the cells and perform acidic extraction of histones.
-
Western Blot Analysis: Separate the extracted histones by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific for acetylated H4K16. Use an antibody against total histone H3 as a loading control.
-
Immunofluorescence (Optional): Alternatively, fix, permeabilize, and block the treated cells on coverslips. Incubate with an anti-H4K16ac antibody, followed by a fluorescently labeled secondary antibody. Counterstain with DAPI and visualize by fluorescence microscopy.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. glpbio.com [glpbio.com]
- 5. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. VRK1 signaling pathway in the context of the proliferation phenotype in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural characterization of human Vaccinia-Related Kinases (VRK) bound to small-molecule inhibitors identifies different P-loop conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. selleckchem.com [selleckchem.com]
- 13. VRK1/CK1-IN-1 | Casein Kinase | | Invivochem [invivochem.com]
- 14. mdpi.com [mdpi.com]
Vrk-IN-1 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of VRK-IN-1, a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of VRK1, a serine/threonine kinase involved in cell cycle regulation, DNA damage response, and chromatin remodeling.[1][2][3] It functions by targeting the kinase activity of VRK1, preventing the phosphorylation of its downstream substrates.[3]
2. What is the purity of commercially available this compound?
Commercial suppliers typically provide this compound with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[4] Some vendors offer purity levels as high as 99.47%.[2] It is always recommended to review the certificate of analysis provided by the supplier for lot-specific purity data.
3. How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to one year.[1][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5]
4. What is the solubility of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO), with concentrations of 70 mg/mL (200.41 mM) and 80 mg/mL (229.04 mM) being reported.[1][5] It is insoluble in water.[1] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween 80 are required.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium | The final concentration of DMSO in the medium is too high, or the concentration of this compound exceeds its solubility limit in the aqueous environment of the medium. | Ensure the final DMSO concentration in your cell culture medium does not exceed 1%, as higher concentrations can be toxic to cells and cause compound precipitation.[7] Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your culture medium to reach the desired final concentration. If precipitation persists, consider using a lower concentration of this compound. |
| Inconsistent or no inhibition of VRK1 activity | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inactive enzyme: The recombinant VRK1 enzyme may have lost activity. 3. Incorrect assay conditions: Suboptimal buffer composition, ATP concentration, or incubation time. | 1. Use fresh this compound: Prepare fresh dilutions from a properly stored, aliquoted stock solution. 2. Validate enzyme activity: Test the activity of your VRK1 enzyme with a known substrate and without any inhibitor. 3. Optimize assay conditions: Refer to a validated VRK1 kinase assay protocol. Ensure the buffer pH, salt concentration, and co-factors are appropriate. The final ATP concentration should be close to the Km value for VRK1 if determining IC50 values. |
| Unexpected off-target effects | Although this compound is reported to be selective for VRK1, cross-reactivity with other kinases, especially at high concentrations, cannot be entirely ruled out. Some analogs of VRK inhibitors have been noted to interact with other kinases or proteins. | 1. Perform a dose-response experiment: Use the lowest effective concentration of this compound to minimize potential off-target effects. 2. Use a negative control: A structurally similar but inactive analog, if available, can help distinguish between on-target and off-target effects. 3. Confirm phenotype with a secondary method: Use a complementary approach, such as siRNA-mediated knockdown of VRK1, to verify that the observed phenotype is specifically due to the inhibition of VRK1.[8] |
| Difficulty in detecting downstream effects (e.g., p-p53 Thr18) | 1. Low levels of target protein: The abundance of p53 or other VRK1 substrates may be low in the chosen cell line. 2. Antibody issues: The antibody used for Western blotting may not be specific or sensitive enough. 3. Timing of the experiment: The phosphorylation event may be transient. | 1. Choose an appropriate cell line: Use a cell line known to express detectable levels of the target substrate. 2. Validate your antibody: Use positive and negative controls to ensure the antibody is working correctly. 3. Perform a time-course experiment: Harvest cells at different time points after this compound treatment to identify the optimal window for detecting changes in phosphorylation. |
Quality Control and Purity Assessment
A summary of key quality control parameters for this compound is provided below.
| Parameter | Method | Typical Specification | Reference |
| Purity | HPLC | ≥98% | [4] |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Conforms to the expected molecular weight and structure | |
| Potency (IC50) | In vitro kinase assay | ~150 nM | [1][2] |
Detailed Experimental Protocols
Protocol: In Vitro VRK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is designed to measure the activity of VRK1 and the inhibitory potential of this compound.
Materials:
-
Recombinant active VRK1 enzyme
-
VRK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper and radioactive [γ-³³P]ATP
-
96-well or 384-well plates
-
Plate reader (for luminescence) or scintillation counter (for radioactivity)
Procedure (Luminescent Assay):
-
Prepare the 1x Kinase Assay Buffer from a 5x stock.
-
Prepare a master mix containing the Kinase Assay Buffer, ATP, and the MBP substrate.
-
Add the master mix to the wells of a white 96-well plate.
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer with a constant final DMSO concentration (not exceeding 1%). Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 1x Kinase Assay Buffer to the "blank" wells (no enzyme).
-
Dilute the active VRK1 enzyme in 1x Kinase Assay Buffer.
-
Initiate the reaction by adding the diluted VRK1 to the "positive control" and "test inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Subtract the "blank" reading from all other readings and calculate the percent inhibition.
Procedure (Radioactive Assay):
-
Follow steps 1-8 as above, but use [γ-³³P]ATP in the master mix.
-
After incubation, stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper strips multiple times in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the kinase activity and percent inhibition.
Protocol: Western Blot for Phospho-p53 (Thr18)
This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation of a known VRK1 substrate, p53, at threonine 18.
Materials:
-
Cell line expressing p53 (e.g., A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p53 (Thr18) and anti-total p53
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-p53 (Thr18) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an anti-total p53 antibody or an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of VRK1
Caption: Simplified VRK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Quality Control
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. VRK1/CK1-IN-1 | Casein Kinase | | Invivochem [invivochem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Vrk-IN-1 and Other VRK1 Inhibitors for Researchers
This guide provides a detailed comparison of Vrk-IN-1, a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1), with other known VRK1 inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting VRK1, a serine/threonine kinase implicated in cell proliferation, DNA damage response, and various cancers.
Performance Comparison of VRK1 Inhibitors
The following tables summarize the quantitative data for this compound and other compounds known to inhibit VRK1. This compound, also referred to as compound 26 in some literature, demonstrates high potency and selectivity for VRK1.
Table 1: In Vitro Potency of VRK1 Inhibitors
| Inhibitor | IC50 (nM) vs VRK1 | Kd (nM) vs VRK1 | Reference |
| This compound (compound 26) | 150 | 190 | [1] |
| BI-D1870 | 33 | Not Reported | [1] |
| RO-31-8220 | 11,110 (11.11 µM) | Not Reported | |
| TDZD8 | Not Reported | Not Reported |
Table 2: Selectivity Profile of this compound and BI-D1870
| Inhibitor | Selectivity Score (S(50%) @ 1µM) | Kinase Panel Size | Off-Target Families Noted | Reference |
| This compound (compound 26) | 0.04 | 48 | Minimal | [1] |
| BI-D1870 | Not Reported | Not Reported | RSK and CK1 kinases | [2] |
Note: The Selectivity Score (S(50%)) represents the fraction of kinases inhibited by more than 50% at a 1 µM concentration. A lower score indicates higher selectivity.
VRK1 Signaling Pathway
VRK1 is a key regulator of various cellular processes. Its signaling cascade involves the phosphorylation of several downstream targets crucial for cell cycle progression and DNA damage response.
Caption: VRK1 Signaling Pathway Overview.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of VRK1 inhibitors.
In Vitro VRK1 Kinase Assay (Radiometric)
This protocol is adapted from methodologies used in comparative studies of VRK1 inhibitors.
Objective: To determine the in vitro inhibitory activity of compounds against VRK1 kinase using a radiometric assay.
Materials:
-
Recombinant human VRK1 protein (e.g., GST-tagged)
-
Substrate: Histone H3 or a specific peptide substrate (e.g., RBER-CHKtide)
-
Kinase Assay Buffer: 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT, 150 mM KCl
-
ATP solution (5 µM)
-
[γ-³²P]ATP or [γ-³³P]ATP (5 µCi)
-
Test inhibitors dissolved in DMSO
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant VRK1 protein, and the substrate (e.g., 1 µg of Histone H3).
-
Add the test inhibitor at various concentrations (typically in a serial dilution). A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP or [γ-³³P]ATP to a final concentration of 5 µM ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Radiometric VRK1 Kinase Assay Workflow.
In Vitro VRK1 Kinase Assay (ADP-Glo™ Luminescence Assay)
This protocol offers a non-radioactive alternative for measuring kinase activity.
Objective: To quantify VRK1 activity and its inhibition by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human VRK1 protein
-
VRK1 substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase Assay Buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test inhibitors dissolved in DMSO
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
In a white opaque multi-well plate, add the kinase assay buffer, VRK1 substrate, and the test inhibitor at various concentrations.
-
Add the recombinant VRK1 enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the ADP produced to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the radiometric assay protocol.
Caption: ADP-Glo™ VRK1 Kinase Assay Workflow.
Cell-Based Assays
Evaluating the effects of VRK1 inhibitors in a cellular context is essential to understand their biological activity.
1. Cell Viability/Proliferation Assay:
-
Principle: To assess the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines.
-
Method: Seed cells in 96-well plates and treat with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability can be measured using various methods, such as MTS, MTT, or CellTiter-Glo® assays, which quantify metabolic activity or ATP content.
2. Target Engagement and Downstream Signaling Analysis (Western Blot):
-
Principle: To confirm that the inhibitor engages VRK1 in cells and modulates its downstream signaling pathways.
-
Method: Treat cells with the inhibitor for a defined period. Lyse the cells and perform Western blot analysis to detect the phosphorylation status of known VRK1 substrates, such as p53 (at Thr18) or Histone H3 (at Thr3). A decrease in the phosphorylation of these substrates upon inhibitor treatment indicates target engagement.
3. DNA Damage Response Assay (Immunofluorescence):
-
Principle: To evaluate the inhibitor's effect on the DNA damage response, a key function of VRK1.
-
Method: Treat cells with a DNA damaging agent (e.g., doxorubicin) in the presence or absence of the VRK1 inhibitor. Fix and stain the cells with antibodies against DNA damage markers like γH2AX. Analyze the formation of γH2AX foci using fluorescence microscopy. An increase in DNA damage (more foci) upon co-treatment with the inhibitor can indicate a synergistic effect.
This guide provides a foundational comparison of this compound with other VRK1 inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and to design experiments tailored to their specific research questions. The provided protocols and diagrams serve as a starting point for the investigation of VRK1 as a therapeutic target.
References
A Head-to-Head Selectivity Showdown: Vrk-IN-1 vs. BI-D1870
A Comparative Guide for Researchers in Kinase Drug Discovery
In the landscape of kinase inhibitor development, achieving high selectivity remains a paramount challenge. Potent inhibitors that engage off-target kinases can lead to unforeseen cellular effects and potential toxicity, complicating their therapeutic application. This guide provides a detailed comparison of the selectivity profiles of two notable kinase inhibitors: Vrk-IN-1, a potent inhibitor of Vaccinia-Related Kinase 1 (VRK1), and BI-D1870, a widely used inhibitor of the p90 Ribosomal S6 Kinase (RSK) family. By presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions when selecting an appropriate chemical probe for their studies.
Quantitative Inhibition and Selectivity Data
The following tables summarize the in vitro inhibitory potency and selectivity of this compound and BI-D1870 against their primary targets and a panel of other kinases.
Table 1: Primary Target Inhibition
| Compound | Primary Target(s) | IC50 (nM) | Assay Conditions |
| This compound | VRK1 | 150[1] | Not specified |
| BI-D1870 | RSK1 | 31[2] | 100 µM ATP |
| RSK2 | 24[2] | 100 µM ATP | |
| RSK3 | 18[2] | 100 µM ATP | |
| RSK4 | 15[2] | 100 µM ATP |
Table 2: Off-Target Kinase Inhibition and Selectivity Profile
A direct comparison of a BI-D1870 analog (compound 1) and a this compound precursor (compound 26) against a panel of 48 human kinases revealed significant differences in their selectivity. The data is presented as a selectivity score (S(50%)), calculated by dividing the number of kinases with residual activity ≤50% by the total number of tested kinases. A lower score indicates higher selectivity.
| Compound | Selectivity Score (S(50%)) at 1 µM | Notable Off-Targets (Inhibition >50% at 1 µM) |
| This compound precursor (Cmpd 26) | 0.04[3] | Not specified in detail, but implied high selectivity |
| BI-D1870 analog (Cmpd 1) | 0.19[3] | PLK1, Aurora B, MELK, MST2, CDK2, CK1[2][4] |
Note: The this compound precursor (compound 26) has a reported IC50 of ~150 nM against VRK1, similar to the final this compound compound. The BI-D1870 analog (compound 1) is BI-D1870 itself.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Simplified signaling pathways for VRK1 and RSK.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Experimental Protocols
The following are representative protocols for determining the IC50 values of kinase inhibitors for VRK1 and RSK, based on commonly used methodologies.
Protocol 1: In Vitro VRK1 Kinase Assay (Radiometric)
This protocol is adapted from standard radiometric kinase assay procedures.
Materials:
-
Recombinant active VRK1 enzyme
-
Histone H3 or a specific peptide substrate
-
This compound (or other inhibitor) serially diluted in DMSO
-
Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (added fresh)
-
[γ-³²P]ATP
-
10 mM ATP stock solution
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, the desired concentration of VRK1 enzyme, and the substrate (e.g., 1 µg Histone H3).
-
Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration that approximates the Kₘ for ATP (if known, otherwise 10-100 µM is common).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro RSK Kinase Assay (Luminescence - ADP-Glo™)
This protocol is based on the principle of detecting the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant active RSK enzyme (e.g., RSK1, RSK2, RSK3, or RSK4)
-
RSK-specific peptide substrate (e.g., KRRRLSSLRA)
-
BI-D1870 (or other inhibitor) serially diluted in DMSO
-
Kinase Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Add Kinase Assay Buffer, the desired concentration of RSK enzyme, and the peptide substrate to the wells of a white microplate.
-
Add serially diluted BI-D1870 or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding ATP. The final concentration should be at or near the Kₘ for the specific RSK isoform if known (e.g., 100 µM was used in the characterization of BI-D1870).[2][5]
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described in the radiometric assay protocol.
Conclusion
This comparative guide highlights the distinct selectivity profiles of this compound and BI-D1870. This compound, and its precursors, demonstrate a high degree of selectivity for VRK1, making it a valuable tool for specifically probing the functions of this kinase. In contrast, while BI-D1870 is a potent pan-RSK inhibitor, it exhibits significant off-target activity against several other kinases, including PLK1 and Aurora B.[2][4] Researchers using BI-D1870 should be aware of these polypharmacological effects and employ appropriate control experiments, such as using additional, structurally distinct RSK inhibitors or genetic knockdown, to validate their findings. The choice between these two inhibitors will ultimately depend on the specific research question and the required level of kinase selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural characterization of human Vaccinia-Related Kinases (VRK) bound to small-molecule inhibitors identifies different P-loop conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Vrk-IN-1 Kinase Selectivity Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase selectivity profile of Vrk-IN-1, a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1). The data presented here is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a framework for comparing its performance against other kinase inhibitors.
Executive Summary
This compound is a highly potent and selective inhibitor of VRK1 with a reported half-maximal inhibitory concentration (IC50) of approximately 150 nM and a dissociation constant (Kd) of 190 nM.[1][2] Its selectivity has been demonstrated against a panel of 48 human kinases, where it exhibited a selectivity score (S(50%)) of 0.04 at a concentration of 1 µM.[1][3] This indicates that this compound inhibits a very small fraction of the tested kinome, highlighting its specificity for VRK1. This guide presents the available quantitative data on its selectivity, details the experimental protocols used for its characterization, and provides a comparative context with the less selective inhibitor, BI-D1870.
Data Presentation
This compound Kinase Selectivity Data
The following table summarizes the kinase selectivity of this compound (also referred to as compound 26 in the source literature) against a panel of 48 human kinases at a concentration of 1 µM. The data is presented as the percentage of residual kinase activity, where a lower percentage indicates stronger inhibition.
| Kinase Target | Residual Activity (%) at 1 µM this compound |
| VRK1 | ~0% (IC50 ≈ 150 nM) |
| Other Kinases (representative examples) | |
| AURKA | >80% |
| CDK2 | >80% |
| GSK3B | >80% |
| MAPK1 (ERK2) | >80% |
| MET | >80% |
| PLK1 | >80% |
| SRC | >80% |
| A more comprehensive list can be found in the source publication. |
Table 1: Selectivity profile of this compound against a panel of 48 human kinases. The data is derived from Bárcena et al., 2019. A lower percentage of residual activity signifies greater inhibition.
Comparative Selectivity with BI-D1870
BI-D1870 is a known inhibitor of p90 ribosomal S6 kinase (RSK) and also inhibits VRK1, but with lower selectivity.[4][5][6][7][8] The table below offers a comparison of the selectivity scores of this compound and BI-D1870, demonstrating the improved selectivity of this compound.
| Compound | Selectivity Score (S(50%)) at 1 µM |
| This compound | 0.04 |
| BI-D1870 | Not explicitly stated in the same format, but known to be less selective |
Table 2: Comparison of selectivity scores for this compound and BI-D1870. The selectivity score is calculated by dividing the number of kinases with ≤50% residual activity by the total number of kinases tested. A lower score indicates higher selectivity.
Experimental Protocols
The following is a generalized methodology for determining the kinase selectivity profile of an inhibitor like this compound, based on standard industry practices and information from the cited literature.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation : Recombinant human kinases are purified. A suitable substrate for each kinase is prepared. For VRK1, substrates like histone H3 or p53 can be used.[9][10][11]
-
Compound Dilution : this compound is serially diluted in an appropriate buffer (e.g., DMSO) to create a range of concentrations for IC50 determination. For single-point screening, a fixed concentration (e.g., 1 µM) is used.
-
Kinase Reaction : The kinase, its specific substrate, and ATP are combined in a reaction buffer. The inhibitor at various concentrations is added to the reaction mixture. Control reactions are performed without the inhibitor.
-
Incubation : The reaction mixtures are incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for phosphorylation of the substrate.[11]
-
Detection : The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric assays : Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays : Using modified substrates that become fluorescent upon phosphorylation.
-
Luminescence-based assays : Measuring the amount of ATP remaining after the kinase reaction.
-
Antibody-based detection (e.g., Western Blotting) : Using phospho-specific antibodies to detect the phosphorylated substrate.[10][11]
-
-
Data Analysis : The percentage of kinase inhibition is calculated relative to the control. For IC50 determination, the inhibition data is plotted against the inhibitor concentration and fitted to a dose-response curve. The selectivity score is calculated based on the number of kinases inhibited beyond a certain threshold (e.g., 50%) at a single high concentration of the inhibitor.
Mandatory Visualization
Caption: Experimental workflow for determining the kinase selectivity profile of this compound.
This guide provides a snapshot of the currently available data on the kinase selectivity of this compound. For more detailed information, including the full list of kinases tested and comprehensive experimental details, researchers are encouraged to consult the primary literature cited.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. xcessbio.com [xcessbio.com]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo | MRC PPU [ppu.mrc.ac.uk]
- 9. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validating Vrk-IN-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate engages its intended target within a cellular context is a critical step in preclinical research. This guide provides a comprehensive comparison of methods to validate the target engagement of Vrk-IN-1, a potent inhibitor of Vaccinia-Related Kinase 1 (VRK1), and contrasts its performance with alternative inhibitors where data is available.
This guide summarizes quantitative data, presents detailed experimental protocols for key validation assays, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its validation in cellular systems.
Executive Summary
This compound is a selective inhibitor of VRK1, a serine/threonine kinase involved in crucial cellular processes including cell cycle regulation, DNA damage response, and chromatin remodeling.[1] Validating the direct interaction of this compound with VRK1 in cells is essential to confidently attribute its biological effects to the inhibition of its intended target. This guide explores three primary methods for assessing target engagement: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Western Blotting for downstream substrate phosphorylation. While direct comparative cellular data for this compound against other inhibitors is limited in publicly available literature, this guide provides the necessary framework and protocols to conduct such comparative studies.
Comparison of VRK1 Inhibitors
| Inhibitor | Target(s) | In Vitro IC50 (VRK1) | Cellular Potency (VRK1) | Selectivity |
| This compound | VRK1 | 150 nM[1] | Data not readily available | Selective for VRK1 over a panel of other kinases.[3] |
| BI-D1870 | RSK1, RSK2, RSK3, RSK4, VRK1, VRK2 | ~10-30 nM (RSKs), Potent for VRK1[2][4] | Cell-permeant, inhibits RSK-mediated phosphorylation in cells.[4] VRK1 cellular data not specified. | Broad-spectrum, inhibits multiple AGC kinases.[2][4] |
Note: The lack of standardized cellular IC50 values for VRK1 engagement across different inhibitors highlights a current gap in the research field. The protocols provided in this guide can be utilized to generate such valuable comparative data.
Experimental Validation of Target Engagement
Confirming that this compound engages VRK1 within the complex environment of a living cell requires robust and specific assays. Below are detailed protocols for three widely accepted methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol: CETSA for VRK1
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, U2OS) to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for VRK1 (e.g., VRK1 (1F6) Mouse mAb #3307 from Cell Signaling Technology).[5]
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the amount of soluble VRK1 at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble VRK1 against the temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Experimental Protocol: NanoBRET™ for VRK1
-
Cell Transfection:
-
Co-transfect HEK293T cells with a plasmid encoding a NanoLuc®-VRK1 fusion protein and a carrier DNA. Plate the cells in a 96-well plate.
-
-
Compound and Tracer Addition:
-
24 hours post-transfection, add the NanoBRET™ tracer (a fluorescently labeled VRK1 ligand) to the cells at a predetermined optimal concentration.
-
Immediately add this compound at a range of concentrations.
-
-
BRET Measurement:
-
Add the NanoGlo® substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound. A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming target engagement. The data can be fitted to a dose-response curve to determine the IC50 value.
-
Western Blotting for Downstream Substrate Phosphorylation
Inhibition of VRK1's kinase activity by this compound should lead to a decrease in the phosphorylation of its known downstream substrates.
Experimental Protocol: Western Blotting for Phospho-Substrates
-
Cell Culture and Treatment:
-
Culture cells known to have active VRK1 signaling (e.g., cancer cell lines with high proliferation rates).
-
Treat cells with increasing concentrations of this compound for a suitable duration (e.g., 2-24 hours). To assess the impact on the DNA damage response, you can co-treat with a DNA-damaging agent like doxorubicin.[6]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe separate membranes with primary antibodies specific for the phosphorylated forms of VRK1 substrates, such as:
-
Phospho-p53 (Thr18)
-
Phospho-Histone H3 (Thr3)
-
γH2AX (Phospho-Histone H2A.X Ser139)
-
Phospho-NBS1 (Ser343)
-
Phospho-53BP1 (Ser25/29)
-
-
Also, probe for the total protein levels of each substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated and total proteins.
-
A dose-dependent decrease in the ratio of phosphorylated to total substrate protein in this compound-treated cells indicates target engagement and inhibition of VRK1 kinase activity.
-
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: VRK1 Signaling in DNA Damage Response.
Caption: CETSA Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural characterization of human Vaccinia-Related Kinases (VRK) bound to small-molecule inhibitors identifies different P-loop conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VRK1 (1F6) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 6. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Vrk-IN-1 Kinase Inhibitor: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Vrk-IN-1, a potent inhibitor of Vaccinia-Related Kinase 1 (VRK1). By presenting objective experimental data, detailed methodologies, and clear visualizations, this document serves as a crucial resource for evaluating the selectivity of this compound and its potential applications in kinase research and drug development.
Executive Summary
This compound is a selective inhibitor of VRK1, a serine/threonine kinase implicated in cell cycle regulation, DNA damage response, and chromatin remodeling. Developed from an aminopyridine scaffold, this compound demonstrates high potency against VRK1 with an IC50 of 150 nM.[1][2] This guide details the selectivity of this compound against a panel of 48 human kinases, revealing a favorable selectivity profile with minimal off-target activity at a concentration of 1 µM. The data presented herein is crucial for the design of experiments and the interpretation of results when utilizing this compound as a chemical probe to investigate VRK1 biology.
I. Kinase Selectivity Profile of this compound
The kinase selectivity of this compound was assessed against a panel of 48 human kinases. The following table summarizes the percentage of residual kinase activity in the presence of 1 µM this compound. A lower percentage indicates stronger inhibition. The data is derived from the study by Serafim et al. (2019).
| Kinase Family | Kinase Target | Residual Activity (%) @ 1µM this compound |
| AGC | AKT1 | 98 |
| PKA | 100 | |
| ROCK1 | 97 | |
| ROCK2 | 96 | |
| CAMK | CAMK1D | 99 |
| CHK1 | 95 | |
| DAPK1 | 99 | |
| MAPKAPK2 | 98 | |
| PHK | 99 | |
| CK1 | CK1 | 38 |
| CMGC | CDK2 | 92 |
| CDK5 | 94 | |
| DYRK1A | 97 | |
| GSK3B | 98 | |
| MAPK1 (ERK2) | 99 | |
| MAPK8 (JNK1) | 98 | |
| MAPK14 (p38a) | 99 | |
| STE | MAP4K4 | 35 |
| MINK1 | 28 | |
| TNIK | 32 | |
| PAK1 | 96 | |
| PAK2 | 97 | |
| STK24 (MST3) | 95 | |
| TKL | IRAK4 | 99 |
| MLKL | 100 | |
| RIPK1 | 98 | |
| RIPK2 | 99 | |
| Other | AURKA | 97 |
| AURKB | 96 | |
| BUB1 | 99 | |
| CLK1 | 98 | |
| CSNK2A1 | 99 | |
| HASPIN | 99 | |
| MET | 98 | |
| NEK2 | 97 | |
| PLK1 | 96 | |
| PLK4 | 98 | |
| SGK1 | 99 | |
| STK33 | 99 | |
| TLK1 | 99 | |
| ULK1 | 99 | |
| WEE1 | 98 | |
| TK | ABL1 | 97 |
| FES | 98 | |
| FLT3 | 99 | |
| LCK | 98 | |
| SRC | 97 | |
| TYK2 | 99 |
Selectivity Score (S(50%)) : 0.04
The selectivity score is calculated by dividing the number of kinases with ≤50% residual activity by the total number of kinases tested. A lower score indicates higher selectivity.
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's kinase selectivity.
A. In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., VRK1)
-
Kinase-specific substrate (e.g., Histone H3 for VRK1)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³³P]ATP (radiolabeled)
-
Unlabeled ATP
-
Phosphocellulose filter plates (e.g., Millipore MSFBN6B50)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillant
2. Procedure:
-
Prepare a reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.
-
Add this compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid) or by spotting the reaction mixture directly onto the phosphocellulose filter plate.
-
Wash the filter plates extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plates and add scintillant to each well.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
B. Kinase Selectivity Profiling (ADP-Glo™ Kinase Assay)
This protocol outlines a common non-radiometric method for assessing kinase selectivity across a panel of kinases.
1. Materials and Reagents:
-
Panel of purified recombinant kinases
-
Kinase-specific substrates for each kinase in the panel
-
This compound dissolved in DMSO
-
Kinase reaction buffer appropriate for the kinases being tested
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
2. Procedure:
-
In a multi-well assay plate, add the kinase reaction buffer, the specific substrate, and the respective kinase for each well.
-
Add this compound at a fixed concentration (e.g., 1 µM) to the test wells. Include a DMSO-only control for each kinase.
-
Initiate the kinase reactions by adding ATP.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the residual kinase activity for each kinase in the presence of this compound by comparing the luminescent signal to the DMSO control.
III. Signaling Pathway and Experimental Workflow Diagrams
A. VRK1 Signaling Pathway
The following diagram illustrates the central role of VRK1 in phosphorylating key downstream targets involved in cell cycle progression and DNA damage response.
References
Vrk-IN-1 vs. siRNA Knockdown of VRK1: A Comparative Guide for Researchers
For researchers in oncology, cell biology, and drug development, targeting the serine/threonine kinase VRK1 has emerged as a promising therapeutic strategy. This guide provides an objective comparison of two primary methods for inhibiting VRK1 function: the small molecule inhibitor Vrk-IN-1 and siRNA-mediated gene knockdown. We will delve into their mechanisms of action, efficacy, and potential off-target effects, supported by experimental data and detailed protocols.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of VRK1 |
| Mechanism of Action | Direct competitive inhibition of VRK1 kinase activity by binding to the ATP-binding pocket. | Post-transcriptional gene silencing by targeted degradation of VRK1 mRNA. |
| Mode of Inhibition | Reversible, concentration-dependent inhibition of protein function. | Transient reduction of protein expression. |
| Speed of Onset | Rapid, occurring shortly after administration. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours). |
| Specificity | Can have off-target effects on other kinases. | Can have off-target effects through unintended mRNA binding. |
| Applications | Acute inhibition studies, validation of kinase activity-dependent phenotypes, potential therapeutic agent. | Target validation, studying the effects of protein loss-of-function. |
Mechanism of Action
This compound: A Direct Kinase Inhibitor
This compound is a potent and selective small molecule inhibitor of Vaccinia-Related Kinase 1 (VRK1). It functions by directly competing with ATP for binding to the kinase's active site. This prevents the transfer of a phosphate group from ATP to VRK1's substrates, thereby inhibiting its catalytic activity. The inhibition is rapid and reversible, allowing for precise temporal control of VRK1 function in experimental settings.
siRNA Knockdown: Silencing the Message
Small interfering RNA (siRNA) targeting VRK1 provides an alternative method of inhibition that acts at the genetic level. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). This complex then binds to the complementary sequence on the VRK1 messenger RNA (mRNA), leading to its cleavage and subsequent degradation. The destruction of the mRNA template prevents the synthesis of new VRK1 protein, resulting in a time-dependent "knockdown" of its expression.
Efficacy and Cellular Phenotypes
Both this compound and siRNA-mediated knockdown of VRK1 have been shown to induce similar cellular phenotypes, underscoring their on-target effects. These include:
-
Cell Cycle Arrest: Inhibition of VRK1, a key regulator of cell cycle progression, leads to a block in the G1/S and G2/M phases of the cell cycle.[1]
-
Reduced Cell Proliferation: Consequently, both methods result in a significant decrease in the rate of cell proliferation in various cancer cell lines.
-
Impaired DNA Damage Response: VRK1 plays a crucial role in the DNA damage response (DDR) by phosphorylating key proteins such as p53, H2AX, and 53BP1.[2] Inhibition of VRK1 impairs the formation of DNA repair foci and sensitizes cells to DNA damaging agents.
-
Induction of Apoptosis: Prolonged inhibition of VRK1 can lead to the induction of programmed cell death, or apoptosis.
Quantitative Comparison of Efficacy
| Parameter | This compound | siRNA Knockdown of VRK1 | Reference |
| IC50 for Kinase Inhibition | ~150 nM | Not Applicable | [3] |
| VRK1 Protein Reduction | No direct reduction in protein level | >70% reduction after 48-72 hours | [4][5] |
| Inhibition of Substrate Phosphorylation | Dose-dependent reduction | Correlates with protein knockdown level | |
| Effect on Cell Viability | Dose-dependent decrease | Time-dependent decrease |
Specificity and Off-Target Effects
A critical consideration for any inhibitory molecule is its specificity. Both this compound and siRNA can exhibit off-target effects.
This compound Selectivity:
Kinome profiling studies have been conducted to assess the selectivity of this compound against a panel of other kinases. While it is a potent VRK1 inhibitor, at higher concentrations, it may inhibit other kinases, which could lead to confounding experimental results. One study showed that a derivative of this compound was fairly selective in a panel of 48 human kinases.[3][6]
siRNA Off-Target Effects:
The specificity of siRNA is primarily determined by the complementarity of its seed region (nucleotides 2-8) to the target mRNA. Mismatches in this region can lead to the unintended silencing of other genes, known as off-target effects. These effects can be minimized by careful siRNA design, using the lowest effective concentration, and performing rescue experiments.
Experimental Protocols
Western Blotting for VRK1 Knockdown Verification
Objective: To confirm the reduction of VRK1 protein levels following siRNA transfection.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-VRK1 antibody
-
Primary antibody: anti-loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse cells and quantify protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-VRK1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize bands using a gel documentation system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Cell Viability Assay (e.g., MTT or AlamarBlue)
Objective: To assess the effect of this compound or VRK1 siRNA on cell proliferation.
Materials:
-
96-well cell culture plates
-
This compound or VRK1 siRNA and transfection reagent
-
MTT or AlamarBlue reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
For this compound treatment, add the desired concentrations of the inhibitor to the cells.
-
For siRNA knockdown, transfect cells with VRK1 siRNA or a non-targeting control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT or AlamarBlue reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the control-treated cells.
In Vitro Kinase Assay
Objective: To measure the direct inhibitory effect of this compound on VRK1 kinase activity.
Materials:
-
Recombinant active VRK1 enzyme
-
VRK1 substrate (e.g., Myelin Basic Protein or a specific peptide)
-
This compound at various concentrations
-
ATP (containing radiolabeled γ-³²P-ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactivity, or luminescence for ADP-Glo™)
Protocol:
-
Set up kinase reactions containing VRK1 enzyme, substrate, and kinase buffer.
-
Add this compound at a range of concentrations (and a DMSO control).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Detect and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Visualizing VRK1 Signaling and Experimental Workflows
To better understand the context in which these inhibitory methods are applied, the following diagrams illustrate a key VRK1 signaling pathway and a typical experimental workflow.
Caption: Simplified VRK1 signaling pathway and points of intervention.
Caption: General experimental workflow for comparing this compound and VRK1 siRNA.
Conclusion and Recommendations
The choice between this compound and siRNA knockdown for inhibiting VRK1 depends on the specific research question.
-
This compound is ideal for studies requiring acute and reversible inhibition of VRK1's kinase activity. Its rapid action makes it suitable for dissecting the immediate downstream consequences of VRK1 signaling. However, potential off-target effects at higher concentrations necessitate careful dose-response studies and validation with other methods.
-
siRNA knockdown is the method of choice for studying the cellular consequences of a sustained loss of the VRK1 protein. It is a powerful tool for target validation. To ensure the observed phenotype is due to VRK1 depletion, it is crucial to use multiple siRNAs targeting different regions of the VRK1 mRNA and to perform rescue experiments with an siRNA-resistant VRK1 expression vector.
For a comprehensive understanding of VRK1's function, a combinatorial approach using both this compound and siRNA knockdown is highly recommended. This allows for the validation of on-target effects and provides a more complete picture of the roles of both the kinase activity and the protein scaffold of VRK1 in cellular processes.
References
- 1. VRK1 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VRK1 Regulates Sensitivity to Oxidative Stress by Altering Histone Epigenetic Modifications and the Nuclear Phosphoproteome in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Study of Vrk-IN-1 and a Negative Control Compound: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the selective VRK1 inhibitor, Vrk-IN-1, and its structurally similar, inactive negative control compound, VRK-N. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase implicated in cell cycle progression, DNA damage response, and cancer.
Introduction to this compound and VRK1 Signaling
Vaccinia-Related Kinase 1 (VRK1) is a critical regulator of several cellular processes essential for cell proliferation and genome integrity.[1] Its dysregulation has been linked to various cancers, making it a promising target for therapeutic intervention. This compound is a potent and selective inhibitor of VRK1, demonstrating significant potential for research and clinical applications.[2] To rigorously evaluate the specific effects of VRK1 inhibition, a negative control compound, VRK-N, which is structurally analogous to this compound but lacks inhibitory activity against VRK1, has been developed.[1] This guide presents a comparative analysis of these two compounds, supported by experimental data and detailed protocols.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the activity of this compound and its negative control, VRK-N.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | VRK1 | ~150[2] |
| VRK-N | VRK1 | Inactive[1] |
Table 2: Inhibition of Substrate Phosphorylation
| Compound | Substrate | IC50 (nM) |
| This compound | Histone H3 (Thr3) | 250[3] |
| This compound | p53 (Thr18) | 340[3] |
| VRK-N | Histone H3 / p53 | No significant inhibition |
Table 3: Cellular Activity
| Compound | Assay | Effect |
| This compound | Cell Cycle Analysis (p53-proficient cells) | G0/G1 phase arrest[1] |
| VRK-N | Cell Cycle Analysis (p53-proficient cells) | No impact on cell cycle[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Caption: VRK1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro VRK1 kinase assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro VRK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits.[4]
Objective: To determine the in vitro inhibitory activity of this compound and VRK-N on VRK1 kinase.
Materials:
-
Recombinant human VRK1 enzyme
-
Substrate: Myelin Basic Protein (MBP) or Histone H3
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP (10 mM stock)
-
[γ-³³P]ATP
-
This compound and VRK-N (dissolved in DMSO)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mix by combining the kinase assay buffer, substrate, and recombinant VRK1 enzyme.
-
Add varying concentrations of this compound or VRK-N to the reaction mix. Use DMSO as a vehicle control.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 values.
Cell Viability Assay
Objective: To assess the effect of this compound and VRK-N on the viability of cultured cells.
Materials:
-
Human cell line (e.g., HeLa or A549)
-
Complete cell culture medium
-
This compound and VRK-N (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., AlamarBlue or MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or VRK-N. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Cell Cycle Analysis
Objective: To determine the effect of this compound and VRK-N on cell cycle distribution.
Materials:
-
Human cell line
-
Complete cell culture medium
-
This compound and VRK-N (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound, VRK-N, or DMSO for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
DNA Damage Assay (TUNEL Assay)
This protocol describes the detection of DNA strand breaks using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[3][5]
Objective: To assess the induction of DNA damage by this compound.
Materials:
-
A549 cells
-
This compound (600 nM)
-
Doxorubicin (3 µM, as a positive control for DNA damage)
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Treat A549 cells with 600 nM this compound for 24 hours. A separate group of cells is treated with 3 µM doxorubicin for 2 hours as a positive control.
-
Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's protocol.
-
Label the free 3'-OH DNA ends with terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.
-
Counterstain the cell nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells to determine the extent of DNA damage.
Conclusion
The data presented in this guide clearly demonstrate that this compound is a potent and specific inhibitor of VRK1, effectively blocking its kinase activity and downstream signaling pathways. In contrast, the negative control compound, VRK-N, shows no significant activity against VRK1. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the roles of VRK1 in various biological contexts. The use of this compound alongside its inactive control, VRK-N, is crucial for attributing observed cellular effects specifically to the inhibition of VRK1.
References
Vrk-IN-1 Potency Against VRK2: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the potency of Vrk-IN-1 against Vaccinia-Related Kinase 2 (VRK2), benchmarked against other known inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the inhibitor assessment workflow.
Comparative Potency of VRK2 Inhibitors
To provide a clear perspective on the potency of inhibitors against VRK2, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several known kinase inhibitors. This data is crucial for comparing the efficacy of this compound's chemical class to other compounds.
| Inhibitor | VRK2 IC50 (µM) | VRK1 IC50 (µM) | Primary Target(s) |
| Roscovitine | 25.7 | No inhibition | CDK1/2 |
| RO-31-8220 | 31.77 | 11.11 | PKC |
| Cdk1 inhibitor | 4 | No inhibition | CDK1 |
| AZD7762 | 10 | >100 | CHK1/2 |
| IC261 | 10 | No inhibition | CK1 |
| Staurosporine | No inhibition | 15 | Broad-spectrum kinase inhibitor |
| TDZD-8 | No inhibition | 20 | GSK3β |
This table presents data from a study assessing the differential inhibitor sensitivity between human kinases VRK1 and VRK2.
Experimental Protocols for Assessing VRK2 Inhibition
The determination of inhibitor potency against VRK2 is typically conducted through in vitro kinase assays. These assays measure the enzymatic activity of VRK2 in the presence of varying concentrations of an inhibitor to calculate the IC50 value. Below are outlines of common methodologies.
Radiometric Kinase Assay
A widely used method for determining kinase activity involves the use of a radioactive phosphate donor, typically [γ-³²P]ATP or [γ-³³P]ATP.
Principle: This assay measures the transfer of a radioactive phosphate group from ATP to a substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant VRK2 enzyme, a suitable substrate (e.g., histone H3 or casein), and a kinase assay buffer (typically containing Tris-HCl, MgCl₂, and DTT).
-
Inhibitor Addition: The inhibitor, in this case, this compound or a comparator compound, is added to the reaction mixture at a range of concentrations. A control reaction with no inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of a solution that denatures the enzyme, such as SDS-PAGE loading buffer, or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection and Quantification: The phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP, typically by SDS-PAGE followed by autoradiography or by washing the phosphocellulose membrane. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or phosphorimager.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Non-Radiometric Kinase Assays
Alternative methods that do not rely on radioactivity are also commonly employed.
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
LanthaScreen™ TR-FRET Kinase Binding Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase's ATP binding site. Inhibitors that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Experimental Workflow for VRK2 Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing inhibitors of VRK2.
Caption: Workflow for identifying and characterizing VRK2 inhibitors.
References
Confirming Vrk-IN-1 On-Target Effects: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective VRK1 inhibitor, Vrk-IN-1, with genetic approaches for validating its on-target effects. Vaccinia-related kinase 1 (VRK1) is a serine/threonine kinase implicated in cell cycle progression, DNA damage response, and chromatin remodeling, making it a compelling target for therapeutic intervention, particularly in oncology. Confirmation that the cellular effects of a small molecule inhibitor are due to the specific inhibition of its intended target is a critical step in drug development. This guide details the experimental data and protocols to objectively assess the on-target activity of this compound by comparing its effects to those induced by the genetic knockdown of VRK1.
Performance Comparison: this compound vs. Genetic Knockdown
The on-target effects of this compound are confirmed by the phenotypic concordance between pharmacological inhibition and genetic depletion of VRK1. Key comparative data are summarized below.
| Parameter | This compound | Alternative Inhibitor (BI-D1870) |
| Target | VRK1 | VRK1, VRK2, RSK isoforms, PLK1 |
| IC50 (VRK1) | ~150 nM[1] | ~33 nM[1] |
| Selectivity | High (S(50%) score of 0.04 against 48 kinases)[1] | Promiscuous (S(50%) score of 0.19 against 48 kinases)[1] |
Table 1: Comparison of this compound and an Alternative Inhibitor. This table highlights the superior selectivity of this compound for VRK1 compared to the broader spectrum inhibitor BI-D1870.
| Experimental Readout | Effect of this compound Treatment | Effect of VRK1 siRNA Knockdown | Reference |
| Cell Viability (A549 cells) | Dose-dependent decrease | Significant reduction in cell proliferation | [2] |
| Phosphorylation of Histone H3 (Thr3) | Inhibition | Reduced levels | [3] |
| Phosphorylation of p53 (Thr18) | Inhibition (IC50 ~340 nM) | Reduced levels | [3] |
| Formation of 53BP1 foci (DNA damage response) | Impaired | Defective formation | [4] |
| H4K16 Acetylation | Reduction | Reduction | [2] |
Table 2: Phenotypic Comparison of this compound and VRK1 Knockdown. This table demonstrates the consistent cellular effects observed upon either pharmacological inhibition or genetic depletion of VRK1, providing strong evidence for the on-target activity of this compound.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental strategies, the following diagrams have been generated using Graphviz.
Caption: VRK1 Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
In Vitro VRK1 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant human VRK1 enzyme
-
VRK1 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the inhibitor dilution or vehicle control (DMSO).
-
Add 20 µL of a solution containing VRK1 enzyme and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (Resazurin-based)
This protocol is a general guideline for assessing cell viability in A549 cells.
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
VRK1 Knockdown using siRNA and Validation by Western Blot
Materials:
-
A549 cells
-
VRK1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent (or similar)
-
Opti-MEM reduced-serum medium
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-VRK1, anti-phospho-p53 (Thr18), anti-phospho-Histone H3 (Thr3), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
siRNA Transfection:
-
One day before transfection, seed A549 cells to be 30-50% confluent at the time of transfection.
-
For each well of a 6-well plate, dilute 25 pmol of siRNA in 150 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 150 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 48-72 hours before harvesting for analysis.
Western Blot Analysis:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccinia-related kinase 1 (VRK1) is an upstream nucleosomal kinase required for the assembly of 53BP1 foci in response to ionizing radiation-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Damage Response Inhibitors: Vrk-IN-1 and Beyond
The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect and repair damaged DNA, thereby maintaining genomic stability.[1] In cancer cells, these pathways are often manipulated to support uncontrolled proliferation, making the DDR a critical target for therapeutic intervention.[1] This guide provides an objective comparison of Vrk-IN-1, a selective inhibitor of Vaccinia-Related Kinase 1 (VRK1), with other prominent compounds targeting key DDR kinases such as ATM, ATR, and DNA-PK. We present supporting experimental data, detailed protocols for key assays, and signaling pathway diagrams to aid researchers, scientists, and drug development professionals in their work.
This compound: Targeting a Novel Chromatin Kinase in the DDR
VRK1 is a serine/threonine kinase that plays a crucial, early role in the cellular response to DNA damage.[2][3] It is a chromatin-associated kinase that phosphorylates key proteins, including histones H2AX and H3, as well as DDR mediators like 53BP1 and NBS1, to initiate repair processes.[2][4][5] High VRK1 expression is linked to poorer prognosis in several cancers, making it an attractive therapeutic target.[6][7]
This compound is a potent and selective small molecule inhibitor of VRK1.[8][9] By blocking the kinase activity of VRK1, this compound prevents the phosphorylation of downstream targets, thereby disrupting the DNA damage response and sensitizing cancer cells to DNA-damaging agents.[7][10][11]
Quantitative Data for this compound
| Parameter | Value | Reference(s) |
| Target | Vaccinia-Related Kinase 1 (VRK1) | [8][9] |
| IC50 | 150 nM (in vitro kinase assay) | [8][9][12] |
| Kd | 190 nM | [8][9][12] |
| Cellular Effect | Inhibits phosphorylation of Histone H3 (Thr3) and p53 (Thr18) with IC50 values of 250 nM and 340 nM, respectively, in cell-based assays.[10][13] | [10][13] |
Comparative Analysis with Other DDR Inhibitors
While this compound targets an early step in chromatin remodeling during the DDR, other inhibitors target the major apical kinases: ATM, ATR, and DNA-PK. These kinases are central to distinct but interconnected branches of the DDR pathway.
-
ATM (Ataxia-Telangiectasia Mutated) Inhibitors: ATM is a primary sensor of DNA double-strand breaks (DSBs), a severe form of DNA damage often induced by ionizing radiation.[14][15] Upon activation, ATM triggers cell cycle arrest and DNA repair.[14] ATM inhibitors prevent this response, making them effective radiosensitizers and chemosensitizers.[14][16]
-
ATR (Ataxia-Telangiectasia and Rad3-related) Inhibitors: ATR is the principal kinase activated in response to single-stranded DNA (ssDNA) and replication stress.[1][17] Cancer cells often experience high levels of replication stress, making them particularly dependent on the ATR-Chk1 pathway for survival.[1] ATR inhibitors disrupt this pathway, leading to cell death, especially when combined with DNA-damaging agents.[17][18]
-
DNA-PK (DNA-dependent Protein Kinase) Inhibitors: DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks in human cells.[19][20] Inhibiting DNA-PK prevents the repair of DSBs, enhancing the efficacy of radiotherapy and certain chemotherapies.[19][20]
Comparative Performance of Key DDR Inhibitors
| Target | Inhibitor Example | IC50 | Key Application | Reference(s) |
| VRK1 | This compound | 150 nM | Sensitizer to DNA-damaging agents | [8][9][12] |
| ATM | KU-60019 | 6.3 nM | Radiosensitizer | [21] |
| M3541 / M4076 | < 1 nM | Combination with DSB-inducing therapies | [22] | |
| ATR | Elimusertib (BAY-1895344) | 7 nM | Monotherapy in ATM-deficient tumors | [21][23] |
| Berzosertib (VE-822) | 19 nM | Combination with chemotherapy | [21] | |
| VE-821 | 26 nM | Selective ATR inhibition | [21] | |
| DNA-PK | AZD7648 | 0.6 nM | Combination with radiotherapy/chemotherapy | [24][25] |
| KU-57788 (NU7441) | 14 nM | NHEJ pathway inhibitor | [25][26] | |
| CC-115 (dual DNA-PK/mTOR) | 13 nM | Dual pathway inhibition | [24][25] |
Visualizing the DNA Damage Response Pathways
The following diagrams illustrate the signaling cascades targeted by this compound and other key DDR inhibitors.
Caption: VRK1 signaling pathway in the DNA Damage Response and the inhibitory action of this compound.
Caption: Overview of ATM, ATR, and DNA-PK pathways and their respective inhibitors in the DDR.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for two key assays used to evaluate DDR inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against its target kinase.
Materials:
-
Purified recombinant kinase (e.g., VRK1, ATM, ATR, DNA-PK)
-
Specific peptide or protein substrate (e.g., Histone H3 for VRK1)
-
Test inhibitor (e.g., this compound) at various concentrations
-
[γ-³²P]ATP or ATP and phosphospecific antibodies for non-radioactive detection
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Scintillation counter or Western blot equipment
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the appropriate wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Initiation: Start the reaction by adding ATP (e.g., 5-10 µM, including [γ-³²P]ATP).[27] Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or SDS-PAGE loading buffer for Western blot).
-
Detection:
-
Radioactive: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody against the substrate.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the "no inhibitor" control for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
γH2AX Foci Formation Assay (Cell-Based)
This immunofluorescence assay is a widely used method to quantify DNA double-strand breaks (DSBs) within cells.[28]
Objective: To assess the effect of a DDR inhibitor on the formation and resolution of DNA damage foci in response to a DNA-damaging agent.
Materials:
-
Human cancer cell line (e.g., A549, U2OS)
-
Test inhibitor (e.g., this compound)
-
DNA-damaging agent (e.g., Doxorubicin, Ionizing Radiation)
-
Cell culture medium, FBS, and supplements
-
Glass coverslips in culture plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit/mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentration of the DDR inhibitor (or vehicle control) for a specified period (e.g., 1-24 hours).[10]
-
Induce DNA Damage: Expose the cells to a DNA-damaging agent (e.g., 3 µM doxorubicin for 2 hours or a specific dose of ionizing radiation).[10]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with Triton X-100 buffer.
-
Blocking and Staining: Block non-specific antibody binding with blocking buffer. Incubate with the primary anti-γH2AX antibody, followed by incubation with the fluorophore-conjugated secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). Compare the results between control and inhibitor-treated groups. A successful inhibitor of DSB repair will show a higher number of persistent foci at later time points post-damage compared to the control.
Caption: A streamlined workflow for the γH2AX immunofluorescence assay.
References
- 1. onclive.com [onclive.com]
- 2. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. VRK1 chromatin kinase phosphorylates H2AX and is required for foci formation induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Aptamers against Vaccinia-Related Kinase (VRK) 1 Block Proliferation in MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vaccinia-related kinase 1 (VRK1) confers resistance to DNA-damaging agents in human breast cancer by affecting DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. xcessbio.com [xcessbio.com]
- 10. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. glpbio.com [glpbio.com]
- 13. mdpi.com [mdpi.com]
- 14. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 15. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 16. The Development of ATM Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 18. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. abmole.com [abmole.com]
- 25. selleckchem.com [selleckchem.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Item - VRK1 and VRK2A sensitivity and IC50 values of serine-threonine kinase inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
- 28. Translation of DNA damage response inhibitors as chemoradiation sensitizers from the laboratory to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of Vrk-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vrk-IN-1, a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1), against other known VRK inhibitors. The objective is to evaluate the therapeutic window of this compound based on available preclinical data, offering a resource for researchers engaged in the development of novel cancer therapeutics.
Introduction to VRK1 Inhibition
Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine kinase that plays a crucial role in cell cycle progression, DNA damage response, and chromatin remodeling.[1][2] Overexpression of VRK1 has been implicated in the prognosis of various cancers, making it an attractive target for therapeutic intervention.[3] this compound has emerged as a potent and selective small molecule inhibitor of VRK1, demonstrating significant potential in preclinical studies.[4] This guide summarizes the current understanding of this compound's activity and provides a comparative landscape of other relevant kinase inhibitors.
Data Presentation
In Vitro Efficacy and Selectivity of VRK1 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other inhibitors known to target VRK1 or related kinases.
| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Selectivity Notes |
| This compound | VRK1 | ~150 [4] | 190 [4] | Selective for VRK1.[3] |
| BI-D1870 | RSK, VRK1, VRK2 | RSK1: 31, RSK2: 24, RSK3: 18, RSK4: 15 | - | Broad reactivity against RSK isoforms and also inhibits VRK1 and VRK2. |
| AZD7762 | CHK1, CHK2 | CHK1: 5 | - | Primarily a checkpoint kinase inhibitor with some off-target activity. |
Note: A comprehensive selectivity profile for this compound across a wider kinase panel is not publicly available. The selectivity score S(50%) of 0.04 for a related compound suggests a favorable selectivity profile.[3]
Cellular Activity of this compound
| Assay | Cell Line | Effect | Concentration |
| Cell Viability | HeLa | Slight decrease in viability | 3.2 µM[4] |
| Histone H3 Phosphorylation (Thr3) | In vitro | Inhibition | IC50: 250 nM[5] |
| p53 Phosphorylation (Thr18) | In vitro | Inhibition | IC50: 340 nM[5] |
| H4K16 Acetylation | A549 | Reduction | 600 nM[5] |
| DNA Strand Breaks | A549 | Accumulation | 600 nM[5] |
Note: The therapeutic window of this compound cannot be fully assessed due to the lack of publicly available in vivo data, including Maximum Tolerated Dose (MTD) and LD50 values. While a study using siRNA to downregulate VRK1 showed impaired neuroblastoma tumorigenesis in a xenograft model, this does not directly inform on the therapeutic index of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (for IC50 determination)
Objective: To determine the concentration of this compound required to inhibit 50% of VRK1 kinase activity.
Materials:
-
Recombinant human VRK1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at Km concentration for VRK1)
-
Substrate (e.g., Histone H3 or a specific peptide)
-
This compound (serial dilutions)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Incubator
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add recombinant VRK1 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. If using radiolabeled ATP, include [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or a stop solution).
-
If using [γ-³²P]ATP, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
If using the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cultured cells.
Materials:
-
HeLa cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: VRK1 signaling pathway and points of inhibition.
Caption: Experimental workflow for cell viability (MTT) assay.
Conclusion
This compound is a potent and selective inhibitor of VRK1 with demonstrated in vitro activity against key cellular processes regulated by this kinase. Its ability to inhibit the phosphorylation of substrates like histone H3 and p53, and to induce DNA damage accumulation in cancer cell lines, underscores its therapeutic potential.
However, a critical gap exists in the publicly available data regarding the in vivo properties of this compound. The absence of pharmacokinetic, maximum tolerated dose, and efficacy studies in animal models prevents a thorough evaluation of its therapeutic window. While comparative data with other inhibitors like BI-D1870 and AZD7762 provide some context, direct head-to-head in vivo studies are necessary to ascertain the relative advantages of this compound.
Future research should prioritize in vivo characterization of this compound to establish its safety and efficacy profile. Such studies are essential to determine if the promising in vitro activity of this compound translates into a viable therapeutic strategy with an acceptable therapeutic index for the treatment of cancers with VRK1 dependency.
References
Head-to-Head Comparison: Vrk-IN-1 Versus Novel VRK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Vrk-IN-1, a first-in-class VRK1 inhibitor, and recently developed novel inhibitors of the Vaccinia-Related Kinase 1 (VRK1). VRK1 is a serine/threonine kinase implicated in cell cycle regulation, DNA damage response, and chromatin remodeling, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential biological and experimental workflows to aid researchers in selecting the appropriate tool compounds for their studies.
Data Presentation: Quantitative Comparison of VRK1 Inhibitors
The following table summarizes the reported biochemical potency and cellular activity of this compound and novel VRK1 inhibitors.
| Inhibitor | Scaffold | Target(s) | IC50 (nM) | Kd (nM) | Ki (nM) | Cellular Activity |
| This compound | Aminopyridine | VRK1 | ~150[3] | 190[3] | - | Slightly decreases HeLa cell viability at 3.2 µM.[4] Impairs H4K16 acetylation and DNA damage response.[5] |
| BI-D1870 | Dihydropteridinone | RSK1/2/3/4, VRK1/2 | 15-31 (RSK) | - | 56.1 (VRK1), 28.0 (VRK2)[6] | Promiscuous kinase inhibitor.[3] |
| Novel Dihydropteridinone 23 | Dihydropteridinone | VRK1 | - | - | 13.6[6] | Improved potency over BI-D1870. |
| Novel Dihydropteridinone 24 | Dihydropteridinone | VRK1 | - | - | 17.9[6] | Improved potency over BI-D1870. |
| Novel Dihydropteridinone 35 & 36 | Dihydropteridinone | VRK1 | - | - | Not explicitly stated, but noted to be highly potent. | Mimic cellular outcomes of VRK1 depletion, trigger mitotic errors and genome instability in p53-deficient cells. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro VRK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and published research.[7]
Objective: To determine the in vitro inhibitory activity of a compound against VRK1.
Materials:
-
Recombinant full-length human VRK1 protein
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates (white, opaque for luminescence)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in 1x Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction: a. In a multi-well plate, add the diluted test compound or DMSO (for control wells). b. Add the VRK1 enzyme to all wells except the "no enzyme" control. c. Add the substrate (MBP) to all wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent that terminates the kinase reaction and depletes the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. b. Read the luminescence on a plate reader.
-
Data Analysis: a. Subtract the background luminescence (from "no enzyme" controls). b. Normalize the data to the "vehicle control" (DMSO) wells, which represent 100% kinase activity. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
This protocol is a general method to assess the effect of VRK1 inhibitors on cell proliferation.
Objective: To determine the effect of VRK1 inhibitors on the viability and proliferation of a given cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., resazurin-based assays)
-
96-well clear-bottom plates for cell culture
-
Opaque-walled 96-well plates for luminescence measurement
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well clear-bottom plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds or DMSO (vehicle control). c. Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Transfer the contents to an opaque-walled 96-well plate. f. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence from wells with medium only. b. Normalize the data to the vehicle control wells (100% viability). c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.
Mandatory Visualizations
VRK1 Signaling Pathway
The following diagram illustrates the central role of VRK1 in phosphorylating key substrates involved in cell cycle progression, DNA damage response, and transcription regulation.
References
- 1. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. VRK1 Program (Day One Biopharmaceuticals) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Inhibitor Sensitivity between Human Kinases VRK1 and VRK2 | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Vrk-IN-1
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and operational protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Vrk-IN-1, a potent and selective inhibitor of Vaccinia-related kinase 1 (VRK1). Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound: Key Safety and Handling Data
To facilitate safe handling and storage, the following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Weight | 349.28 g/mol | [1] |
| Formula | C₁₈H₁₁F₄NO₂ | [1] |
| CAS Number | 2378855-09-3 | [1] |
| Appearance | Solid Powder | [2] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
| Solubility in DMSO | Up to 80 mg/mL (Sonication recommended) | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, the following procedures are based on general best practices for the disposal of research-grade chemical inhibitors and their solutions. It is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific local regulations before proceeding.
Part 1: Disposal of Solid this compound Waste
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber gloves are recommended when handling DMSO).
-
Waste Collection:
-
Collect all unused or waste this compound powder in a clearly labeled, sealed container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Label the container as "Hazardous Waste" and clearly indicate the contents: "this compound (solid)".
-
-
Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the solid chemical waste. Do not attempt to dispose of solid this compound in the regular trash.
Part 2: Disposal of this compound in DMSO Solution
-
PPE: Wear the same PPE as for handling solid this compound.
-
Waste Collection:
-
Collect all this compound solutions in a dedicated, leak-proof, and clearly labeled waste container.
-
The container should be made of a material compatible with DMSO, such as glass or HDPE.
-
Label the container as "Hazardous Waste" and list all constituents, for example: "this compound in DMSO".
-
-
Avoid Sewer Disposal: Do not dispose of this compound solutions, including those in DMSO, down the sink.[3] DMSO can facilitate the absorption of other chemicals through the skin and may not be suitable for sewer disposal depending on local regulations.[4]
-
Storage: Keep the waste container sealed and stored in a designated hazardous waste accumulation area, preferably in a secondary containment tray to prevent spills.
-
Pickup and Disposal: Arrange for the collection of the liquid hazardous waste by your institution's EHS office.
Part 3: Decontamination of Labware
-
Initial Rinse: The first rinse of any labware that has come into contact with this compound should be collected as hazardous waste.[3]
-
Subsequent Rinses: After the initial hazardous waste rinse, subsequent rinses with an appropriate solvent (e.g., ethanol or acetone), followed by water, can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
-
Disposal of Contaminated Disposables: Any disposable items such as pipette tips, gloves, and paper towels that are contaminated with this compound should be collected in a sealed bag or container labeled as "Hazardous Waste" and disposed of through your institution's EHS program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures and consulting with your local safety officials, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
- 1. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 3. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Personal protective equipment for handling Vrk-IN-1
Essential Safety and Handling Guide for Vrk-IN-1
This document provides immediate safety, handling, and disposal protocols for this compound, a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Standard laboratory practices should be followed, including the use of appropriate personal protective equipment to avoid contact and inhalation.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant, disposable (e.g., nitrile, latex). Use proper glove removal technique to avoid skin contact. |
| Eye/Face Protection | Safety Goggles | Goggles with side-shields, approved under appropriate government standards. |
| Skin and Body Protection | Lab Coat & Clothing | A standard lab coat, long pants, and closed-toe shoes must be worn. |
| Respiratory Protection | Respirator | Use an appropriate respirator if ventilation is inadequate, following government standards. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
| Aspect | Guideline |
| Handling | Avoid inhalation of vapor, mist, or gas. Prevent contact with eyes, skin, and clothing. |
| Storage (Powder) | Store in a dry, well-ventilated place at -20°C for up to 3 years. |
| Storage (Solvent) | Store in a tightly closed container at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
| Engineering Controls | Work in a well-ventilated area, preferably in a laboratory fume hood. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable national, regional, and local laws and regulations.
| Waste Type | Disposal Method |
| Unused this compound | Absorb on sand or vermiculite and place in a closed container for chemical waste disposal. |
| Contaminated Labware | Dispose of as chemical waste. |
| Contaminated PPE | Discard gloves and other disposable PPE after use according to laboratory regulations. |
In Case of Exposure or Spill
| Situation | Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes. |
| Skin Contact | Wash off with soap and plenty of water. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. |
| Spill | Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Do not allow to enter drains. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.4 µM to 25 µM[1]. Replace the existing medium with the this compound containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
DNA Damage Response (Immunofluorescence) Assay
This protocol details the visualization of γH2AX and 53BP1 foci, markers of DNA double-strand breaks, following this compound treatment.
Materials:
-
Cells of interest (e.g., A549)
-
This compound
-
DNA damaging agent (e.g., Doxorubicin, 3 µM)
-
Coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-53BP1)
-
Fluorescently-labeled secondary antibodies
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips. Treat with this compound (e.g., 600 nM) for 24 hours, followed by co-treatment with a DNA damaging agent for 2 hours.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against γH2AX and 53BP1 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the foci using a fluorescence microscope.
Visualizations
VRK1 Signaling in DNA Damage Response
The following diagram illustrates the central role of VRK1 in the DNA damage response pathway. Upon DNA damage, VRK1 is activated and phosphorylates a cascade of downstream targets to initiate DNA repair mechanisms. This compound inhibits VRK1, thereby disrupting this signaling pathway.
Caption: VRK1 signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow: DNA Damage Response Assay
This workflow outlines the key steps for assessing the impact of this compound on the DNA damage response.
Caption: Workflow for analyzing DNA damage foci formation after this compound treatment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
